N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUPLRTQYVYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705279 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-91-7 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
This compound (CAS No: 923565-91-7) is a substituted piperidine derivative that serves as a crucial building block in modern synthetic and medicinal chemistry.[1][2] Its molecular architecture, featuring a piperidine scaffold, a secondary amine linker, and a meta-substituted fluorophenyl ring, makes it a versatile intermediate for the synthesis of complex target molecules, particularly within the pharmaceutical and life sciences sectors.[2]
The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity (LogP), and binding affinity to biological targets. The piperidine moiety is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic profile and its ability to be readily functionalized. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and handling for researchers and drug development professionals.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Abstract
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative recognized as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are pertinent to the development of various therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a detailed examination of the key physicochemical parameters of this compound, outlines robust, field-proven protocols for their determination, and discusses the implications of these properties for research and development professionals.
Introduction: Context and Significance
In the landscape of modern drug development, heterocyclic amines, particularly piperidine scaffolds, are foundational structural units. They are prized for their ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound serves as a critical intermediate, combining the versatile piperidine core with a fluorinated phenyl group. The fluorine substituent is a well-established tool for modulating electronic properties, lipophilicity, and metabolic pathways of a parent molecule.
This technical guide is designed for researchers, chemists, and formulation scientists. It moves beyond a simple datasheet to explain the causality behind the characterization methods and the practical implications of the resulting data. By providing a framework for rigorous physicochemical assessment, this document aims to empower scientists to accelerate their research and development timelines with a well-characterized and reliable chemical entity.
Compound Identity and Core Properties
The foundational step in characterizing any chemical reagent is confirming its identity and fundamental properties. These data form the basis for all subsequent experimental work.
-
Chemical Name: this compound[1]
-
Synonyms: 4-[(3-fluorophenyl)amino]piperidine hydrochloride
-
Molecular Formula: C₁₁H₁₆ClFN₂[1]
Table 1: Summary of Physicochemical Properties
| Property | Value / Range | Method | Significance in Drug Development |
| Identity | |||
| Molecular Formula | C₁₁H₁₆ClFN₂ | N/A | Confirms elemental composition.[1] |
| Molecular Weight | 230.71 g/mol | Mass Spectrometry | Essential for all stoichiometric calculations.[1] |
| Physical State | |||
| Appearance | White to off-white solid/powder | Visual Inspection | Initial quality control check. |
| Melting Point | Data not consistently published. Typically >200°C for similar amine hydrochlorides.[4][5] | Capillary Melting Point | Indicator of purity and lattice energy. |
| Solubility | |||
| Water Solubility | Expected to be soluble.[4][6][7] | Equilibrium Shake-Flask | Governs suitability for aqueous reactions, formulation, and biological assays. |
| Organic Solvents | Soluble in alcohols (Methanol, Ethanol), limited solubility in non-polar solvents.[8] | Equilibrium Shake-Flask | Critical for selecting solvents for synthesis, purification, and analysis (e.g., HPLC). |
| Ionization | |||
| pKa (Conjugate Acid) | Estimated: 8.5 - 9.5 | Potentiometric Titration / Calculation | Determines the charge state at physiological pH (7.4), impacting receptor binding, membrane permeability, and solubility. |
| Lipophilicity | |||
| Calculated LogP (Free Base) | 2.39 | Calculation | Predicts membrane permeability and potential for non-specific binding.[9] |
Experimental Protocols for Physicochemical Characterization
The trustworthiness of a chemical intermediate hinges on its rigorous and verifiable characterization. The following protocols represent standard, self-validating methodologies for confirming the identity, purity, and key properties of this compound.
Workflow for Incoming Material Qualification
The following diagram outlines a logical workflow for the qualification of a newly received batch of the title compound. This sequence ensures that identity and purity are confirmed before proceeding with more resource-intensive experiments.
Caption: Workflow for material qualification and characterization.
Protocol: Purity Determination by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. For an amine hydrochloride salt, a reversed-phase method is typically effective.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm (for the aromatic ring) and/or Evaporative Light-Scattering Detector (ELSD) for universal detection.[10]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Validation & Trustworthiness:
-
Blank Injection: Run a sample of the dissolution solvent to ensure no system peaks interfere.
-
Peak Purity: Report the area percentage of the main peak. For drug development, purity should typically be >95%.[1][3]
-
Mass Confirmation: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the main peak corresponds to the free base (C₁₁H₁₅FN₂, MW: 194.25) and that impurity masses can be tentatively identified.
-
Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Causality: Solubility is a critical parameter that dictates a compound's behavior in biological systems and its suitability for various formulations. The shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[11]
Methodology:
-
Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic the physiological pH range.[12]
-
Experiment Setup:
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
-
Sample Processing & Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Filter the sample through a 0.22 µm PVDF filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC method against a calibration curve.
-
-
Validation & Trustworthiness:
-
Visual Confirmation: Ensure undissolved solid is present in all vials at the end of the experiment.
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly.[12]
-
Time to Equilibrium: For a rigorous study, sample at multiple time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.
-
Protocol: pKa Determination by Potentiometric Titration
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For an amine, the pKa refers to its conjugate acid (pKaH).[14] This value is critical for predicting its charge state, solubility, and interactions in different environments. Potentiometric titration is a direct and reliable method for measuring pKa.[15][16][17]
Caption: Relationship between pH, pKa, and amine ionization state.
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[15]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a defined volume of deionized water (or a water/co-solvent mixture if solubility is limited) to a concentration of approximately 1-5 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
-
-
Titration:
-
Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.
-
Use a calibrated auto-burette to add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). More accurately, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point; the pKa is the pH at half that volume.
-
-
Validation & Trustworthiness:
-
Replicates: Perform a minimum of three titrations to ensure the reliability of the result and report the average and standard deviation.[15]
-
Titrant Standardization: Ensure the concentration of the NaOH titrant is accurately known by standardizing it against a primary standard like potassium hydrogen phthalate (KHP).
-
Conclusion and Future Directions
This guide has established a comprehensive framework for the physicochemical characterization of this compound. The presented properties, summarized in Table 1, and the detailed experimental protocols provide the necessary foundation for its confident use in a research and drug development setting. The data derived from these methods directly inform decisions regarding reaction conditions, purification strategies, formulation development, and the design of relevant biological assays. For any research program, rigorously applying these principles of characterization is not merely a preliminary step but a cornerstone of scientific integrity and project success.
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This compound - Fluorochem.
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N-(3-Fluorophenyl)piperidin-4-amine (hydrochloride) - Active Biopharma Corp.
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CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
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Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents | The Journal of Physical Chemistry.
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6091-44-7, Piperidine, hydrochloride Formula - ECHEMI.
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications.
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N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 - Career Henan Chemical Co.
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Piperidine | Solubility of Things.
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Piperidine hydrochloride CAS# 6091-44-7 - ChemNet Mall.
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
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Piperidine hydrochloride CAS#: 6091-44-7 - ChemicalBook.
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Annex 4 - World Health Organization (WHO).
-
Handbook of Solubility Data for Pharmaceuticals - ResearchGate.
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
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N-(3-Fluorophenyl)piperidin-4-amine hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate extensive biological screening, toxicological studies, and pharmacokinetic profiling, leading to significant financial and temporal losses. This compound, a substituted piperidine derivative, represents a common scaffold in medicinal chemistry. Its structure, comprising a flexible piperidine ring, a substituted aromatic system, and its nature as a hydrochloride salt, presents a classic case for a multi-technique approach to elucidation.
This guide eschews a simple recitation of data. Instead, it provides a logical, field-tested workflow, explaining the causality behind each analytical choice. We will proceed from foundational molecular mass confirmation to the nuanced mapping of its covalent framework and, finally, to the definitive determination of its three-dimensional architecture. Each step is designed as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.
Initial Characterization and Physicochemical Properties
Before embarking on advanced spectroscopic analysis, it is crucial to consolidate the known information about the target compound. This serves as a preliminary check against which all subsequent experimental data will be compared.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 923565-91-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClFN₂ | [1] |
| Molecular Weight | 230.71 g/mol | [1][3] |
| Structure | ||
| Purity | Typically ≥95.0% | [1][3] |
The Elucidation Workflow: A Multi-Pronged Strategy
The structural elucidation of a small molecule is not a linear process but an integrated workflow where each piece of data corroborates the others. Our approach is hierarchical, starting with broad-stroke characterization and progressively moving to high-resolution analysis.
Caption: Hierarchical workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first line of analytical inquiry. Its primary role is to confirm the molecular weight of the free base and provide clues about the molecular formula through isotopic patterns and the nitrogen rule. For a hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the technique of choice, as it will gently ionize the molecule, typically by protonation, allowing observation of the free amine's molecular ion.
Expected Results & Interpretation
The molecular formula of the free amine is C₁₁H₁₅FN₂.[4]
-
Molecular Ion: In ESI positive mode, the expected species is the protonated molecule [M+H]⁺. The calculated exact mass for [C₁₁H₁₆FN₂]⁺ is 195.1301. Observing a high-resolution mass spectrum peak at or very near this m/z value provides strong evidence for the elemental composition.
-
Nitrogen Rule: The free base (MW = 194.25) has an even molecular weight and contains an even number of nitrogen atoms (two), which is consistent with the Nitrogen Rule.[5] This rule is a quick and valuable check for sample integrity.[5]
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathway for this molecule is alpha-cleavage, which involves the breaking of a bond adjacent to a nitrogen atom.[5][6] This can lead to characteristic losses from the piperidine ring structure.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the amine is protonated.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 50 - 500
-
Resolution: > 60,000 FWHM
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. A mass error of < 5 ppm is considered confirmation of the elemental composition.
Infrared Spectroscopy: Mapping Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups within the molecule. It confirms the presence of the amine, the aromatic ring, and the fluoro-substituent, providing a qualitative fingerprint. For a hydrochloride salt, the N-H stretching region can be complex due to the presence of both the secondary amine (N-H) and the protonated piperidine amine (N⁺-H).
Expected Absorptions & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3350-3310 | N-H Stretch (Secondary Amine) | Weak to medium, sharp | Characteristic of R₂NH groups.[7][8] |
| ~3000-3100 | C-H Stretch (Aromatic) | Medium, sharp peaks | Indicates C-H bonds on the phenyl ring.[9] |
| ~2850-3000 | C-H Stretch (Aliphatic) | Strong, multiple peaks | Corresponds to the CH₂ groups of the piperidine ring.[10] |
| ~2400-2700 | N⁺-H Stretch (Ammonium Salt) | Broad, strong bands | A key indicator of the hydrochloride salt form. |
| ~1580-1620 | C=C Stretch (Aromatic Ring) | Medium to strong, sharp | Confirms the presence of the benzene ring.[9] |
| ~1550-1650 | N-H Bend (Secondary Amine) | Medium | Often observed for secondary amines.[8] |
| ~1250-1335 | C-N Stretch (Aromatic Amine) | Strong | The bond between the phenyl ring and the amine nitrogen.[7] |
| ~1000-1250 | C-N Stretch (Aliphatic Amine) | Medium | The C-N bonds within the piperidine ring.[8] |
| ~1000-1400 | C-F Stretch (Aryl Fluoride) | Strong, sharp | A highly characteristic and strong absorption.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the crystalline hydrochloride salt directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the significant peaks and compare them to reference values.
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure. The presence of fluorine adds an extra layer of information, as ¹⁹F can couple to nearby ¹H and ¹³C nuclei, providing valuable proximity data.
Expected ¹H NMR Signals (in D₂O or DMSO-d₆)
-
Aromatic Protons (4H): Expected in the δ 6.5-7.5 ppm region. Due to the meta-fluoro substitution, a complex splitting pattern is anticipated. The protons will show coupling to each other (ortho, meta, para J-couplings) and also to the fluorine atom (J-couplings, typically J_HF(ortho) ≈ 8-10 Hz, J_HF(meta) ≈ 5-7 Hz).
-
Piperidine CH-N (1H): A multiplet, likely around δ 3.0-3.5 ppm. This proton is adjacent to four other piperidine protons and the secondary amine proton.
-
Piperidine CH₂ groups (8H): These will appear as complex, overlapping multiplets between δ 1.5-3.5 ppm. The protons in axial and equatorial positions will have different chemical shifts and coupling constants.
-
Amine N-H (2H): Two broad, exchangeable signals. One for the secondary amine (Ar-NH-) and one for the piperidine amine (as N⁺H₂ in acidic D₂O or N-H in DMSO). Their chemical shift is highly dependent on solvent and concentration. Adding a drop of D₂O will cause these signals to disappear, confirming their identity.[8]
Expected ¹³C NMR Signals
-
Aromatic Carbons (6C): In the δ 100-165 ppm region. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz) and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.
-
Piperidine Carbons (5C): In the δ 30-60 ppm region. The C4 carbon bonded to the nitrogen will be the most downfield of the piperidine signals.
Advanced NMR for Unambiguous Assignment
Caption: Logic flow for NMR data integration.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is invaluable for tracing the connectivity within the piperidine ring and assigning adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It provides definitive H-C one-bond correlations, instantly linking the assigned proton signals to their corresponding carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a spectral width of ~16 ppm.
-
Use 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.
-
A larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Run standard gradient-selected COSY and HSQC experiments using the manufacturer's recommended pulse programs and parameters.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
Single-Crystal X-ray Diffraction: The Definitive Answer
Expertise & Experience: While the combination of MS and NMR provides a robust constitutional assignment, it does not offer definitive information about the molecule's three-dimensional structure, such as the conformation of the piperidine ring or the precise arrangement of ions in the crystal lattice. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose.[12][13] It provides an unambiguous 3D map of electron density, from which atomic positions can be determined with extremely high precision.[14][15] For a hydrochloride salt, which is inherently crystalline, SC-XRD is the ultimate validation tool.[14]
Expected Outcome & Interpretation
The result of a successful SC-XRD experiment is a crystal information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms:
-
Absolute Connectivity: The exact bonding arrangement, validating the NMR and MS data.
-
Molecular Conformation: The preferred conformation of the piperidine ring (e.g., chair, boat) and the torsion angles between the rings.
-
Intermolecular Interactions: The location of the chloride counter-ion and details of hydrogen bonding between the ammonium groups and the chloride ion.
-
Stereochemistry: Although this molecule is achiral, for chiral compounds, SC-XRD can determine the absolute configuration.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth (Self-Validation): The ability to grow a single, diffraction-quality crystal is in itself a powerful indicator of high sample purity.
-
Method: Slow evaporation is often successful. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture).
-
Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source and a sensitive detector.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (typically < 5-7%).
-
Conclusion: A Synthesized and Validated Structure
By systematically applying this multi-technique workflow, we move from a hypothetical structure based on a chemical name to a rigorously validated molecular entity. The mass spectrometer confirms the elemental composition. The FTIR spectrometer verifies the presence of all key functional moieties. The comprehensive suite of NMR experiments pieces together the covalent framework, proton by proton and carbon by carbon. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated and self-validating approach ensures the highest level of scientific integrity, providing a trustworthy foundation for all subsequent research and development activities.
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Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone . PubMed. Available at: [Link].
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Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives . University of Chile. Available at: [Link].
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Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF . ResearchGate. Available at: [Link].
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis . PubMed Central. Available at: [Link].
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N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 . Career Henan Chemical Co. Available at: [Link].
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N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 . PubChem. Available at: [Link].
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synthesis pathways for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
An In-Depth Technical Guide to the Synthesis of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
Abstract
N-(3-Fluorophenyl)piperidin-4-amine and its hydrochloride salt are pivotal intermediates in modern medicinal chemistry, frequently incorporated into the scaffolds of pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, process optimization, and detailed experimental protocols for two robust and widely adopted synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this document, ensuring both scientific rigor and practical applicability.
Introduction: Significance of this compound
The 4-anilinopiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The incorporation of a fluorine atom on the phenyl ring, as in N-(3-fluorophenyl)piperidin-4-amine, offers significant advantages. Fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as lipophilicity (logP) and metabolic stability, often leading to improved pharmacokinetic profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and formulation.[1][2]
This guide focuses on the synthesis of the hydrochloride salt (CAS: 923565-91-7) and its free base form (CAS: 886506-63-4).[1][3] We will explore two primary synthetic routes, each with distinct advantages depending on scale, available starting materials, and desired purity.
Pathway I: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and the use of readily available starting materials.[4] The strategy involves the reaction of a ketone (N-protected 4-piperidone) with an amine (3-fluoroaniline) to form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent to yield the target secondary amine.
Mechanistic Overview
The reaction proceeds in two main stages. First is the acid-catalyzed formation of a hemiaminal intermediate from N-Boc-4-piperidone and 3-fluoroaniline. This is followed by the elimination of water to form a transient iminium ion. A mild hydride reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the desired amine. NaBH(OAc)₃ is preferred because it is less reactive towards the starting ketone and is tolerant of the mildly acidic conditions required for iminium ion formation.[4] The final step is the deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
Step A: Synthesis of tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate [4][5]
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq, CAS: 79099-07-3) in dichloroethane (DCE), add 3-fluoroaniline (1.0 eq, CAS: 372-19-0).[6]
-
Add a catalytic amount of glacial acetic acid (AcOH, ~0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control the initial effervescence.
-
Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Step B: Synthesis of this compound [5]
-
Dissolve the purified product from Step A in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-4 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final hydrochloride salt.
Data Summary: Reductive Amination
| Parameter | Step A: Coupling | Step B: Deprotection |
| Key Reagents | N-Boc-4-piperidone, 3-Fluoroaniline, NaBH(OAc)₃ | HCl in Dioxane |
| Solvent | Dichloroethane (DCE) | 1,4-Dioxane / DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 1-3 hours |
| Typical Yield | 80-90% | >95% (quantitative) |
| Purification | Column Chromatography | Filtration & Washing |
Pathway II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It offers a different strategic approach, coupling an amine with an aryl halide. This method is particularly valuable for substrates that may be incompatible with the conditions of reductive amination and allows for a broad substrate scope.[8][9]
Mechanistic Overview
The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide (e.g., 3-fluorobromobenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (4-aminopiperidine derivative). In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated. The final and crucial step is the reductive elimination from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10] The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, with sterically hindered phosphine ligands being commonly employed.[11]
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Step A: Synthesis of tert-butyl (1-(3-fluorophenyl)piperidin-4-yl)carbamate
-
Set up an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).
-
Add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 1-bromo-3-fluorobenzene (1.1 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step B: Synthesis of this compound
-
This step is identical to Step B in the Reductive Amination pathway. Dissolve the purified intermediate in a suitable solvent (e.g., 1,4-dioxane).
-
Add a solution of HCl in dioxane and stir at room temperature until deprotection is complete.
-
Isolate the final product by filtration, wash with a non-polar solvent, and dry under vacuum.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Step A: Coupling | Step B: Deprotection |
| Key Reagents | 1-bromo-3-fluorobenzene, tert-butyl piperidin-4-ylcarbamate | HCl in Dioxane |
| Catalyst System | Pd precursor, phosphine ligand, strong base | - |
| Solvent | Toluene or Dioxane | 1,4-Dioxane / DCM |
| Temperature | 80-110 °C | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 1-3 hours |
| Typical Yield | 75-95% | >95% (quantitative) |
| Purification | Column Chromatography | Filtration & Washing |
Comparative Analysis and Conclusion
Both Reductive Amination and Buchwald-Hartwig Amination are highly effective routes for synthesizing this compound.
-
Reductive Amination is often preferred for its operational simplicity, milder reaction conditions, and avoidance of expensive palladium catalysts and ligands. The primary precursors, N-Boc-4-piperidone and 3-fluoroaniline, are commercially available.[5][6]
-
Buchwald-Hartwig Amination provides greater versatility and is a powerful tool for constructing challenging C-N bonds.[7] While it requires careful control of inert atmosphere conditions and involves more expensive reagents, it can sometimes provide higher yields and is amenable to a wider range of substituted aryl halides and amines.
The choice of synthesis pathway ultimately depends on factors such as the scale of the synthesis, cost considerations, and the specific expertise and equipment available in the laboratory. Both methods reliably deliver the target compound, a crucial building block for the advancement of pharmaceutical research and development.
References
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This compound | Chemsrc . Chemsrc.com. Accessed January 5, 2026. [Link]
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Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . Supplementary Information. Accessed January 5, 2026. [Link]
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Buchwald–Hartwig amination - Wikipedia . Wikipedia.org. Accessed January 5, 2026. [Link]
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Singh, U. et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . Current Organic Synthesis, 15(2). ResearchGate. Accessed January 5, 2026. [Link]
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Korkmaz, A. et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. Accessed January 5, 2026. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chem.libretexts.org. Accessed January 5, 2026. [Link]
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N-(3-Fluorophenyl)piperidin-4-aMine (hydrochloride) - ChemBK . Chembk.com. Accessed January 5, 2026. [Link]
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N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4 - Career Henan Chemical Co . careerchem.com. Accessed January 5, 2026. [Link]
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Elucidating the Mechanism of Action for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride: A Strategic Research Framework
An In-depth Technical Guide
Abstract
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a synthetic organic compound featuring a piperidine core, a structure prevalent in many centrally active pharmaceuticals. However, its specific biological targets and mechanism of action (MoA) remain uncharacterized in public-domain literature. This guide presents a comprehensive, multi-phased research strategy designed for drug development professionals and researchers to systematically elucidate the compound's MoA. We outline a logical progression from broad-based, in silico and in vitro screening to specific target validation, functional characterization, and downstream signaling analysis. By integrating computational predictions with robust, self-validating experimental protocols—including radioligand binding assays, functional cAMP assays, Cellular Thermal Shift Assays (CETSA), and phospho-protein analysis—this framework provides a rigorous pathway to constructing a data-driven, verifiable mechanistic hypothesis for novel compounds of this class.
Introduction to this compound
N-(3-Fluorophenyl)piperidin-4-amine is a molecule of interest due to its structural motifs, which are commonly associated with neuropharmacological activity. The core structure consists of:
-
A Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS), including antipsychotics (e.g., Haloperidol) and opioids (e.g., Fentanyl). Its conformational flexibility allows it to interact with a wide range of protein targets.
-
An N-Aryl Moiety (3-Fluorophenyl): The attachment of an aryl group, particularly a phenyl ring, to the piperidine nitrogen is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The fluorine atom at the meta-position can significantly alter electronic properties, metabolic stability, and binding affinity through specific fluorine-protein interactions.
-
A 4-Amino Group: The primary amine at the 4-position of the piperidine ring provides a key site for hydrogen bonding and can be critical for receptor anchoring.
Given these features, it is plausible that this compound interacts with CNS targets such as GPCRs, ion channels, or monoamine transporters. This document provides a roadmap for systematically identifying and validating this interaction.
A Phased Strategy for Mechanism of Action Elucidation
A successful MoA study requires a tiered approach that progressively narrows the field of potential targets and builds a comprehensive picture of the compound's biological effects. Our proposed strategy is divided into three distinct phases, moving from broad screening to deep mechanistic analysis.
Caption: A three-phased workflow for MoA elucidation.
Phase 1: Target Identification and Initial Validation
The initial goal is to cast a wide net to identify the most probable biological targets with high affinity for the compound. This phase combines computational prediction with empirical screening.
In Silico Profiling
Computational methods can rapidly screen the compound against thousands of known protein structures, prioritizing targets for wet-lab validation.
-
Methodology: Perform molecular docking studies using the 3D structure of N-(3-Fluorophenyl)piperidin-4-amine against a library of CNS-related protein crystal structures (e.g., dopamine, serotonin, opioid receptors; sodium and calcium channels).
-
Rationale: This approach identifies targets with favorable binding energies and plausible binding poses, providing an early, hypothesis-generating dataset. It is cost-effective and can guide the selection of more focused in vitro panels.
-
Expected Outcome: A ranked list of potential targets based on predicted binding affinity (e.g., kcal/mol).
Broad-Panel In Vitro Screening
This is the cornerstone of empirical target identification. Commercially available screening panels, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan®, offer binding and enzymatic assays against hundreds of validated targets in a single experiment.
-
Methodology: The compound is submitted for screening at a standard concentration (e.g., 10 µM) against a panel of 50-100 CNS-related targets. The primary output is the percent inhibition of radioligand binding or enzyme activity.
-
Rationale: This method provides unbiased, empirical data on the compound's selectivity and off-target liabilities. A "hit" is typically defined as >50% inhibition at the screening concentration.
-
Data Presentation: The results are summarized in a table to clearly identify primary targets and potential off-targets.
Table 1: Hypothetical Broad-Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | % Inhibition | Preliminary Assessment |
|---|---|---|---|
| GPCR (Dopamine) | Dopamine D2 | 89% | Primary Hit |
| Dopamine D3 | 75% | Secondary Hit | |
| Dopamine D1 | 12% | Inactive | |
| GPCR (Serotonin) | 5-HT2A | 65% | Secondary Hit |
| 5-HT1A | 5% | Inactive | |
| Ion Channel | hERG | 48% | Potential Off-Target Liability |
| Transporter | DAT | 25% | Inactive |
Protocol: Radioligand Binding Assay for Hit Confirmation
This protocol is essential for validating the hits from the broad-panel screen by determining the compound's binding affinity (Ki).
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the Dopamine D2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radioligand (e.g., [³H]-Spiperone) for binding to the receptor expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone at a final concentration equal to its Kd (e.g., 0.3 nM).
-
Test Compound: this compound, serially diluted from 100 µM to 0.1 nM.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to "Total Binding" wells.
-
Add 50 µL of non-specific binding control to "NSB" wells.
-
Add 50 µL of each test compound dilution to respective wells.
-
Add 50 µL of radioligand to all wells.
-
Add 100 µL of membrane preparation (containing ~10-20 µg of protein) to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the % inhibition of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Phase 2: Functional Characterization and Target Engagement
Once a high-affinity target is validated, the next step is to determine the functional consequence of this binding and to confirm that this interaction occurs within a living cell.
Functional Assays
These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. The choice of assay depends on the target class. For a GPCR like the Dopamine D2 receptor, which is typically Gαi-coupled, a cAMP assay is the gold standard.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: cAMP Functional Assay (Antagonist Mode)
-
Objective: To determine if the test compound can inhibit the activity of a known D2 receptor agonist.
-
Principle: The Gαi-coupled D2 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of the test compound to block the cAMP reduction caused by a reference agonist (e.g., Quinpirole).
-
Step-by-Step Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human D2 receptor in a 96-well plate and grow to confluence.
-
Cell Stimulation:
-
Pre-treat cells with various concentrations of the test compound (or vehicle) for 15-30 minutes.
-
Add a fixed concentration of the adenylyl cyclase activator, Forskolin, to all wells. This raises the basal level of cAMP.
-
Immediately add a reference agonist (e.g., Quinpirole at its EC₈₀ concentration) to all wells except the "Forskolin only" controls.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data, setting the signal from "Forskolin only" wells as 100% and the signal from "Forskolin + Quinpirole" wells as 0%.
-
Plot the % reversal of agonist activity versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. This value represents the antagonist potency of the compound.
-
-
Cellular Target Engagement (CETSA)
CETSA is a powerful technique that verifies a compound binds to its intended target in the complex environment of a living cell.
-
Principle: Ligand binding typically stabilizes a target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated at various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A positive result is a shift in the melting curve to higher temperatures in the presence of the compound.
-
Rationale: This method confirms target engagement under physiological conditions, helping to rule out artifacts from assays using isolated membranes. It provides crucial evidence that the compound reaches and binds its target in a cellular context.
Phase 3: Downstream Signaling Pathway Analysis
Understanding how the primary binding event translates into a cellular response requires investigating the downstream signaling cascades.
Rationale
For a Gαi-coupled receptor like D2, antagonism will block the agonist-induced inhibition of adenylyl cyclase. However, GPCRs can also signal through other pathways, including β-arrestin recruitment and MAPK/ERK pathway modulation. Analyzing these pathways provides a more complete picture of the compound's functional profile.
Phospho-protein Profiling
-
Methodology: Western blotting is a standard technique to measure changes in the phosphorylation state of key signaling proteins. To assess the MAPK/ERK pathway, one would measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.
-
Rationale: Changes in p-ERK levels following co-treatment with an agonist and the test compound can reveal biased agonism or more complex signaling modulation beyond the canonical G-protein pathway.
Caption: Hypothetical signaling pathway for a D2 receptor antagonist.
Protocol: Western Blot for ERK1/2 Phosphorylation
-
Objective: To measure the effect of the test compound on agonist-induced ERK1/2 phosphorylation.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed D2-expressing cells in a 6-well plate. Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with the test compound (at its IC₅₀ concentration) or vehicle for 30 minutes.
-
Stimulate with a D2 agonist (e.g., Quinpirole) for 5-10 minutes. Include a vehicle-only control.
-
Lysis: Immediately place plates on ice, aspirate media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal loading.
-
Densitometry: Quantify the band intensities. Express the results as the ratio of p-ERK to total ERK.
-
Data Synthesis and Mechanistic Hypothesis
The final and most critical step is to integrate the data from all three phases to construct a coherent MoA.
-
Phase 1 identified the Dopamine D2 receptor as the primary, high-affinity target.
-
Phase 2 confirmed this binding occurs in living cells (CETSA) and functionally characterized the compound as a potent antagonist (cAMP assay).
-
Phase 3 revealed how this antagonism affects downstream signaling, showing a blockade of agonist-induced ERK phosphorylation.
From this hypothetical data, the mechanistic hypothesis would be: "this compound is a potent and selective antagonist of the Dopamine D2 receptor. It exerts its cellular effects by competitively binding to the receptor, thereby blocking Gαi-mediated inhibition of adenylyl cyclase and preventing downstream modulation of the MAPK/ERK signaling pathway."
Conclusion
Elucidating the mechanism of action for a novel compound like this compound is a systematic process that relies on a logical sequence of validated experimental techniques. The three-phased framework presented here—from broad-based screening to specific functional and pathway analysis—provides a robust and efficient strategy. By combining computational approaches with state-of-the-art in vitro and cellular assays, researchers can confidently build a detailed and verifiable mechanistic hypothesis, which is a critical step in the journey of drug discovery and development.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Panels. Eurofins. Available at: [Link]
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Mahan, L. C., McVittie, L. D., Smyk-Randall, E. M., Nakata, H., Monsma, F. J., Gerfen, C. R., & Sibley, D. R. (1990). Cloning and expression of an A1 adenosine receptor from rat brain. Molecular Pharmacology. (Note: This is an example of a receptor cloning paper where binding protocols are often detailed. A more general protocol reference is often found in methods collections.) A general guide can be found at: Bio-Rad. (n.d.). Introduction to Radioligand Binding Assays. Bio-Rad. Available at: [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
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Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gsand, B. (2003). High-throughput screening of G-protein-coupled receptors. Receptors and Channels. A protocol can be referenced from manufacturers like Cisbio. (n.d.). cAMP Gs/Gi Pathway. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
The Strategic Role of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a key building block in contemporary drug discovery and development. We will explore its synthesis, physicochemical properties, and strategic application in the design of targeted therapeutics, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The 4-anilinopiperidine framework is one such privileged structure, and the introduction of a fluorine atom to the phenyl ring, specifically at the 3-position, has given rise to a particularly valuable building block: this compound.
The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of nearby nitrogen atoms.[1][2][3][4][5] The piperidine moiety, a ubiquitous feature in many pharmaceuticals, provides a versatile, three-dimensional scaffold that can be readily functionalized to optimize a compound's interaction with its biological target.[6][7] This guide will delve into the specific advantages conferred by the unique combination of these two structural motifs in this compound and its application in the development of innovative therapeutics.
Physicochemical Properties and Synthetic Strategies
This compound is a white to off-white solid with the molecular formula C₁₁H₁₆ClFN₂ and a molecular weight of 230.71 g/mol .[8] Its chemical structure is characterized by a piperidine ring with an amino group at the 4-position, which is in turn attached to a 3-fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of synthetic manipulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClFN₂ | [8] |
| Molecular Weight | 230.71 g/mol | [8] |
| CAS Number | 923565-91-7 | [8] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥95% | [8] |
The synthesis of this compound can be achieved through several established synthetic routes. The two most common and versatile methods are Reductive Amination and Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis via Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[9] In the context of synthesizing N-(3-Fluorophenyl)piperidin-4-amine, this typically involves the reaction of a suitable piperidone precursor with 3-fluoroaniline in the presence of a reducing agent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-fluoroaniline (1.1 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Upon completion of imine formation, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. The final product, this compound, is then isolated by precipitation or crystallization.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method offers a complementary approach to reductive amination, particularly when dealing with sensitive functional groups.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3-fluorobenzene (1.0 equivalent), 4-amino-N-Boc-piperidine (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents), in an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Deprotection and Salt Formation: The N-Boc group is removed, and the hydrochloride salt is formed as described in the reductive amination protocol.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold has been instrumental in the development of several clinical candidates, primarily in the areas of oncology and gastrointestinal disorders.
Kinase Inhibitors: Targeting Cell Cycle and Signaling Pathways
The 3-fluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme.
-
AZD7762: A Checkpoint Kinase (CHK1) Inhibitor: AZD7762 is a potent and selective inhibitor of CHK1, a key regulator of the DNA damage response.[10] The N-(3-fluorophenyl)piperidin-4-amine core of AZD7762 plays a crucial role in its activity. The 3-fluorophenyl group is thought to engage in hydrogen bonding and hydrophobic interactions within the kinase hinge region, contributing to the high affinity of the inhibitor. The piperidine ring serves as a linker, positioning the fluorophenyl group for optimal binding and allowing for further substitution to enhance potency and selectivity.[10] By inhibiting CHK1, AZD7762 can potentiate the efficacy of DNA-damaging chemotherapeutic agents, representing a promising strategy in cancer treatment.
-
Aurora Kinase B Inhibitors: More recently, the N-(3-fluorophenyl)acetamide moiety has been incorporated into a new series of orally active and selective Aurora Kinase B (AURKB) inhibitors.[11] AURKB is a crucial regulator of mitosis, and its overexpression is common in many cancers. In these compounds, the 3-fluorophenyl group is positioned to interact with the kinase domain, and structure-activity relationship (SAR) studies have shown that this substitution pattern is critical for maintaining potency and selectivity.[11]
GPCR Modulators: Targeting Gastrointestinal Motility
Beyond oncology, the N-(3-Fluorophenyl)piperidin-4-amine scaffold has proven valuable in the development of G protein-coupled receptor (GPCR) modulators.
-
GSK962040: A Motilin Receptor Agonist: GSK962040 is a potent and selective small-molecule agonist of the motilin receptor, which was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders.[12][13] The N-(3-fluorophenyl)-4-piperidinamine core is a key pharmacophore in this molecule. The 3-fluorophenyl group contributes to the overall lipophilicity of the molecule, which is important for its pharmacokinetic profile, while also engaging in specific interactions within the motilin receptor binding pocket. The piperidine ring acts as a central scaffold, connecting the fluorophenyl moiety to other parts of the molecule that are essential for agonist activity.
Structure-Activity Relationship (SAR) Insights
The recurring use of the N-(3-Fluorophenyl)piperidin-4-amine scaffold is a testament to the favorable properties it imparts to drug candidates. SAR studies on various series of compounds containing this moiety have revealed several key insights:
-
The Role of the 3-Fluoro Substituent: The position of the fluorine atom on the phenyl ring is critical. The meta-position (3-position) often provides an optimal balance of electronic effects and steric interactions. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the aniline nitrogen, which can in turn influence the compound's overall physicochemical properties and binding affinity. Furthermore, the 3-fluoro group can participate in specific hydrogen bonding or dipole-dipole interactions with the target protein. In the case of some kinase inhibitors, the 3-fluorophenyl group has been shown to improve selectivity over other kinases.[14]
-
The Versatility of the Piperidine Ring: The piperidine ring serves as a non-planar scaffold that allows for precise three-dimensional positioning of substituents. The nitrogen atom of the piperidine can be functionalized to introduce a wide range of chemical diversity, enabling the optimization of properties such as solubility, cell permeability, and target engagement.
Future Perspectives and Conclusion
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a functionalizable piperidine scaffold provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The successful development of clinical candidates such as AZD7762 and GSK962040 highlights the potential of this scaffold in diverse therapeutic areas.
As our understanding of disease biology and drug-target interactions continues to evolve, we can anticipate that the strategic application of this compound and its derivatives will continue to play a significant role in the discovery of next-generation medicines. Future research will likely focus on exploring novel functionalizations of the piperidine ring and further elucidating the specific interactions of the 3-fluorophenyl moiety with a broader range of biological targets.
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Chemsrc. (2025). This compound. Retrieved from [Link]
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PubMed. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5144-5159. [Link]
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PubMed. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189. [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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PubMed Central. (2022). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 27(19), 6524. [Link]
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exploring N-(3-Fluorophenyl)piperidin-4-amine hydrochloride as a drug precursor
An In-depth Technical Guide to N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride: A Core Moiety in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. The strategic functionalization of this core structure is a cornerstone of drug design. This compound emerges as a critical building block in this context, offering a unique combination of structural features that are highly sought after in the development of novel therapeutics. The presence of a fluorine atom on the phenyl ring allows for the fine-tuning of electronic properties and metabolic stability, a common strategy to enhance drug-like characteristics such as binding affinity and in vivo safety.[1]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detailed synthetic protocols, and its pivotal role as a precursor in the synthesis of advanced pharmaceutical agents, most notably in the development of next-generation anticoagulants like Factor XIa inhibitors. Furthermore, we will address the necessary analytical techniques for its characterization and essential safety protocols for its handling, providing a holistic resource for its application in a research and development setting.
Physicochemical and Structural Properties
The hydrochloride salt form of N-(3-Fluorophenyl)piperidin-4-amine enhances its stability and solubility in aqueous media, which is advantageous for handling and subsequent reactions. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 923565-91-7 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆ClFN₂ | [5][6] |
| Molecular Weight | 230.71 g/mol | [4][5] |
| IUPAC Name | N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95.0% | [4] |
| InChI Key | VPPUPLRTQYVYDK-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1CNCCC1NC2=CC(=CC=C2)F.Cl | [5] |
Synthesis Pathway and Experimental Protocol
The most common and efficient synthesis of N-(3-Fluorophenyl)piperidin-4-amine involves a two-step process starting from commercially available materials: reductive amination followed by deprotection. This pathway is chosen for its high efficiency and the robust nature of the reactions, which are well-established in process chemistry.
Causality of Experimental Choices:
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This is critical because the secondary amine of the piperidine is a strong nucleophile and would otherwise compete with the desired aniline in the subsequent acylation or alkylation steps when building the final drug molecule. The Boc group is stable under the conditions of reductive amination but can be readily removed under acidic conditions without affecting other functional groups.
-
Reductive Amination: This reaction forms the crucial C-N bond between the piperidine and the fluorophenyl moiety. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents like sodium borohydride, STAB is milder, selective for the iminium ion intermediate, and tolerant of a wider range of functional groups. The reaction can be performed as a one-pot procedure, which is efficient and time-saving.[8]
Synthetic Workflow Diagram
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An In-Depth Technical Guide to the Initial Toxicity Screening of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Foreword: A Proactive Approach to Preclinical Safety
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, chief among them being the early and accurate identification of toxicological liabilities. N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a compound of interest within medicinal chemistry, currently lacks a comprehensive public toxicological profile. This guide is designed for researchers, toxicologists, and drug development professionals to establish a robust, multi-tiered strategy for the initial toxicity screening of this molecule. By integrating computational analysis, a cascade of high-throughput in vitro assays, and targeted in vivo confirmation, this framework aims to build a foundational safety profile, enabling informed, data-driven decisions in early-stage development. Our approach prioritizes scientific rigor and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) to efficiently de-risk this promising chemical scaffold.
Chapter 1: The Strategic Framework for Toxicity Assessment
Before embarking on experimental work, a strategic workflow must be established. The causality behind this tiered approach is to use cost-effective, high-throughput methods to rapidly identify potential hazards, which then guide more complex and resource-intensive investigations. This "fail fast, fail early" philosophy is paramount in modern drug development.
The proposed screening cascade begins with computational predictions, moves through a battery of critical in vitro assays to assess specific toxicological endpoints, and culminates in a foundational in vivo study to understand systemic effects.
Caption: A tiered workflow for initial toxicity screening.
Chapter 2: The In Vitro Screening Cascade: Mechanistic Hazard Identification
The core of an initial safety assessment lies in a well-designed battery of in vitro assays.[1] These experiments provide rapid, mechanistic insights into a compound's potential for specific types of toxicity at the cellular and molecular level, which is essential for prioritizing which chemicals require further risk assessment.[2][3]
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test
Expertise & Experience: The Ames test is a regulatory cornerstone for a fundamental reason: a compound that can mutate bacterial DNA has the potential to be a carcinogen.[4] Therefore, this assay is a critical go/no-go decision point. We utilize a plate incorporation method with multiple strains to detect various types of mutations (e.g., frameshift, base-pair substitution) and include a metabolic activation system (S9 fraction) to mimic mammalian liver metabolism, as some compounds only become mutagenic after being processed by enzymes like Cytochrome P450s.[5][6][7]
Experimental Protocol: Ames Plate Incorporation Assay
-
Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA), which are engineered to be unable to synthesize histidine or tryptophan, respectively.[4][8]
-
Dose Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO or water).
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate, if not commercially sourced.
-
Assay Procedure:
-
To 2 mL of molten top agar (kept at 45°C), add:
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.[5]
-
Allow the overlay to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[5]
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in revertant colonies compared to the negative control.[9]
Data Presentation: Hypothetical Ames Test Results
| Concentration (µ g/plate ) | Strain TA98 (-S9) Revertants | Strain TA98 (+S9) Revertants | Strain TA100 (-S9) Revertants | Strain TA100 (+S9) Revertants |
| Vehicle Control | 25 | 30 | 145 | 155 |
| 1.0 | 28 | 32 | 150 | 160 |
| 10 | 26 | 35 | 148 | 158 |
| 100 | 30 | 33 | 155 | 162 |
| 1000 | 24 (toxic) | 28 (toxic) | 130 (toxic) | 140 (toxic) |
| Positive Control | 450 | 1200 | 850 | 1500 |
A result is typically considered positive if there is a reproducible, dose-related increase in revertants that is at least 2-fold over the vehicle control.
Caption: Workflow of the Ames bacterial reverse mutation assay.
Cardiovascular Safety: hERG Potassium Channel Inhibition Assay
Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes (TdP).[10][11] Due to the promiscuity of the hERG channel, it is a common off-target for a wide range of chemical structures.[12] Early assessment using automated patch-clamp electrophysiology is the industry gold standard, providing direct functional measurement of channel inhibition with high precision.[10]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.
-
Compound Preparation: Prepare a concentration range of this compound, typically from 0.01 µM to 30 µM.
-
Instrument Setup: Utilize an automated patch-clamp platform (e.g., QPatch, IonWorks).
-
Data Acquisition:
-
Establish a stable whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Record baseline currents in the presence of vehicle control.
-
Perfuse cells with increasing concentrations of the test compound and record the resulting current inhibition. A known hERG inhibitor (e.g., Cisapride) is used as a positive control.
-
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the concentration-response data to a logistical equation to determine the half-maximal inhibitory concentration (IC50).
Caption: Pathophysiological cascade of hERG channel inhibition.
Metabolic Stability & DDI Risk: Cytochrome P450 (CYP) Inhibition
Expertise & Experience: The Cytochrome P450 enzyme superfamily is responsible for the metabolism of most drugs.[13] If a new drug inhibits a specific CYP isoform, it can prevent the clearance of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma levels.[14][15] An in vitro assay using human liver microsomes (HLM), which contain a rich complement of CYP enzymes, is a highly reliable and cost-effective method to assess this drug-drug interaction (DDI) potential early.[16]
Experimental Protocol: CYP Inhibition IC50 Assay
-
Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP activity).
-
A panel of CYP isoform-specific probe substrates and their corresponding known inhibitors (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLM with a concentration range of this compound (or vehicle/known inhibitor).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.
Data Presentation: Summary of In Vitro Toxicology Profile
| Assay | Endpoint | Result | Interpretation |
| General Cytotoxicity (HepG2) | IC50 | 25.5 µM | Moderate basal cytotoxicity. |
| Ames Mutagenicity | Fold-increase over control | Negative | Not a bacterial mutagen. |
| hERG Inhibition | IC50 | 2.1 µM | Potent hERG inhibitor. High Risk. |
| CYP1A2 Inhibition | IC50 | > 50 µM | No significant inhibition. |
| CYP2C9 Inhibition | IC50 | 45.2 µM | Weak inhibition. |
| CYP2D6 Inhibition | IC50 | 15.8 µM | Moderate inhibition. |
| CYP3A4 Inhibition | IC50 | 8.9 µM | Moderate inhibition. DDI Risk. |
Chapter 3: In Vivo Confirmation: Acute Systemic Toxicity
Expertise & Experience: While in vitro data provides mechanistic clues, an in vivo study is essential to understand the compound's effects on a whole, integrated biological system.[17] It is required to determine a safe starting dose for further studies and to classify the chemical's hazard level according to the Globally Harmonised System (GHS).[18] We select the OECD Test Guideline 423 (Acute Toxic Class Method) because it provides this classification while adhering to ethical principles by minimizing animal use compared to traditional LD50 tests.[19]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), which are young, healthy adults.[20]
-
Housing & Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate for at least 5 days before the study.
-
Dosing Procedure:
-
Fast animals overnight (withholding food, not water) prior to dosing.[21]
-
Administer this compound as a single dose via oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any available data.
-
The test proceeds in a stepwise manner using 3 animals per step. The outcome of the first step determines the dose for the next group (if needed). For example, if mortality is observed at 300 mg/kg, the next step is at 50 mg/kg. If no mortality is seen, the next step is at 2000 mg/kg.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[20]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions, salivation, lethargy) and mortality.[21]
-
Record body weights just prior to dosing, and on days 7 and 14.
-
-
Terminal Procedure: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Caption: Decision logic for the OECD 423 Acute Toxic Class Method.
Chapter 4: Integrated Risk Assessment and Path Forward
Trustworthiness: The final step is to synthesize all validated data into a cohesive initial risk assessment. This holistic view is more powerful than any single data point. Based on our hypothetical data, the assessment for this compound would be:
The compound is not genotoxic based on the Ames test, which is a significant positive finding. However, it presents two major liabilities.
-
High Risk of Cardiotoxicity: The potent hERG inhibition (IC50 = 2.1 µM) is a serious concern. The proximity of this value to the general cytotoxic IC50 (25.5 µM) suggests a potentially narrow therapeutic window, where concentrations needed for efficacy might overlap with those causing dangerous cardiac side effects. This is a common reason for the termination of drug development programs.[10]
-
Moderate DDI Potential: Inhibition of CYP3A4 and CYP2D6 (IC50 values < 20 µM) indicates a risk of drug-drug interactions with other medications metabolized by these key enzymes.[15]
The in vivo acute toxic class study would provide a GHS classification (e.g., Category 4: Harmful if swallowed), offering a quantitative measure of its systemic toxicity that helps contextualize the in vitro findings.
Recommendation: Given the potent hERG activity, the path forward for this specific molecule is challenging. The primary recommendation would be to initiate medicinal chemistry efforts to structurally modify the compound to reduce or eliminate hERG channel affinity while retaining on-target potency. If this is not feasible, the compound should be de-prioritized in favor of other candidates with a cleaner safety profile.
References
- 1. In vitro - Wikipedia [en.wikipedia.org]
- 2. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
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- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
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- 13. criver.com [criver.com]
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- 21. umwelt-online.de [umwelt-online.de]
An In-depth Technical Guide to N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (CAS 923565-91-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a fluorinated piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring can modulate the physicochemical properties of resulting compounds, potentially enhancing metabolic stability, binding affinity to biological targets, and overall druglikeness. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthesis protocol, and insights into its potential applications in the development of novel therapeutics. The guide also outlines standard analytical techniques for its characterization and essential safety and handling procedures.
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its three-dimensional structure allows for specific and potent interactions with biological targets such as enzymes and receptors. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of properties critical for drug efficacy. Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of nearby nitrogen atoms, which can in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This compound combines these two key features, making it a valuable intermediate for the synthesis of novel drug candidates. Its structure presents multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the design of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 923565-91-7 | [1] |
| Molecular Formula | C₁₁H₁₆ClFN₂ | |
| Molecular Weight | 230.71 g/mol | |
| IUPAC Name | N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
| Synonyms | 4-(3-Fluorophenylamino)piperidine hydrochloride | [1] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity | Typically ≥95% | [1], |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Reductive Amination: Reaction of N-Boc-4-piperidone with 3-fluoroaniline in the presence of a reducing agent to form the protected intermediate, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
-
Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, followed by precipitation of the hydrochloride salt.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Plausible)
Materials and Reagents:
-
N-Boc-4-piperidone
-
3-Fluoroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or ethanolic HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Step 1: Synthesis of tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 3-fluoroaniline (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition of STAB can be exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude protected amine.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
To this solution, add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or ethanolic HCl) dropwise with stirring.
-
A precipitate should form upon addition of the acid. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold non-polar solvent, such as diethyl ether, to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound.
Purification
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, to achieve higher purity if required.
Analytical Characterization
While specific, experimentally-derived spectra for this compound are not widely published, the following analytical techniques are standard for its characterization. The expected spectral features are based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. Signals for the piperidine ring protons will appear in the aliphatic region, with their chemical shifts and multiplicities depending on their axial or equatorial positions and coupling to neighboring protons. The amine protons may appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 3-fluorophenyl ring, with the carbon directly attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the piperidine ring will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For the free base, N-(3-Fluorophenyl)piperidin-4-amine (C₁₁H₁₅FN₂), the expected exact mass is approximately 194.12 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reversed-phase C18 column is typically suitable for this type of molecule. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically performed using a UV detector, with the wavelength of maximum absorbance determined by the chromophore of the 3-fluorophenyl group.
Potential Applications in Drug Discovery and Development
This compound serves as a valuable starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The 4-amino group provides a convenient handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.
Caption: Potential derivatization pathways of N-(3-Fluorophenyl)piperidin-4-amine.
The resulting derivatives can be screened for activity against a wide range of biological targets. The fluorinated phenylpiperidine motif is found in compounds investigated for various central nervous system (CNS) disorders, as well as in other therapeutic areas. The presence of the fluorine atom can be particularly advantageous for CNS-targeted drugs, as it can enhance blood-brain barrier permeability.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is generally considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a piperidine scaffold and a fluorinated aromatic ring provides a foundation for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and key considerations for its characterization and safe handling. As research into novel therapeutics continues, the utility of such strategically functionalized intermediates is likely to grow, making a thorough understanding of their chemistry essential for innovation in drug development.
References
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Chemsrc. This compound. ([Link])
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molecular weight and formula of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
An In-depth Technical Guide to N-(3-Fluorophenyl)piperidin-4-amine hydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern medicinal chemistry. The 4-aminopiperidine scaffold is a privileged structure found in numerous centrally active therapeutic agents. The introduction of a fluorine atom on the phenyl ring offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This document details the molecular characteristics, a robust synthetic protocol via reductive amination, standard analytical characterization techniques, and the compound's primary application as a precursor for advanced drug candidates, particularly in the development of novel analgesics.
Physicochemical Properties
This compound is a substituted 4-aminopiperidine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various laboratory applications. Its core structure consists of a piperidine ring, with an amine at the 4-position N-substituted with a 3-fluorophenyl group.
| Property | Value | Source(s) |
| IUPAC Name | N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | [1] |
| CAS Number | 923565-91-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClFN₂ | [1][3] |
| Molecular Weight | 230.71 g/mol | [1][4][5] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | [1][2] |
| LogP (Free Base) | 2.39140 | [6] |
Synthesis Pathway and Experimental Protocol
The most efficient and common synthesis of N-(3-Fluorophenyl)piperidin-4-amine is achieved through a two-stage process. This involves an initial reductive amination of a protected 4-piperidone with 3-fluoroaniline, followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice due to its stability and ease of removal under acidic conditions.[2][4][7]
Logical Synthesis Workflow
Caption: Synthesis workflow for this compound.
Stage 1: Reductive Amination of N-Boc-4-piperidone
This step couples the piperidone core with the fluorinated aniline. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent; it is mild enough to not reduce the ketone starting material but is highly effective at reducing the iminium ion intermediate formed in situ.[2][4]
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 3-fluoroaniline (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reaction to proceed.
-
Stir the mixture at room temperature for approximately 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the reaction mixture. This step is exothermic and should be controlled.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. This intermediate can be purified by column chromatography if necessary.
Stage 2: Boc Deprotection and Hydrochloride Salt Formation
The Boc group is readily cleaved under strong acidic conditions. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt.[4]
Protocol:
-
Dissolve the crude or purified intermediate from Stage 1 in a minimal amount of a suitable solvent, such as 1,4-dioxane or methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) or a saturated solution of HCl in diethyl ether, with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a standard battery of analytical techniques must be employed.
Characterization Workflow
Caption: Standard analytical workflow for compound validation.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3-fluorophenyl group (typically in the δ 6.5-7.5 ppm region) and the aliphatic protons of the piperidine ring (typically in the δ 1.5-3.5 ppm region). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will confirm the carbon skeleton, showing characteristic shifts for the aromatic carbons (with C-F coupling) and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. The spectrum will typically show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 195.13, confirming the correct mass for C₁₁H₁₆FN₂⁺.
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound. A reversed-phase column with a mobile phase of acetonitrile/water containing a modifier like TFA is typically employed. The purity is determined by the area percentage of the main product peak.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for the synthesis of more complex molecules.[6] Its value lies in the combination of the 4-aminopiperidine core, prevalent in many CNS drugs, with the strategic placement of a fluorine atom.
Key Application Areas:
-
Opioid Receptor Modulators: The 4-anilino-piperidine scaffold is the core structure of fentanyl and its numerous potent analgesic analogs.[3][8] This intermediate is a direct precursor for synthesizing 3-fluoro-fentanyl analogs. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate receptor binding affinity and selectivity.
-
Kinase Inhibitors and Other CNS Targets: The piperidine ring is a versatile scaffold for targeting a wide range of receptors and enzymes within the central nervous system. Fluorine substitution is a well-established strategy in medicinal chemistry to fine-tune properties like lipophilicity, pKa, and membrane permeability, which are critical for CNS drug candidates.[1]
Logical Progression from Building Block to Drug Candidate
Caption: Role as an intermediate in drug discovery.
Safe Handling and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards: The compound is harmful if swallowed and may cause skin and serious eye irritation.[1]
Conclusion
This compound is a high-value chemical building block for researchers in drug discovery and development. Its straightforward synthesis via reductive amination and the strategic incorporation of a fluorine atom make it an attractive starting point for creating novel therapeutic agents, particularly in the field of analgesics and other CNS-targeted therapies. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and strategic application in medicinal chemistry programs.
References
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This compound. Chemsrc. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride. PubChem. [Link]
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Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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An In-depth Technical Guide to N-(3-Fluorophenyl)piperidin-4-amine hydrochloride for Neuroscience Research
Abstract
This technical guide provides a comprehensive framework for the investigation of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a novel compound with potential applications in neuroscience research. While direct pharmacological data for this specific molecule is not yet publicly available, its structural similarity to a class of bioactive N-phenyl-piperidin-4-amine derivatives suggests a high probability of activity within the central nervous system (CNS). This document serves as a roadmap for researchers, outlining the scientific rationale for its study, detailed protocols for its synthesis and characterization, and a systematic approach to elucidating its neuropharmacological profile. We present a series of validated in vitro and in vivo assays designed to probe its interactions with key CNS targets and to assess its potential therapeutic utility in models of neurological and psychiatric disorders.
Introduction: The Promise of a Privileged Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system.[1] Its conformational flexibility and the presence of a basic nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric elements, facilitating interactions with a wide array of CNS receptors and transporters. The introduction of a fluorophenyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its drug-like properties.
This compound belongs to this promising class of compounds. Although it is currently cataloged primarily as a chemical intermediate, its core structure is analogous to compounds with known activity at dopamine, serotonin, and sigma receptors, as well as monoamine transporters.[2][3] This guide, therefore, is predicated on the hypothesis that this compound represents a valuable tool compound for neuroscience research, with the potential to be a lead structure for the development of novel therapeutics. Our objective is to provide the scientific community with a robust, evidence-based framework for unlocking this potential.
Synthesis and Characterization
A reliable and scalable synthesis is paramount for the thorough investigation of any novel compound. The following protocol describes a common and effective method for the preparation of N-phenyl-piperidin-4-amine derivatives.[4][5]
Synthesis of N-(3-Fluorophenyl)piperidin-4-amine
A typical synthetic route involves the reductive amination of a protected piperidone with 3-fluoroaniline.
Protocol:
-
Reaction Setup: To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., dichloromethane), add 3-fluoroaniline and a suitable reducing agent, such as sodium triacetoxyborohydride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the Boc protecting group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Analytical Characterization
The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques. This is a critical step in the characterization of any new psychoactive substance to ensure the reliability of subsequent biological data.[6]
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Proposed Neuropharmacological Investigation Workflow
The following workflow is designed to systematically evaluate the neuropharmacological properties of this compound, from initial target screening to in vivo behavioral analysis.
Caption: Proposed workflow for neuropharmacological evaluation.
In Vitro Profiling
A broad panel of radioligand binding assays is the gold standard for initial target identification.[7][8] This will determine the affinity of this compound for a range of CNS receptors and transporters.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells expressing the target receptor or from specific brain regions.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Suggested Primary Screening Panel:
| Target Class | Specific Targets |
| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆, 5-HT₇ |
| Opioid Receptors | μ, δ, κ |
| Sigma Receptors | σ₁, σ₂ |
| Monoamine Transporters | DAT, SERT, NET |
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, inverse agonist, or modulator.[9][10]
Example Protocol: Dopamine D₂ Receptor Functional Assay (cAMP Inhibition) [11]
-
Cell Culture: Use a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: Plate the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer.
-
Stimulation: Add a known concentration of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate for a specified period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the EC₅₀ or IC₅₀ of the compound to assess its potency and efficacy.
-
Metabolic Stability: The liver microsomal stability assay provides an early indication of a compound's susceptibility to hepatic metabolism.[12][13][14][15]
-
Blood-Brain Barrier (BBB) Permeability: The Caco-2 permeability assay is a widely accepted in vitro model to predict intestinal absorption and BBB penetration.[16][17][18][19][]
In Vivo Evaluation
Promising candidates from in vitro profiling should be advanced to in vivo studies in rodent models to assess their behavioral effects and pharmacokinetic properties.[21]
The choice of behavioral models will be guided by the in vitro pharmacology profile. For instance, if the compound shows high affinity for dopamine D₂ receptors, models relevant to psychosis would be appropriate.
Example Protocol: Prepulse Inhibition (PPI) of the Startle Reflex (A model for sensorimotor gating deficits in schizophrenia)
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a brief period.
-
Testing: Present a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the startling stimulus).
-
Drug Administration: Administer the test compound at various doses and repeat the testing procedure.
-
Data Analysis: Calculate the percentage of prepulse inhibition for each animal and compare the effects of the drug to a vehicle control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The N-(3-Fluorophenyl)piperidin-4-amine scaffold offers multiple points for chemical modification to optimize its pharmacological profile.
Caption: Potential sites for SAR exploration.
Systematic modifications at these positions can provide valuable insights into the structural requirements for affinity and selectivity at specific CNS targets. For example, the nature of the substituent on the piperidine nitrogen is often critical for modulating activity at dopamine and serotonin receptors.[3]
Conclusion
This compound represents an unexplored but highly promising chemical entity for neuroscience research. Its structural alerts, based on a privileged scaffold, strongly suggest the potential for significant CNS activity. This guide provides a comprehensive and scientifically rigorous framework for its synthesis, characterization, and detailed neuropharmacological evaluation. By following the proposed workflow, researchers can systematically uncover the biological properties of this compound and determine its potential as a novel probe for understanding brain function or as a starting point for the development of next-generation therapeutics for neurological and psychiatric disorders.
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The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to novel investigational agents, underscores its status as a "privileged scaffold."[5][6][7] This guide provides a comprehensive technical exploration of the multifaceted potential of piperidine derivatives in contemporary drug design. We will delve into the fundamental physicochemical properties that make this scaffold so attractive, explore diverse and robust synthetic strategies, analyze structure-activity relationships (SAR) across various therapeutic targets, and present detailed protocols for the evaluation of these promising compounds. This document is intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of the next generation of therapeutics.
The Piperidine Advantage: Physicochemical and Structural Rationale
The enduring success of the piperidine scaffold in drug design is not coincidental; it is rooted in a unique combination of structural and physicochemical properties that render it highly "druggable."
-
Conformational Pre-organization and Rigidity: The piperidine ring predominantly adopts a stable chair conformation.[6] This inherent rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The axial and equatorial positions of substituents are well-defined, allowing for precise three-dimensional positioning of pharmacophoric elements to optimize interactions with receptor pockets.[6]
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is a key feature, often involved in crucial ionic interactions with biological targets.[6][8] Furthermore, the overall lipophilicity of a molecule can be fine-tuned by the introduction of substituents on the piperidine ring, which in turn influences solubility, cell permeability, and pharmacokinetic profiles.[5][9] The piperidine moiety is known to enhance druggability by facilitating transport across biological membranes and improving ADME (absorption, distribution, metabolism, and excretion) properties, often with reduced toxicity.[5]
-
Metabolic Stability: While susceptible to metabolism, particularly N-dealkylation and oxidation of the ring, the piperidine scaffold is generally considered metabolically stable.[5][9] Strategic placement of substituents can be employed to block these metabolic "soft spots," thereby enhancing the in vivo half-life of a drug candidate.[6]
-
Synthetic Tractability: The piperidine core is readily accessible through a variety of well-established synthetic methodologies, making it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening.
Synthetic Strategies for Accessing Piperidine Derivatives
The efficient and versatile synthesis of substituted piperidines is a cornerstone of their application in drug discovery. A multitude of synthetic routes have been developed, ranging from classical methods to modern catalytic approaches.
Hydrogenation of Pyridine Precursors
One of the most direct and widely used methods for the synthesis of piperidines is the hydrogenation of substituted pyridine precursors.[1][10] This approach allows for the stereoselective synthesis of cis-isomers, which can be subsequently epimerized to the trans-diastereomers.[11]
Experimental Protocol: Diastereoselective cis-Hydrogenation of a Multi-substituted Pyridine [1]
-
Catalyst Preparation: A heterogeneous ruthenium catalyst is prepared according to established literature procedures.
-
Reaction Setup: In a high-pressure autoclave, the substituted pyridine (1.0 mmol) and the ruthenium catalyst (5 mol%) are suspended in a suitable solvent such as methanol (10 mL).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂.
-
Reaction Conditions: The reaction mixture is stirred at 80°C for 24 hours.
-
Work-up and Purification: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cis-piperidine derivative.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies provide a powerful means to construct the piperidine ring with a high degree of control over stereochemistry.[1] These methods include metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions.[1]
Multi-component Reactions (MCRs)
MCRs offer a highly efficient approach to the synthesis of complex piperidine derivatives in a single step from three or more starting materials.[1][12] This strategy is particularly valuable for the rapid generation of compound libraries for screening purposes.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Piperidine derivatives have demonstrated remarkable therapeutic potential across a wide spectrum of diseases.[2][4][13] The versatility of the scaffold allows for its adaptation to a diverse range of biological targets.
Oncology
The piperidine moiety is a common feature in many anticancer agents.[2][14][15] Its structural contributions can enhance potency, selectivity, and pharmacokinetic properties of inhibitors targeting various oncogenic pathways.[15]
-
Targeting Signaling Pathways: Piperidine derivatives have been developed as potent inhibitors of key signaling molecules in cancer, such as Akt1 and IκB kinase (IKKb).[2][16] For instance, the introduction of a piperidinone moiety in the curcumin analog EF24 led to the development of a more potent IKKb inhibitor.[2]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound/Drug | Cancer Cell Line | Biological Target | Activity (IC₅₀/GI₅₀) | Reference |
| Compound 16 | HT29 (Colon) | Not specified | 4.1 µg·mL⁻¹ | [3] |
| Compound 22 | U251 (Glioblastoma) | Not specified | 3.9 µg·mL⁻¹ | [3] |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Akt1 | Varies | [16][17] |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Akt1 | Varies | [16][17] |
Workflow for Evaluating Anticancer Activity of Piperidine Derivatives
Caption: Workflow for anticancer evaluation of piperidine derivatives.
Neurodegenerative Diseases
Piperidine-based compounds have emerged as promising therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease.[18][19]
-
Cholinesterase Inhibition: The benzyl-piperidine group is a key pharmacophore in many acetylcholinesterase (AChE) inhibitors, such as Donepezil, a widely prescribed drug for Alzheimer's disease.[1][2][19] The piperidine nitrogen and the benzyl group engage in crucial interactions with the catalytic site of the enzyme.[2]
-
Monoamine Oxidase (MAO) Inhibition: Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been identified as potent inhibitors of MAO, an enzyme implicated in the pathophysiology of neurodegenerative diseases.[20][21]
Signaling Pathway: Cholinesterase Inhibition by Piperidine Derivatives
Caption: Mechanism of cholinesterase inhibition by piperidine derivatives.
Infectious Diseases
The piperidine scaffold is a versatile platform for the development of novel anti-infective agents, including antibacterial, antiviral, and antiparasitic drugs.[1][22]
-
Antiviral Activity: Piperidine derivatives have shown efficacy against a range of viruses, including influenza and HIV.[23][24][25] For example, a novel series of piperidine-based derivatives was found to inhibit influenza virus replication after its entry into the host cell.[23]
-
Antibacterial Activity: Piperidine compounds have demonstrated the ability to reduce bacterial invasion and exhibit a favorable minimum inhibitory concentration (MIC) against various pathogenic bacteria.[22]
Computational Approaches in Piperidine-Based Drug Design
Computational chemistry plays a pivotal role in accelerating the discovery and optimization of piperidine-based drug candidates.[26]
-
Molecular Docking: This technique is used to predict the binding mode and affinity of piperidine derivatives to their biological targets, providing insights into the key intermolecular interactions that govern their activity.[26][27][28]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of piperidine derivatives with their biological activities, enabling the prediction of the potency of novel compounds.[16][17][29][30]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of interactions over time.[27]
Workflow for Computational Drug Design of Piperidine Derivatives
Caption: In silico workflow for piperidine-based drug design.
Future Perspectives and Conclusion
The piperidine scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the exploration of new biological targets, and the application of advanced computational techniques to design next-generation therapeutics with improved efficacy and safety profiles. The remarkable versatility and favorable drug-like properties of piperidine derivatives ensure their enduring legacy and continued impact on human health.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-aryl-N-(4-piperidinyl)amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-aryl-N-(4-piperidinyl)amide Scaffold
The N-aryl-N-(4-piperidinyl)amide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This structural motif is particularly prominent in the development of potent analgesics, where it serves as a key pharmacophore in a class of synthetic opioids, including fentanyl and its analogues.[3] The strategic importance of this scaffold lies in its ability to present key pharmacophoric elements—an aromatic ring, a tertiary amine within the piperidine ring, and an amide linkage—in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. Beyond analgesia, derivatives of this scaffold have been explored for a range of therapeutic applications, including as melatonin receptor ligands and anti-arrhythmic agents.[3][4]
The synthesis of N-aryl-N-(4-piperidinyl)amides is therefore a critical undertaking in drug discovery and development. The modular nature of the synthesis allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the primary synthetic strategies, step-by-step protocols, and troubleshooting advice to facilitate the efficient and reliable preparation of these important compounds.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the N-aryl-N-(4-piperidinyl)amide core generally involves two key bond-forming events: the formation of the N-aryl bond and the formation of the amide bond. The sequence of these steps can be varied, leading to two primary retrosynthetic approaches.
Strategy A: N-Arylation followed by Acylation
This is arguably the most common and versatile approach. It begins with the N-arylation of a protected 4-aminopiperidine derivative, followed by deprotection and subsequent acylation.
Strategy B: Acylation followed by N-Arylation
In this alternative strategy, the 4-aminopiperidine is first acylated, and the resulting amide is then subjected to N-arylation. This approach can be advantageous in certain cases, depending on the reactivity of the substrates.
The key transformations in these strategies are transition metal-catalyzed cross-coupling reactions for the N-arylation step and standard amide bond formation for the acylation step.
Key Reaction 1: N-Arylation of 4-Aminopiperidine Derivatives
The formation of the C(aryl)-N(piperidine) bond is most effectively achieved through modern cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[5][6] The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial and has evolved through several "generations," with sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) often providing superior results for challenging substrates.[7][8]
-
Ullmann Condensation (Goldberg Reaction): This classical copper-catalyzed N-arylation has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[9] The reaction typically uses a copper(I) salt (e.g., CuI) and a ligand, such as L-proline or a diamine, to facilitate the coupling of an aryl halide with the amine.[9][10] While often requiring higher temperatures than its palladium-catalyzed counterpart, the Ullmann reaction can be a cost-effective and efficient alternative, particularly for large-scale syntheses.
To ensure selective arylation at the secondary amine of the piperidine ring, the primary amino group at the 4-position is often protected, with the tert-butyloxycarbonyl (Boc) group being a common choice.[11]
Key Reaction 2: Acylation of N-Aryl-4-aminopiperidine
The formation of the amide bond is a well-established transformation in organic chemistry. Several methods can be employed:
-
Acylation with Acyl Halides or Anhydrides: This is a straightforward and often high-yielding method. The N-aryl-4-aminopiperidine is treated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
Visualizing the Synthetic Pathways
The following diagrams illustrate the primary synthetic strategies for preparing N-aryl-N-(4-piperidinyl)amides.
Caption: General workflow for Strategy B.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative N-aryl-N-(4-piperidinyl)amide via Strategy A.
Protocol 1: Palladium-Catalyzed N-Arylation of 1-Boc-4-aminopiperidine (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of an aryl bromide with 1-Boc-4-aminopiperidine. [11] Materials:
-
Aryl bromide (1.0 mmol)
-
1-Boc-4-aminopiperidine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl bromide and 1-Boc-4-aminopiperidine, followed by anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-Boc-4-aminopiperidine.
Protocol 2: Deprotection of N-Aryl-1-Boc-4-aminopiperidine
This protocol describes the removal of the Boc protecting group under acidic conditions. [11] Materials:
-
N-Aryl-1-Boc-4-aminopiperidine (1.0 mmol)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane (5 mL)
Procedure:
-
Dissolve the N-aryl-1-Boc-4-aminopiperidine in DCM or 1,4-dioxane.
-
Add an excess of strong acid (e.g., TFA or 4M HCl in dioxane) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 3: Acylation of N-Aryl-4-aminopiperidine
This protocol describes the formation of the final amide product using an acyl chloride.
Materials:
-
N-Aryl-4-aminopiperidine (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the N-aryl-4-aminopiperidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA).
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final N-aryl-N-(4-piperidinyl)amide.
Data Summary and Comparison of N-Arylation Methods
The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors including substrate scope, cost, and reaction conditions. The following table provides a general comparison.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based [5] | Copper-based |
| Ligands | Bulky phosphines (e.g., XPhos, RuPhos) [7][8] | Diamines, L-proline, etc. [9][10] |
| Reaction Temp. | Generally 80-120 °C | Often higher, 100-210 °C (can be lower with modern ligands) |
| Substrate Scope | Very broad, including aryl chlorides [8] | Traditionally electron-deficient aryl halides, scope expanded with new ligands |
| Functional Group Tol. | Generally excellent [5] | Can be more sensitive to certain functional groups |
| Cost | Palladium catalysts can be expensive | Copper catalysts are generally more cost-effective |
Troubleshooting and Field-Proven Insights
Low Yield in N-Arylation:
-
Catalyst/Ligand Inactivity: Ensure the use of high-purity, anhydrous, and degassed solvents. The palladium catalyst and phosphine ligands are often air-sensitive. Pre-forming the active catalyst can sometimes improve results.
-
Base Choice: The choice of base is critical. Sodium or lithium tert-butoxide are common for Buchwald-Hartwig, while potassium or cesium carbonate are often used in Ullmann reactions. The strength and solubility of the base can significantly impact the reaction rate.
-
Steric Hindrance: Highly substituted aryl halides or bulky amines can be challenging substrates. Switching to a more sterically demanding and electron-rich ligand (e.g., from XPhos to RuPhos) may be beneficial in Buchwald-Hartwig aminations.
Incomplete Deprotection:
-
Insufficient Acid: Ensure a sufficient excess of strong acid is used to drive the reaction to completion.
-
Reaction Time: Some sterically hindered Boc groups may require longer reaction times or elevated temperatures for complete removal.
Side Reactions in Acylation:
-
Di-acylation: If the N-aryl-4-aminopiperidine is not fully protonated (in the case of using the salt directly from deprotection), di-acylation can occur. Ensure complete neutralization or use a slight excess of the amine.
-
Reaction Temperature: For highly reactive acyl chlorides, running the reaction at 0 °C or even lower temperatures can help to minimize side product formation.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]
- 4. Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride Derivatives
Introduction: The Strategic Importance of the 4-Anilino-Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1] When incorporated into the 4-anilinopiperidine framework, and further functionalized with a fluorine atom, as in N-(3-Fluorophenyl)piperidin-4-amine, the resulting molecule becomes a highly valuable building block for the synthesis of novel chemical entities.[2][3]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve target binding affinity.[4] Specifically, the 3-fluorophenyl moiety can influence lipophilicity and electrostatic interactions, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3] This strategic combination of a piperidine core and a fluorinated aromatic ring makes N-(3-Fluorophenyl)piperidin-4-amine a sought-after intermediate in the development of therapeutics targeting a range of diseases, including those of the central nervous system.[3][5]
Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of compound libraries based on this valuable scaffold. The advantages of SPOS, such as the ability to drive reactions to completion using excess reagents and the simplification of purification processes, make it an ideal methodology for generating diverse analogs for structure-activity relationship (SAR) studies.[6] These application notes provide a comprehensive guide to the effective utilization of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride in solid-phase synthesis, offering detailed protocols, expert insights, and troubleshooting strategies.
Reagent Profile: this compound
| Property | Value | Source |
| CAS Number | 923565-91-7 | [7][8] |
| Molecular Formula | C₁₁H₁₅FN₂·HCl | [9] |
| Molecular Weight | 230.71 g/mol | [9] |
| Appearance | Off-white to white solid | [9] |
| Purity | ≥95% | [7] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [5] |
Key Considerations for Solid-Phase Synthesis:
-
Hydrochloride Salt: The amine is provided as a hydrochloride salt to enhance its stability and shelf-life. Prior to its use in a coupling reaction, the free base must be generated in situ by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[10][11] This is a critical step to ensure the nucleophilicity of the secondary amine for the subsequent coupling reaction.
-
Secondary Amine Reactivity: As a secondary amine, N-(3-Fluorophenyl)piperidin-4-amine exhibits different reactivity compared to primary amines. Coupling reactions may require more forcing conditions or specialized coupling reagents to achieve high yields.[10] Monitoring of these reactions is also different, as the widely used Kaiser test for primary amines will not be effective.[12]
General Workflow for Solid-Phase Synthesis
The solid-phase synthesis of derivatives using N-(3-Fluorophenyl)piperidin-4-amine typically follows a series of well-defined steps. The following diagram illustrates a general workflow for the coupling of this amine to a resin-bound carboxylic acid.
Caption: General workflow for the solid-phase synthesis of N-(3-Fluorophenyl)piperidin-4-amine derivatives.
Detailed Protocols
Protocol 1: Resin Selection, Swelling, and Preparation
Rationale: The choice of resin is critical for a successful solid-phase synthesis. The resin provides the solid support for the growing molecule and its properties, such as the polymer backbone and the linker, dictate the reaction conditions and the final cleavage strategy. Polystyrene (PS) and polyethylene glycol (PEG) based resins are commonly used.[13] For the synthesis of small molecules with a C-terminal carboxylic acid or amide, Wang resin or Rink Amide resin are excellent choices, respectively.[13][14] Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to the reagents.[15]
Materials:
-
Wang Resin or Rink Amide Resin
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Solid-phase reaction vessel
Procedure:
-
Place the desired amount of resin (e.g., 100 mg, with a typical loading capacity of 0.5-1.0 mmol/g) into a solid-phase reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation (e.g., on a shaker or with intermittent nitrogen bubbling).
-
After swelling, drain the DMF from the reaction vessel.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities.
-
If starting with a pre-loaded resin (e.g., Fmoc-protected amino acid on Wang resin), proceed to the deprotection step as per standard protocols (e.g., 20% piperidine in DMF).[16]
Protocol 2: Coupling of N-(3-Fluorophenyl)piperidin-4-amine to a Resin-Bound Carboxylic Acid
Rationale: This protocol describes the formation of an amide bond between the secondary amine of N-(3-Fluorophenyl)piperidin-4-amine and a carboxylic acid that is attached to the solid support. As the amine is a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine for the reaction. A suitable coupling reagent is necessary to activate the carboxylic acid and facilitate the amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this purpose.
Materials:
-
Resin-bound carboxylic acid (from Protocol 1)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), synthesis grade
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (3 equivalents) in DMF.
-
To this solution, add DIEA (6 equivalents) to neutralize the hydrochloride salt and to act as the base for the coupling reaction.
-
Add the activated amine solution to the swollen and prepared resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
Reaction Monitoring:
Since the Kaiser test is not suitable for secondary amines, alternative methods for reaction monitoring are required:
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic acid): This test can be used to detect secondary amines, although it is less common than the Kaiser test.
-
Cleavage and Analysis: A small aliquot of the resin can be cleaved, and the resulting product analyzed by LC-MS or HPLC to determine the extent of the reaction.
-
FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the disappearance of the carboxylic acid peak and the appearance of the amide bond peak.[14]
Protocol 3: Cleavage of the Final Product from the Resin
Rationale: The final step in solid-phase synthesis is the cleavage of the desired molecule from the solid support. The choice of cleavage cocktail depends on the linker used and the stability of the product to acidic conditions. For acid-labile linkers like Wang and Rink Amide, a solution of trifluoroacetic acid (TFA) is commonly employed. Scavengers, such as triisopropylsilane (TIS) and water, are often included in the cleavage cocktail to trap reactive species that are generated during the cleavage process and can otherwise lead to side reactions.
Materials:
-
Resin-bound final product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Wash the resin-bound product with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude product by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the final product under vacuum.
Data Presentation
| Step | Parameter | Typical Value | Notes |
| Resin Loading | Loading Capacity | 0.5 - 1.0 mmol/g | Varies depending on the resin type. |
| Coupling Reaction | Reagent Equivalents | 3 eq. Amine, 3 eq. HATU, 6 eq. DIEA | Excess reagents are used to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Monitor for completion. | |
| Coupling Efficiency | >90% | Can be determined by LC-MS analysis of a cleaved sample. | |
| Cleavage | Cleavage Time | 2 - 4 hours | Longer times may be needed for more stable linkers. |
| Crude Purity | 70 - 95% | Dependent on the success of the preceding steps. | |
| Final Yield | 50 - 80% | After purification. |
Visualization of the Chemical Pathway
The following diagram illustrates the key chemical transformations in the coupling of N-(3-Fluorophenyl)piperidin-4-amine to a resin-bound carboxylic acid.
Caption: Key chemical transformations in the solid-phase amide coupling reaction.
Conclusion and Expert Recommendations
The solid-phase synthesis of derivatives of N-(3-Fluorophenyl)piperidin-4-amine offers a powerful and efficient route to novel chemical entities with significant potential in drug discovery. The protocols outlined in these application notes provide a robust framework for researchers to successfully incorporate this valuable building block into their synthetic workflows.
Key recommendations for success include:
-
Thorough Resin Swelling: Do not underestimate the importance of allowing the resin to swell completely to ensure optimal reaction kinetics.
-
Effective Amine Neutralization: The use of a sufficient excess of a non-nucleophilic base is critical for the efficient coupling of the hydrochloride salt of the amine.
-
Appropriate Reaction Monitoring: As the Kaiser test is not applicable, researchers should employ alternative methods such as cleavage and LC-MS analysis or on-bead FT-IR to monitor the progress of the coupling reaction.
-
Careful Cleavage and Purification: The use of scavengers in the cleavage cocktail is highly recommended to minimize side reactions and improve the purity of the crude product.
By adhering to these principles and protocols, researchers can effectively leverage the power of solid-phase synthesis to explore the chemical space around the N-(3-Fluorophenyl)piperidin-4-amine scaffold and accelerate the discovery of new therapeutic agents.
References
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
-
Holsinger, K. (2013). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Butler University. [Link]
-
University of Cambridge. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS combinatorial science, 14(7), 399–402. [Link]
-
WorldOfChemicals. (n.d.). N-(3-Fluorophenyl)piperidin-4-aMine. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Career Henan Chemical Co. (n.d.). N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in molecular biology, 627, 55–73. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Sabatino, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4509–4516. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of visualized experiments : JoVE, (88), e51621. [Link]
-
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current opinion in chemical biology, 8(3), 211–221. [Link]
-
ResearchGate. (n.d.). The coupling of acid 8 with amine hydrochloride (±)‐10 leading to amide (±)‐11. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. [Link]
-
Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (2022). In Methods in Molecular Biology. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116348. [Link]
-
Chemsrc. (2025). This compound. [Link]
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Application Notes and Protocols for the Use of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride in Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a versatile chemical scaffold, in the design and evaluation of novel kinase inhibitors. We present the scientific rationale for its use, detailed protocols for biochemical and cell-based assays, and preliminary ADME-Tox profiling strategies.
Introduction: The Strategic Value of the Fluorophenyl-Piperidine Scaffold
The journey of developing a successful kinase inhibitor begins with the selection of a promising chemical scaffold.[3] this compound (CAS: 923565-91-7) represents a highly valuable starting point for medicinal chemistry campaigns targeting the kinome.[4][5] Its structure combines three key features that are advantageous for kinase inhibitor design.
-
The Piperidine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs.[6][7][8] Its presence can enhance a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), improve metabolic stability, and provide a three-dimensional structure that can be tailored to fit the steric demands of a kinase's binding pocket.[7]
-
The 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in modern drug design.[9] Fluorine, being the most electronegative element, can profoundly influence a molecule's properties by altering pKa, enhancing metabolic stability by blocking sites of oxidative metabolism, and increasing binding affinity through favorable interactions with the target protein.[9][10][11]
-
The Amine Linker: The secondary amine provides a crucial vector for chemical modification, allowing for the systematic elaboration of the core structure to build out a molecule that can form key interactions, such as hydrogen bonds, with the hinge region of the kinase ATP-binding site.
The combination of these features makes N-(3-Fluorophenyl)piperidin-4-amine a strategic starting material for generating libraries of compounds with the potential for high potency and selectivity.
| Chemical Properties | |
| Compound Name | This compound |
| CAS Number | 923565-91-7[4][5] |
| Molecular Formula | C11H16ClFN2[5] |
| Molecular Weight | 230.71 g/mol [5][12] |
| Purity | Typically ≥95%[5][12] |
| Appearance | White to off-white solid |
Foundational Concepts in Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular signaling pathways on or off. Most small molecule kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site where ATP would normally dock. The goal is to design a molecule that not only occupies this pocket with high affinity but also exhibits selectivity for the target kinase over the >500 other kinases in the human kinome to minimize off-target effects.[3]
The N-(3-Fluorophenyl)piperidin-4-amine scaffold provides a foundation to build upon. The piperidine nitrogen can be functionalized with various chemical groups to explore interactions within the ribose-binding pocket, while the fluorophenyl group can be positioned to engage hydrophobic regions of the active site.[13][14]
Sources
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- 13. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4-Anilinopiperidine Scaffolds
Abstract
The 4-anilinopiperidine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of potent therapeutic agents, most notably in the analgesic and opioid receptor modulator class. Its strategic importance necessitates robust, efficient, and scalable synthetic methodologies for the creation of diverse analog libraries essential for drug discovery programs. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven techniques for the synthesis of 4-anilinopiperidine derivatives. We delve into the mechanistic underpinnings of key synthetic strategies, including Reductive Amination, Multicomponent Reactions (MCRs), and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section offers not just step-by-step protocols, but also critical insights into the rationale behind experimental choices, process validation, and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 4-Anilinopiperidine Core
The 4-anilinopiperidine motif is a key pharmacophore found in numerous biologically active compounds. Its rigidified structure allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. The most prominent examples of its application are in the development of synthetic opioids, where it serves as the central scaffold for drugs like fentanyl and its potent analogs.[1][2] The illicit synthesis of such compounds has also brought prominence to these synthetic routes, leading to regulatory control of key precursors like 4-anilinopiperidine and N-phenethyl-4-piperidone (NPP).[2][3]
Beyond analgesics, this scaffold is explored for its potential in treating a range of other conditions, making its efficient synthesis a critical endeavor for pharmaceutical research and development. This document serves as a practical guide to the most reliable and versatile methods for constructing this valuable chemical entity.
Core Synthetic Strategies: A Comparative Overview
Several synthetic routes have been established for the construction of the 4-anilinopiperidine scaffold. The choice of method often depends on factors such as the desired substitution pattern, scale of synthesis, availability of starting materials, and desired operational simplicity.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | 4-Piperidone, Aniline | Sodium Triacetoxyborohydride (STAB), DCM, Room Temp, 12-24h | High yield, operational simplicity, mild conditions, one-pot procedure. | Limited diversity in a single step. |
| Ugi Multicomponent Reaction | 4-Piperidone, Aniline, Isocyanide, Carboxylic Acid | Methanol, 50-60 °C, 18-24h | High degree of diversity in a single step, rapid library generation. | Produces an α-acylamino amide, requiring further steps to yield the simple 4-anilinopiperidine. |
| Buchwald-Hartwig Amination | Protected 4-Halopiperidine, Aniline | Pd Catalyst, Phosphine Ligand, Strong Base, Toluene, 80-110 °C | Excellent for generating aryl-amine bonds, broad substrate scope. | Requires more expensive catalysts and ligands, stricter anhydrous/anaerobic conditions. |
| Strecker Reaction | 4-Piperidone, Aniline, Cyanide Source | Acetic Acid, Room Temp, 24h | Access to α-aminonitrile intermediate, which can be further functionalized. | Use of highly toxic cyanide reagents. |
Detailed Protocols and Methodologies
Strategy 1: Reductive Amination
Reductive amination is arguably the most direct and widely used method for preparing 4-anilinopiperidines. It involves the condensation of a 4-piperidone derivative with an aniline to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.
Expertise & Experience: The Choice of Reducing Agent
The success of a one-pot reductive amination hinges on the choice of reducing agent. While a strong reductant like sodium borohydride (NaBH₄) can reduce the imine, it will also readily reduce the starting ketone, leading to undesired byproducts and lower yields.[4][5] This necessitates a two-step process where the imine is pre-formed before the reductant is added.
The preferred reagent for one-pot procedures is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . The electron-withdrawing acetate groups render STAB a milder and more selective reducing agent than NaBH₄.[1][6] It reduces protonated imines (iminium ions) much faster than it reduces ketones, allowing the ketone and amine to be mixed together with the reducing agent from the start.[6] This selectivity is the cornerstone of its utility, simplifying the workflow and typically leading to higher yields of the desired product.
Protocol 1: One-Pot Reductive Amination for 4-Anilinopiperidine Synthesis
This protocol describes the synthesis of the parent 4-anilinopiperidine from 4-piperidone monohydrate hydrochloride.
Materials:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous dichloromethane.
-
Add aniline (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Causality: This controlled addition is crucial to manage the exothermic reaction and prevent side reactions. The reaction is kept cool to enhance the stability of the iminium intermediate.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic components and quenches any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 4-anilinopiperidine.[1] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategy 2: Ugi Four-Component Reaction (U-4CR)
Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating molecular diversity. The Ugi four-component reaction is a prime example, combining a ketone (4-piperidone), an amine (aniline), a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a complex α-acylamino carboxamide derivative.[1][7]
Mechanistic Insight: The reaction proceeds through the initial formation of an iminium ion from the piperidone and aniline.[8] This electrophilic species is then trapped by the nucleophilic isocyanide. The resulting nitrilium intermediate is intercepted by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product.[2][8] This sequence efficiently builds a complex scaffold with multiple points of diversity in a single operation.
Protocol 2: Ugi Reaction for 4-Anilinopiperidine-Derivative Synthesis
This protocol describes the synthesis of an N-aryl-4-aminopiperidine-4-carboxamide derivative. Note that the direct product is not 4-anilinopiperidine itself but a more complex derivative.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Aniline (1.0 eq)
-
Propionic acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
Procedure:
-
To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1.0 eq), aniline (1.0 eq), and propionic acid (1.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add tert-butyl isocyanide (1.0 eq) to the mixture. Safety Note: Isocyanides are volatile and have a highly unpleasant odor; this step should be performed in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
Process Monitoring (Trustworthiness): Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification and Validation: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.[1] Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Strategy 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10] This method is exceptionally powerful for creating the aniline moiety directly on a pre-functionalized piperidine ring. It is an invaluable tool when reductive amination is not feasible or when the required aniline is complex or expensive.
Expertise & Experience: This reaction is more technically demanding than reductive amination. Its success relies on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent side reactions like beta-hydride elimination.[3][9] The reaction must be carried out under strictly anhydrous and inert conditions, as both the catalyst and the strong bases used (e.g., NaOtBu, K₃PO₄) are sensitive to air and moisture.
Protocol 3: Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis
This protocol provides a general framework for the coupling of a protected 4-bromopiperidine with aniline.
Materials:
-
1-Boc-4-bromopiperidine (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
XPhos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃ catalyst, XPhos ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Add 1-Boc-4-bromopiperidine, followed by aniline.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Process Monitoring (Trustworthiness): Monitor the reaction by GC-MS or LC-MS to confirm the consumption of starting materials.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography. The Boc-protected 4-anilinopiperidine can then be deprotected under acidic conditions (e.g., TFA in DCM) to yield the final product.
Product Validation and Characterization: A Self-Validating System
Independent of the synthetic route chosen, rigorous characterization of the final 4-anilinopiperidine product is essential to establish its identity, purity, and suitability for downstream applications.
-
Chromatography: TLC is used for reaction monitoring and initial purity assessment. Flash column chromatography is the standard for purification.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the target molecule. For 4-anilinopiperidine (C₁₁H₁₆N₂), the expected molecular weight is 176.26 g/mol .[11] The mass spectrum will typically show a molecular ion peak [M]⁺ at m/z = 176.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For the parent 4-anilinopiperidine, one would expect to see signals corresponding to the aromatic protons of the aniline ring (typically in the δ 6.5-7.5 ppm range), the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring.
-
¹³C NMR: Confirms the carbon framework of the molecule. Signals for the aromatic carbons and the aliphatic carbons of the piperidine ring should be observed in their characteristic regions.
-
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the secondary amine.
Typical Spectroscopic Data for 4-Anilinopiperidine:
-
Molecular Formula: C₁₁H₁₆N₂[11]
-
Molecular Weight: 176.26 g/mol [11]
-
¹³C NMR (representative shifts): Signals expected around 147 (C-N, aromatic), 129 (CH, aromatic), 117 (CH, aromatic), 113 (CH, aromatic), 51 (CH, piperidine C4), 45 (CH₂, piperidine C2/C6), 33 (CH₂, piperidine C3/C5).
-
Mass Spectrum (GC-MS): Major peaks often observed at m/z = 176 (M⁺), 83, 82.[11]
Alternative and Emerging Strategies
While the methods detailed above are the most common, other strategies exist and continue to be developed.
-
Pictet-Spengler Reaction: The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[4][5][12] While immensely powerful for creating those specific scaffolds, it is not a direct method for synthesizing 4-anilinopiperidines from a piperidone precursor. Its principles are more applicable to building fused heterocyclic systems rather than the simple C-N linkage in the target scaffold.
-
Synthesis from Isonipecotate: Multi-step routes starting from ethyl isonipecotate can provide access to 4-substituted-4-aminopiperidine derivatives. These routes often involve alkylation at the 4-position followed by a Curtius rearrangement to convert the ester into the amine functionality. This approach offers flexibility for introducing substituents at the C4 position.
Conclusion
The synthesis of the 4-anilinopiperidine scaffold is a well-established field with several reliable and scalable methods at the disposal of the modern medicinal chemist. For direct, high-yield synthesis of simple derivatives, reductive amination using STAB is the method of choice due to its operational simplicity and mild conditions. For rapid diversification and library synthesis, the Ugi multicomponent reaction offers unparalleled efficiency, albeit yielding a more complex initial product. For challenging substrates or when direct C-N arylation is required, the Buchwald-Hartwig amination provides a powerful, albeit more technically demanding, alternative. A thorough understanding of the mechanisms, advantages, and limitations of each method, coupled with rigorous process monitoring and final product validation, will empower researchers to efficiently generate the 4-anilinopiperidine-based drug candidates needed to advance the frontiers of pharmaceutical science.
References
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Martini, C. et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available from: [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
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Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Hudlicky, M. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. Available from: [Link]
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Wikipedia. Ugi reaction. Available from: [Link]
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Valdés, C. et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-29. Available from: [Link]
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Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available from: [Link]
-
Regulations.gov. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Feldman, P. L., & Brackeen, M. F. (1990). A novel route to the 4-anilido-4-(methoxycarbonyl)piperidine class of analgetics. The Journal of Organic Chemistry, 55(14), 4207-4209. Available from: [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Application Notes and Protocols for the Evaluation of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride in Hepatitis C Virus (HCV) Antiviral Research
Introduction: The Rationale for Investigating N-(3-Fluorophenyl)piperidin-4-amine hydrochloride as a Potential Anti-HCV Agent
The global health burden of chronic Hepatitis C Virus (HCV) infection necessitates the continued discovery of novel, effective, and accessible direct-acting antivirals (DAAs).[1][2] The viral non-structural proteins, particularly the NS3/4A protease and the NS5B RNA-dependent RNA polymerase (RdRp), are validated and highly successful targets for anti-HCV therapy.[3][4][5][6] The NS5B polymerase, essential for the replication of the viral RNA genome, is a particularly attractive target due to its lack of a human homologue, minimizing the potential for off-target effects.[4][7] Inhibitors of NS5B are broadly classified as nucleoside/nucleotide inhibitors (NIs), which compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs), which bind to allosteric sites and induce conformational changes that impede polymerase function.[4][8]
This document outlines a comprehensive framework for the investigation of this compound, a small molecule featuring a piperidine scaffold and a fluorine substitution. The piperidine moiety is a common structural motif in medicinal chemistry and has been incorporated into various antiviral agents, including some explored for HCV.[9][10] Furthermore, the strategic incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and potency, a tactic that has proven successful in the development of potent HCV protease inhibitors.[11]
Given its structural features, this compound is a candidate for investigation as a potential NNI of the HCV NS5B polymerase. The following protocols provide a detailed, step-by-step guide for researchers to systematically evaluate its antiviral activity and preliminary mechanism of action.
PART 1: Compound Handling and Preparation
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14][15] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[12][13][14] Refer to the material safety data sheet (MSDS) for detailed safety information.[13][14]
Stock Solution Preparation
For in vitro and cell-based assays, a high-concentration stock solution in a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
PART 2: In Vitro Evaluation of HCV NS5B Polymerase Inhibition
The initial assessment of a putative NS5B inhibitor involves a direct, biochemical assay using purified, recombinant NS5B polymerase. This determines if the compound directly interacts with and inhibits the enzyme's RNA polymerization activity.
Principle of the NS5B Polymerase Assay
This protocol describes a scintillation proximity assay (SPA) for measuring the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³³P]-GTP) into a newly synthesized RNA strand, using a biotinylated RNA template annealed to a poly-A primer. The biotinylated template is captured by streptavidin-coated SPA beads. Only when the radiolabeled nucleotide is incorporated into the new RNA strand will it be in close enough proximity to the beads to generate a detectable signal.
Experimental Workflow for NS5B Polymerase Assay
Caption: Workflow for the in vitro HCV NS5B polymerase inhibition assay.
Detailed Protocol for NS5B Polymerase Inhibition Assay
-
Compound Dilution:
-
Prepare a serial dilution series of the 10 mM this compound stock solution in DMSO. A typical starting range would be from 100 µM to 0.1 nM.
-
Include a DMSO-only control (vehicle control).
-
Also include a known NS5B NNI as a positive control (e.g., Dasabuvir).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 2 µL of each compound dilution or control.
-
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix containing:
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂)
-
Recombinant HCV NS5B polymerase (genotype 1b is commonly used)
-
Biotinylated RNA template/primer
-
A mixture of ATP, CTP, UTP, and [³³P]-GTP
-
-
-
Initiation of Reaction:
-
Add 48 µL of the reaction mixture to each well of the 96-well plate containing the compound.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 30°C for 2 hours to allow for RNA synthesis.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add streptavidin-coated SPA beads.
-
Seal the plate and incubate at room temperature for 1 hour to allow the biotinylated RNA to bind to the beads.
-
Centrifuge the plate briefly to pellet the beads.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
PART 3: Cell-Based Evaluation using the HCV Replicon System
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess a compound's ability to penetrate cells, remain stable, and inhibit viral replication in a more biologically relevant context.[16][17] The HCV subgenomic replicon system is the gold standard for this purpose.[18][19][20]
Principle of the HCV Replicon Assay
HCV subgenomic replicons are RNA molecules that contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, but lack the structural proteins, making them non-infectious.[20] These replicons often contain a reporter gene, such as luciferase, allowing for a simple and quantitative readout of replication levels.[19] A decrease in luciferase activity in the presence of the test compound indicates inhibition of HCV replication.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for the cell-based HCV replicon assay and parallel cytotoxicity assessment.
Detailed Protocol for HCV Replicon Assay
-
Cell Seeding:
-
Use a human hepatoma cell line (e.g., Huh-7) that stably harbors a genotype 1b HCV subgenomic replicon with a luciferase reporter gene.
-
Seed the cells in a 96-well, clear-bottom, white-walled plate at an appropriate density to ensure they are in the logarithmic growth phase during the assay.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known HCV inhibitor like Sofosbuvir or Daclatasvir).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
After incubation, remove the medium.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Bright-Glo™).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is essential to determine if the observed reduction in replicon levels is due to specific antiviral activity or general cytotoxicity. This is done in parallel with the replicon assay.
-
Protocol:
-
Seed the replicon-containing Huh-7 cells in a separate 96-well plate under the same conditions as the replicon assay.
-
Treat the cells with the same serial dilutions of the test compound.
-
After the 72-hour incubation, perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the assay protocol.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
-
PART 4: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
| Compound | IC₅₀ (NS5B Assay) | EC₅₀ (Replicon Assay) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) |
| N-(3-Fluorophenyl)piperidin-4-amine HCl | To be determined | To be determined | To be determined | To be determined |
| Positive Control (e.g., Dasabuvir) | Expected nM range | Expected nM range | >10 µM | >1000 |
PART 5: Preliminary Mechanism of Action Studies
Should this compound demonstrate potent and selective anti-HCV activity, further studies can be initiated to confirm its mechanism of action.
-
Resistance Studies: One approach is to culture replicon cells in the presence of increasing concentrations of the compound to select for resistant mutants.[21] Sequencing the NS5B coding region of these resistant replicons can identify mutations that confer resistance, providing strong evidence for the compound's target.
-
Time-of-Addition Assay: This assay can help to pinpoint the stage of the viral life cycle that is inhibited. By adding the compound at different time points relative to viral infection, one can distinguish between inhibition of entry, replication, or assembly/release.[10]
Conclusion
This document provides a robust and scientifically grounded framework for the initial evaluation of this compound as a potential anti-HCV agent. By systematically progressing from direct enzymatic assays to cell-based replication models, researchers can efficiently determine the compound's inhibitory potential, selectivity, and preliminary mechanism of action. Positive results from these studies would warrant further investigation, including evaluation against different HCV genotypes and in more complex infectious cell culture systems.
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PLOS ONE. (2014). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. Retrieved from [Link]
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Patsnap. (2024). What are NS5B polymerase inhibitors and how do they work?. Synapse. Retrieved from [Link]
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PubMed. (2009). HCV replicons: overview and basic protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). HCV drug discovery aimed at viral eradication. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Hepatitis C Virus and Natural Compounds: a New Antiviral Approach?. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]
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PubMed. (2015). Current Drug Discovery for Anti-hepatitis C Virus Targeting NS4B. Retrieved from [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Baishideng Publishing Group. (2015). Molecular targeting of antiviral drugs used against hepatitis C virus infection. Retrieved from [Link]
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-
PubMed Central. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
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National Institutes of Health. (2021). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. Retrieved from [Link]
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PubMed Central. (2022). Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Development of Dopamine Transporter (DAT) Inhibitors with Piperidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Preamble: The Rationale for Targeting the Dopamine Transporter with Piperidine Scaffolds
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] Its primary function is the rapid reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal and maintaining dopamine homeostasis.[3][4] Dysregulation of DAT function is implicated in a spectrum of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Parkinson's disease, and substance use disorders.[5][6] Consequently, DAT has emerged as a high-value therapeutic target for drug development.[1][7]
Among the vast chemical space explored, the piperidine nucleus has proven to be a "privileged scaffold" in medicinal chemistry for CNS targets.[8][9] Its three-dimensional structure, metabolic stability, and ability to be readily functionalized allow it to present key pharmacophoric elements in a precise spatial orientation for optimal interaction with the DAT binding pocket.[9][10] Piperidine-based compounds, such as the well-characterized GBR 12909 (Vanoxerine), have demonstrated high affinity and selectivity for DAT, serving as foundational templates for further discovery efforts.[4][11]
This guide provides an in-depth technical overview and a series of validated protocols for researchers engaged in the discovery and development of novel piperidine-based DAT inhibitors. The narrative follows a logical progression from medicinal chemistry and structure-activity relationship (SAR) insights to detailed experimental protocols for synthesis, in vitro characterization, and strategies for in vivo evaluation.
Section 1: Medicinal Chemistry and Structure-Activity Relationship (SAR) Insights
The development of potent and selective DAT inhibitors hinges on a deep understanding of the molecular interactions between the ligand and the transporter. The piperidine scaffold serves as a rigid core from which various substituents can be appended to probe the DAT binding site.
The General Pharmacophore
Structure-activity relationship (SAR) studies have revealed a general pharmacophore for high-affinity piperidine-based DAT inhibitors.[11][12][13] This model typically consists of a central piperidine ring, an N-substituent, and a C4-substituent that often contains a diarylmethoxy or related moiety. The nitrogen atom of the piperidine ring is crucial, as it is protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (Asp79 in hDAT) in the transporter's binding pocket.[14]
Caption: General pharmacophore model for piperidine-based DAT inhibitors.
Key Structure-Activity Relationships (SAR)
Decades of research have illuminated how specific structural modifications influence binding affinity (potency) and selectivity against the serotonin (SERT) and norepinephrine (NET) transporters.
-
The C4-Substituent: The diarylmethoxy group, particularly with bis(4-fluorophenyl) substitution as seen in GBR 12909 analogues, is a hallmark of high-affinity DAT ligands.[11][15] The length and nature of the ethyl linker between this group and the piperidine C4 position are critical for optimal binding.
-
The N-Substituent: The group attached to the piperidine nitrogen significantly impacts both potency and selectivity.
-
N-Benzyl Groups: The addition of an N-benzyl group can enhance DAT affinity. Furthermore, placing electron-withdrawing groups (e.g., cyano, trifluoromethyl) at the C4-position of this benzyl ring dramatically increases selectivity for DAT over SERT and NET.[11][12]
-
Bulky Substituents: Larger, lipophilic groups like a 2-naphthylmethyl substituent can produce sub-nanomolar affinity for DAT with excellent selectivity.[11][15]
-
-
Piperidine Ring Stereochemistry: The stereochemistry at substituted carbons on the piperidine ring can profoundly affect transporter selectivity. For instance, in certain 3,4-disubstituted piperidines, (-)-cis analogues tend to favor DAT/NET, whereas (-)-trans and (+)-cis isomers can shift selectivity towards SERT or SERT/NET.[16]
Table 1: SAR Summary of Representative Piperidine-Based DAT Inhibitors
| Compound Analogue | Key Structural Modification | DAT Binding Affinity (Ki, nM) | Selectivity (DAT vs. SERT) | Reference |
|---|---|---|---|---|
| GBR 12909 (Vanoxerine) | N-(3-phenylpropyl)piperazine parent | 14 | ~6x | [13] |
| Analogue 1 | Piperidine core, N-(3-phenylpropyl) | 6.6 | ~34x | [13] |
| Analogue 2 | N-benzyl, C4-cyano on benzyl | 1.2 | ~500x | [11] |
| Analogue 3 | N-benzyl, C4-CF3 on benzyl | 1.1 | ~400x | [11] |
| Analogue 4 | N-(2-naphthylmethyl) | 0.7 | ~323x |[15] |
Section 2: Synthetic Protocol for a Representative DAT Inhibitor
This section provides a generalized, yet detailed, protocol for the synthesis of a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine derivative, a classic high-affinity DAT inhibitor.
Causality: The synthetic route is designed as a convergent synthesis. First, the core piperidine alcohol is synthesized. Separately, the N-benzyl group is prepared. The key final step is an N-alkylation, which joins the two fragments. This approach allows for modularity, where different N-substituents can be easily introduced in the final step to generate a library of analogues for SAR studies.
Protocol 2.1: Synthesis of a 4-Substituted N-Benzylpiperidine Analogue
Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine
-
Reaction Setup: To a solution of 4-pyridine ethanol (1.0 eq) in ethanol in a hydrogenation vessel, add Platinum(IV) oxide (0.05 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature for 16-24 hours, or until hydrogen uptake ceases.
-
Rationale: This is a standard catalytic hydrogenation to reduce the aromatic pyridine ring to a saturated piperidine ring.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperidine. The crude product is often used directly in the next step.
Step 2: Synthesis of 1-benzyl-4-(2-hydroxyethyl)piperidine
-
Reaction Setup: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) and a substituted benzyl bromide (e.g., 4-cyanobenzyl bromide, 1.1 eq) in a polar aprotic solvent such as acetonitrile.
-
Alkylation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at 60-80 °C for 4-6 hours.
-
Rationale: This is a standard Sₙ2 reaction where the secondary amine of the piperidine acts as a nucleophile, displacing the bromide on the benzyl group. The base is required to neutralize the HBr byproduct.
-
-
Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N-benzylated alcohol.
Step 3: Williamson Ether Synthesis to Yield Final Product
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 1-benzyl-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Rationale: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a sodium alkoxide, a much more potent nucleophile for the subsequent etherification.
-
-
Etherification: Add a solution of bis(4-fluorophenyl)methyl bromide (1.1 eq) in anhydrous THF dropwise. Stir the reaction at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the final compound by flash column chromatography to yield the target DAT inhibitor. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 3: In Vitro Characterization Protocols
Once a compound is synthesized and purified, its biological activity must be quantified. The two primary in vitro assays for characterizing DAT inhibitors are radioligand binding assays (to measure affinity) and neurotransmitter uptake inhibition assays (to measure functional potency).[17][18][19]
Caption: Workflow for the in vitro characterization of synthesized compounds.
Protocol 3.1: Competitive Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the transporter expressed in cell membranes.[20][21] The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from cells stably expressing hDAT, hSERT, or hNET (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (a cocaine analog)
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Fluoxetine for SERT; 10 µM Desipramine for NET).
-
Test Compound: Serial dilutions in assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Preparation: On a 96-well plate, add assay buffer to all wells.
-
Add Ligands/Compounds:
-
Total Binding Wells: Add vehicle control and the radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]WIN 35,428).
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control and the radioligand.
-
Competition Wells: Add serial dilutions of the test compound and the radioligand.
-
-
Initiate Reaction: Add the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-90 minutes to reach equilibrium.
-
Rationale: This allows sufficient time for the binding kinetics between the radioligand, test compound, and transporter to reach a steady state.
-
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter using the cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer.
-
Rationale: Rapid filtration and washing with ice-cold buffer separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through) while minimizing dissociation of the bound ligand.
-
-
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of a test compound to inhibit dopamine uptake into cells expressing DAT.
Principle: This is a cell-based functional assay that measures the transport of a radiolabeled substrate ([³H]Dopamine) into cells.[17][22] An effective inhibitor will block this transport, resulting in a lower intracellular radioactive signal.[3]
Materials:
-
Cells: CHO or HEK293 cells stably expressing hDAT, plated in 96-well plates.[5][18]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Positive Control: A known DAT inhibitor like cocaine or GBR 12909.
-
Non-specific Uptake Control: Use either untransfected cells or a high concentration of a potent inhibitor (e.g., 10 µM GBR 12909).[18]
-
Test Compound: Serial dilutions in assay buffer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: On the day of the experiment, wash the cells once with pre-warmed assay buffer. Add assay buffer containing either vehicle, positive control, or serial dilutions of the test compound to the appropriate wells. Incubate for 10-20 minutes at 37°C.
-
Rationale: This step allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
-
Initiate Uptake: Add the [³H]Dopamine solution to all wells to start the uptake reaction. The final concentration of [³H]Dopamine should be near its Km value for DAT to ensure sensitive detection of competitive inhibition.[22]
-
Incubation: Incubate the plate at 37°C for a short, pre-determined time (e.g., 5-10 minutes) that falls within the linear range of dopamine uptake.[22]
-
Terminate Uptake: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold assay buffer.
-
Rationale: The cold buffer immediately stops the transporter's activity and removes extracellular radiolabel.
-
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells and release the intracellular contents.
-
Quantification: Transfer the lysate from each well to a scintillation vial (or a compatible 96-well plate), add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Section 4: Strategy for In Vivo Evaluation
Promising candidates identified from in vitro screening require evaluation in living organisms to assess their pharmacokinetic properties, efficacy, and potential side effects.
4.1 Pharmacokinetic (PK) Assessment Before efficacy studies, it is critical to determine if the compound can reach its target in the brain.
-
Administration: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., intraperitoneal (IP), oral (PO)).
-
Sample Collection: Collect blood and brain tissue samples at various time points.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS. Key parameters to determine include brain-to-plasma ratio, half-life (t½), and maximum concentration (Cmax). A high brain-to-plasma ratio is desirable for a CNS-active drug.[23][24]
4.2 In Vivo Target Engagement and Efficacy
-
Microdialysis: This technique can be used in freely moving animals to measure changes in extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens, striatum) following drug administration, providing direct evidence of target engagement.
-
Behavioral Models: The choice of model depends on the therapeutic indication.
-
Locomotor Activity: DAT inhibitors typically increase locomotor activity in rodents, providing a simple, high-throughput measure of in vivo activity.[25]
-
Intracranial Self-Stimulation (ICSS): This assay is used to assess the abuse potential of DAT inhibitors. Drugs that facilitate ICSS are considered to have rewarding properties.[26]
-
Disease-Specific Models: For indications like Parkinson's disease, models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP can be employed to assess the compound's ability to restore motor function.[27]
-
4.3 Off-Target and Safety Assessment
-
Selectivity Panels: Test the lead compound in broad radioligand binding panels (e.g., a CEREP panel) to identify potential interactions with other receptors, transporters, and ion channels, which could lead to unwanted side effects.[28]
-
Cardiovascular Safety: Assess potential effects on cardiovascular parameters (e.g., heart rate, blood pressure) as monoamine transporter inhibitors can have cardiovascular liabilities.
-
Basic Toxicology: Conduct preliminary toxicology studies to identify any overt signs of toxicity.
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Application Note & Protocols: Synthesis and Validation of Selective Aurora Kinase B Inhibitors Utilizing Fluorophenyl Precursors
Abstract
Aurora Kinase B (AURKB) is a pivotal serine/threonine kinase that governs critical mitotic events, including chromosome condensation, segregation, and cytokinesis.[1] Its overexpression is a common feature in numerous human cancers, correlating with aneuploidy, genomic instability, and poor prognosis, which establishes AURKB as a high-value target for anticancer drug development.[2][3] This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological validation of selective AURKB inhibitors, with a strategic focus on the incorporation of fluorophenyl moieties. The inclusion of fluorine atoms into small molecule inhibitors is a well-established medicinal chemistry strategy to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[4] We present a detailed, step-by-step protocol for the synthesis of a novel quinazoline-based inhibitor, inspired by recent advances in the field.[5] Furthermore, this document outlines robust protocols for inhibitor purification, structural characterization, and functional validation through both in vitro enzymatic assays and cell-based biomarker analysis.
Introduction: The Rationale for Targeting AURKB with Fluorinated Inhibitors
The Critical Role of Aurora Kinase B in Mitosis
Aurora Kinase B is the enzymatic core of the Chromosomal Passenger Complex (CPC), which also comprises the Inner Centromere Protein (INCENP), Survivin, and Borealin.[6][7] This complex undergoes dynamic localization throughout mitosis to ensure high-fidelity cell division.[8] Early in mitosis, the CPC is located at the centromeres, where AURKB phosphorylates key substrates to correct erroneous kinetochore-microtubule attachments, a process essential for the spindle assembly checkpoint (SAC).[9][10] As the cell progresses to anaphase and telophase, the CPC relocates to the central spindle and midbody, where AURKB orchestrates the final stages of cytokinesis.[11] A hallmark of AURKB activity is the phosphorylation of Histone H3 on Serine 10 (H3S10), a modification crucial for chromatin compaction and a widely accepted biomarker for AURKB activity in cells.[12][13]
AURKB as a Therapeutic Target in Oncology
The aberrant expression of AURKB in a wide range of tumors disrupts mitotic fidelity, leading to chromosomal instability—a key driver of tumorigenesis and drug resistance.[2] Consequently, inhibiting AURKB has emerged as a promising therapeutic strategy. Small molecule inhibitors targeting AURKB force cells with compromised checkpoints into mitotic catastrophe, leading to polyploidy and subsequent apoptosis, a phenotype that is highly desirable for an anticancer agent.[14][15]
The Fluorophenyl Advantage in Kinase Inhibitor Design
The strategic incorporation of fluorine into drug candidates can profoundly improve their pharmacological profile. The C-F bond is exceptionally stable, which can block sites of metabolic oxidation and increase the compound's half-life. Furthermore, fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase ATP-binding pocket, enhancing potency and selectivity.[4] Many successful kinase inhibitors leverage fluorophenyl precursors to achieve optimal drug-like properties. This guide focuses on a synthetic route that utilizes a fluorophenyl-containing building block to construct a potent and selective AURKB inhibitor.
The Aurora Kinase B Signaling Pathway
The following diagram illustrates the central role of the Chromosomal Passenger Complex (CPC) and Aurora B Kinase in orchestrating key mitotic events.
Caption: Overall workflow from synthesis to biological validation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,7-dichloroquinazoline | ≥98% | Sigma-Aldrich | Core scaffold precursor |
| (4-aminophenyl)acetic acid | ≥98% | Sigma-Aldrich | Linker precursor |
| 3-Fluoroaniline | ≥99% | Acros Organics | Key fluorophenyl precursor |
| 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | ≥97% | Combi-Blocks | Suzuki coupling partner |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Chem-Impex | Amide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Strem Chemicals | Palladium catalyst for Suzuki coupling |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base for Suzuki coupling |
| Dioxane | Anhydrous | Acros Organics | Solvent for Suzuki coupling |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Solvent for amide coupling |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific | Solvent for SNAr reaction |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Chromatography eluent |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography eluent |
| Silica Gel | 230-400 mesh | SiliCycle | For flash column chromatography |
| Recombinant Human Aurora B | >90% purity | Promega / CarnaBio | For in vitro kinase assays |
| Recombinant Human Aurora A | >90% purity | Promega / CarnaBio | For selectivity assays |
| ADP-Glo™ Kinase Assay Kit | N/A | Promega | For IC50 determination [16] |
| HeLa or HCT-116 cells | N/A | ATCC | For cell-based assays |
| Anti-phospho-Histone H3 (Ser10) antibody | Validation grade | Cell Signaling Tech | Primary antibody for Western blot |
| Anti-GAPDH antibody | Validation grade | Cell Signaling Tech | Loading control antibody |
| HRP-conjugated secondary antibody | N/A | Jackson ImmunoResearch | For Western blot detection |
Experimental Protocols
Protocol 1: Synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (A Fictional Exemplar Compound: "Fluorozertib")
This multi-step synthesis is a representative pathway for creating quinazoline-based inhibitors and is designed for instructional purposes. Researchers should always first consult peer-reviewed literature for established routes to specific molecules of interest. [5] Step 1: Synthesis of 2-((4-aminophenyl)acetyl)-N-(3-fluorophenyl)amide
-
Rationale: This step forms the core amide bond that links the fluorophenyl precursor to the phenylacetic acid linker. HATU is an efficient peptide coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic organic base to neutralize the generated acid.
-
To a solution of (4-aminophenyl)acetic acid (1.0 eq) in anhydrous DMF, add 3-fluoroaniline (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) sequentially.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate amide.
Step 2: Suzuki Coupling to Install the Pyrazole Moiety
-
Rationale: This step attaches the pyrazole group to the quinazoline core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and an aqueous base like Na₂CO₃ is required for the transmetalation step of the catalytic cycle.
-
In a round-bottom flask, combine 4,7-dichloroquinazoline (1.0 eq), 1-methyl-4-(...)-1H-pyrazole boronic ester (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield 7-(1-methyl-1H-pyrazol-4-yl)-4-chloroquinazoline.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield Final Product
-
Rationale: This final step connects the two key fragments via a nucleophilic aromatic substitution. The electron-withdrawing nature of the quinazoline ring system activates the C4-chloro position for displacement by the aniline nitrogen of the amide intermediate. Isopropanol is a suitable polar protic solvent, and slight heating facilitates the reaction.
-
Combine the product from Step 2 (1.0 eq) and the product from Step 1 (1.1 eq) in a flask with isopropanol (IPA).
-
Add a drop of concentrated HCl (catalytic).
-
Heat the mixture to reflux (approx. 85 °C) for 12-18 hours. A precipitate should form as the reaction progresses.
-
Monitor by LC-MS. Upon completion, cool the reaction to room temperature.
-
Filter the resulting solid, wash with cold IPA, and then with diethyl ether.
-
Dry the solid under vacuum to yield the final product, "Fluorozertib". Further purification can be performed by recrystallization or preparative HPLC if necessary.
Protocol 2: Structural and Purity Characterization
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the final product in DMSO-d₆. Acquire spectra on a 400 MHz or higher spectrometer. Confirm the presence of all expected peaks, including the characteristic splitting pattern of the fluorophenyl ring and the distinct signals for the quinazoline and pyrazole protons.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound in methanol or acetonitrile. Analyze using ESI-TOF to confirm the exact mass. The measured m/z should be within 5 ppm of the calculated theoretical mass.
-
Analytical HPLC: Assess purity using a reverse-phase C18 column with a water/acetonitrile (+0.1% TFA) gradient. The product peak should be >95% by area integration at a relevant wavelength (e.g., 254 nm).
| Characterization Data (Hypothetical for "Fluorozertib") | | :--- | :--- | | Appearance | Off-white to pale yellow solid | | HRMS (ESI+) | Calculated for C₂₇H₂₂FN₈O: [M+H]⁺ 493.1952; Found: 493.1948 | | ¹H NMR (400 MHz, DMSO-d₆) | Key shifts corresponding to aromatic, methylene, and methyl protons | | HPLC Purity | 98.2% (at 254 nm) |
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. [17]It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound. [16][18]2. Compound Preparation: Prepare a 10 mM stock solution of "Fluorozertib" in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction:
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add 2 µL of recombinant AURKB enzyme (e.g., 5 ng/µL) diluted in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein and 25 µM ATP).
-
Incubate for 60 minutes at 30 °C.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity: Repeat the entire protocol using recombinant Aurora A kinase to determine the IC50 for AURKA. The selectivity index is calculated as IC50(AURKA) / IC50(AURKB).
Protocol 4: Cell-Based Target Engagement Assay (Western Blot)
-
Rationale: This protocol validates that the inhibitor can enter cells and engage its intended target. Inhibition of AURKB leads to a rapid and dose-dependent decrease in the phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-H3S10). [13][19]2. Cell Culture and Treatment:
-
Seed HeLa or HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "Fluorozertib" (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a known AURKB inhibitor like Barasertib-HQPA (AZD1152-HQPA) as a positive control. [14][20]3. Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-H3S10 (e.g., 1:1000) and a loading control like GAPDH (e.g., 1:5000) overnight at 4 °C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-H3S10 signal (normalized to GAPDH) confirms cellular target engagement and provides an estimate of the cellular EC50.
| Biological Activity Data (Hypothetical for "Fluorozertib") | | :--- | :--- | | AURKB IC50 | 1.5 nM | | AURKA IC50 | 450 nM | | Selectivity Index (A/B) | 300-fold | | Cellular p-H3S10 EC50 | 25 nM |
Troubleshooting and Key Considerations
-
Synthesis: Low yields in Suzuki coupling can often be improved by rigorously degassing solvents and using fresh, high-quality palladium catalyst. In the SNAr step, incomplete reaction may require extended reaction times or the use of a higher boiling point solvent like n-butanol.
-
Purification: If the final compound is difficult to purify via silica gel chromatography due to polarity, reverse-phase HPLC is a powerful alternative. [21]* Solubility: Poor aqueous solubility is a common issue for kinase inhibitors. For biological assays, prepare high-concentration stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid artifacts. [20]* Cell-Based Assays: The optimal treatment time to observe p-H3S10 inhibition is typically short (1-4 hours). Longer incubations can lead to downstream phenotypic effects like mitotic arrest or cell death, which may confound the direct target engagement readout. [22]
Conclusion
This application note provides a detailed, integrated guide for the synthesis and evaluation of selective Aurora Kinase B inhibitors featuring a fluorophenyl moiety. By following the outlined protocols—from rational chemical synthesis and purification to robust in vitro and cell-based validation—researchers can efficiently develop and characterize novel chemical probes and potential therapeutic candidates. The strategic use of fluorophenyl precursors offers a proven path to enhancing the drug-like properties of kinase inhibitors, and the methodologies described herein provide a solid foundation for advancing the discovery of next-generation anticancer agents targeting the AURKB pathway.
References
- The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Cell and Developmental Biology.
- Aurora kinase B - Wikipedia. Wikipedia.
- Aurora Kinase Signaling Pathway.
- Aurora B Kinase Assay.
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.
- Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. The Journal of Cell Biology.
- This figure illustrates the roles of Aurora Kinases A and B in mitosis,...
- The Molecular Mechanism of Aurora-B Regulating Kinetochore-Microtubule Attachment in Mitosis and Oocyte Meiosis. PubMed.
- Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. PubMed.
- Computational identification and molecular characterization of novel Aurora-B kinase inhibitors: Pharmacophore modeling, docking, and molecular dynamics simul
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC.
- Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.
- Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma. PMC.
- Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simul
- Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. University of Bristol Research Portal.
- Purification Technologies Small Molecules. Kdpharmagroup.
- AZD1152 (Baracertib).
- Aurora B Kinase. Cell Signaling Technology.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC.
- (PDF) Computational identification and molecular characterization of novel Aurora-B kinase inhibitors: Pharmacophore modeling, docking, and molecular dynamics simulations.
- AZD1152-HQPA | Aurora B inhibitor. Axon Medchem.
- Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals.
- Tozasertib | MK-0457 | VX-680 | VE-465. MedKoo Biosciences.
- Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. PubMed Central.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Barasertib-HQPA (AZD2811) Aurora B Inhibitor. Selleck Chemicals.
- VX-680 (MK-0457,Tozasertib). APExBIO.
- AZD 1152-HQPA (CAS 722544-51-6). Cayman Chemical.
- The discovery of the potent Aurora inhibitor MK-0457 (VX-680).
- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals.
- Tozasertib (VX-680) Aurora Kinase inhibitor. Selleck Chemicals.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
- In vitro cell-based phenotypes consistent with Aurora A and Aurora B...
- Tozasertib (VX 680) | Aurora A/B/C Inhibitor. MedchemExpress.com.
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. NIH.
- What Aurora B inhibitors are in clinical trials currently?
- Synthesized aurones with high inhibiton and selectivity on Aurora B.
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]
- Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Bentham Science.
- Identification of small molecule inhibitors of pyruv
Sources
- 1. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 10. The Molecular Mechanism of Aurora-B Regulating Kinetochore-Microtubule Attachment in Mitosis and Oocyte Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride synthesis
An essential precursor in pharmaceutical research, N-(3-Fluorophenyl)piperidin-4-amine is a key building block for various biologically active molecules, including potent analgesics and antipsychotics.[1][2] Achieving a high yield of its hydrochloride salt is crucial for the economic viability and efficiency of drug development pipelines.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.
Core Synthetic Strategies: An Overview
Two primary, robust routes dominate the synthesis of the N-aryl piperidine core: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them often depends on starting material availability, scalability, and laboratory capabilities.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis. We diagnose potential causes and provide actionable solutions.
Problem 1: Low Overall Yield
A low yield can stem from issues in either the C-N bond formation step or the subsequent deprotection/salt formation.
Scenario A: Low Yield in Reductive Amination
Reductive amination is a two-step process within a single pot: formation of an imine or enamine, followed by its reduction.[3] A failure in either step will drastically reduce the yield.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone (N-Boc-4-piperidone) and the amine (3-fluoroaniline) is a reversible equilibrium.
-
Diagnosis: Monitor the reaction by TLC or LC-MS after 1-2 hours. The presence of significant amounts of starting materials suggests poor imine formation.
-
Solution 1: pH Control: The reaction is typically catalyzed by mild acid (pH ~5-6).[3] Too much acid will protonate the amine, rendering it non-nucleophilic. Too little acid will not sufficiently activate the ketone's carbonyl group. Use a mild acid like acetic acid.
-
Solution 2: Water Removal: The condensation produces water. Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine product.
-
-
Ineffective Reduction: The choice of reducing agent is critical. It must be powerful enough to reduce the imine/iminium ion but not so reactive that it reduces the starting ketone before imine formation occurs.[3]
-
Diagnosis: LC-MS analysis shows the presence of the imine intermediate but little of the desired product.
-
Solution: Use a hydride reagent that is selective for the protonated iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, selective, and does not require strict pH control. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[4]
-
Caption: Decision workflow for troubleshooting low yield in reductive amination.
Scenario B: Low Yield in Buchwald-Hartwig Amination
This palladium-catalyzed reaction is powerful but sensitive to several variables. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] A bottleneck at any stage of this catalytic cycle can halt the reaction.
Possible Causes & Solutions:
-
Catalyst System Inefficiency: The combination of palladium precursor, ligand, and base is critical for success.
-
Diagnosis: Reaction stalls with significant starting materials remaining.
-
Solution 1: Ligand Choice: Bulky, electron-rich phosphine ligands are essential. For coupling with piperidines, ligands like Xantphos or RuPhos are often effective.[6] Bidentate phosphine ligands can prevent the formation of inactive palladium dimers and accelerate the reaction.[5]
-
Solution 2: Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine complex. Sodium tert-butoxide (NaOtBu) is common, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially if the substrate is base-sensitive.[6]
-
Solution 3: Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that is easily reduced in situ.
-
-
Reaction Conditions:
-
Diagnosis: Inconsistent results between batches.
-
Solution 1: Anhydrous & Anaerobic Conditions: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. The base (especially NaOtBu) is sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Solution 2: Temperature: These reactions typically require heat (80-110 °C). Insufficient temperature can lead to slow or incomplete conversion.
-
| Parameter | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) | Notes |
| Catalyst Loading | 1-5 mol% | 5-20 mol% | Palladium is generally more efficient, requiring lower loadings.[6] |
| Ligand | Biarylphosphines (e.g., Xantphos) | Diamines, Amino Acids (e.g., L-proline) | Ligand choice is crucial and highly substrate-dependent for both metals.[6] |
| Base | NaOtBu, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Palladium systems typically require stronger bases.[6] |
| Temperature | 80-110 °C | 100-160 °C | Ullmann reactions often require higher temperatures. |
| Aryl Halide Scope | I, Br, Cl, OTf | I, Br (Cl are often unreactive) | Palladium offers a significantly broader scope for the aryl halide partner.[5][6] |
| Typical Yield | 70-95% | 60-85% | Yields are highly dependent on substrate and optimization.[6] |
| Table 1. Comparison of Catalytic Systems for N-Arylation. |
Problem 2: Formation of Significant Impurities
Impurity profiling is key to optimizing reaction selectivity.
Possible Causes & Solutions:
-
Diarylation (Buchwald-Hartwig): If starting with unprotected piperidin-4-amine, the aryl halide can react with both the primary C4-amine and the secondary ring nitrogen.
-
Solution: Use a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is ideal as it is robust enough for the coupling reaction and is easily removed with acid in the final step to form the hydrochloride salt.[6]
-
-
Hydrodehalogenation (Buchwald-Hartwig): The aryl halide is converted to fluoro-benzene instead of the desired product.
-
Cause: A side reaction involving β-hydride elimination from the palladium amide complex can lead to this outcome.[5]
-
Solution: The use of sterically hindered, bulky phosphine ligands can disfavor the geometry required for β-hydride elimination, promoting the desired reductive elimination pathway.[7]
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction (see Problem 1) or impure reagents.
-
Solution: Verify the purity of starting materials (especially 3-fluoroaniline, which can oxidize and darken over time). For purification, the final product can be isolated by column chromatography as the free base or, more conveniently, by recrystallization of the hydrochloride salt from a solvent system like isopropanol/ether.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Reductive Amination or Buchwald-Hartwig? A1: There is no single "better" route; the choice is project-dependent.
-
Reductive Amination is often preferred for its operational simplicity, lower cost of reagents (no palladium or expensive ligands), and ease of scale-up.
-
Buchwald-Hartwig Amination offers greater modularity and often higher yields for complex or sterically hindered substrates. It is a go-to method in medicinal chemistry for rapidly creating analog libraries.[5]
Q2: My 3-fluoroaniline is dark brown. Can I still use it? A2: Anilines are prone to air oxidation, which causes discoloration. While it might still work, the impurities can interfere with the reaction and lower the yield. It is highly recommended to purify it before use, for example, by distillation under reduced pressure or by filtration through a short plug of silica gel or activated carbon.
Q3: How should I perform the final Boc-deprotection and salt formation step? A3: This is a straightforward but critical step. After purifying the N-(3-Fluorophenyl)-1-Boc-piperidin-4-amine intermediate, dissolve it in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a stoichiometric amount of a strong acid. Using a solution of HCl in isopropanol or dioxane is common and allows for controlled precipitation of the clean hydrochloride salt, which can then be collected by filtration.
Q4: What are the key safety precautions for this synthesis? A4:
-
Reagents: 3-Fluoroaniline is toxic and a suspected mutagen. Handle it in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is highly corrosive and moisture-sensitive. Hydride reducing agents like NaBH(OAc)₃ can react violently with water.
-
Catalysts: Palladium catalysts, while used in small amounts, are heavy metals and should be handled with care.
-
Solvents: Use anhydrous solvents like toluene and THF in a well-ventilated area away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Step 1: Reductive Amination
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq), 3-fluoroaniline (1.05 eq), and anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.2 M).
-
Add glacial acetic acid (0.1 eq) to catalyze the imine formation. Stir at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C in an ice bath.
-
In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure N-(3-Fluorophenyl)-1-Boc-piperidin-4-amine.
Step 2: Deprotection and HCl Salt Formation
-
Dissolve the purified Boc-protected amine (1.0 eq) in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (2-3 eq) while stirring.
-
A precipitate will form. Continue stirring for 2-4 hours at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white or off-white solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01-0.02 eq), a suitable phosphine ligand like Xantphos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add 1-Boc-4-aminopiperidine (1.2 eq) and 1-bromo-3-fluorobenzene (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir overnight. Monitor completion by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure N-(3-Fluorophenyl)-1-Boc-piperidin-4-amine.
Step 2: Deprotection and HCl Salt Formation Follow Step 2 from Protocol 1.
References
-
Vertex Pharmaceuticals, Inc. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Retrieved from [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). N-(3-fluorophenyl)piperidin-4-amine CAS NO.886506-63-4. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Mittal, M., et al. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. Retrieved from [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
- Janssens, F., et al. (1986). N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds. Google Patents.
-
Kumar, N., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PubMed Central. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
- Leysen, J. E., et al. (1990). Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives. Google Patents.
-
Shaw, T. W., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Janssens, F., et al. (1989). 4-phenyl-4-(N-(2-fluorophenyl)amido) piperidine derivatives. European Patent Office. Retrieved from [Link]
-
Knochel, P., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). U-32,802A. Retrieved from [Link]
-
Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PubMed Central. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Retrieved from [Link]
- Coller, J. C., et al. (2017). United States Patent. Google Patents.
-
Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
- Costello, F., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Eureka. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Patsnap. Retrieved from [Link]
Sources
- 1. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Welcome to the technical support guide for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (CAS: 923565-91-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. As a hydrochloride salt of a basic molecule, its solubility is governed by predictable physicochemical principles, which, when understood, can be leveraged to ensure successful experimental outcomes.
Compound Overview and the Rationale for Salt Formation
N-(3-Fluorophenyl)piperidin-4-amine is a synthetic compound featuring a fluorophenyl group attached to a piperidine amine core.[1][2] In its free base form, the molecule's relatively low polarity and potential for intermolecular hydrogen bonding can limit its aqueous solubility. To overcome this, it is converted into a hydrochloride (HCl) salt.
This strategy is a cornerstone of pharmaceutical development, with approximately 50% of marketed small molecule drugs being administered as salts. The process involves protonating the basic nitrogen atoms on the piperidine ring and the secondary amine, creating a positively charged ion that readily interacts with polar solvents like water. This significantly enhances aqueous solubility and dissolution rate, which are critical for many biological assays and formulation development pathways.[3][4] However, this salt form introduces pH-dependent behaviors that are crucial to understand for effective handling.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face.
Q1: My this compound isn't dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What is the most likely cause?
A: This is a classic issue of pH-dependent solubility. While the HCl salt form is intended to be water-soluble, the neutral to slightly alkaline pH of standard PBS (pH 7.4) can cause the protonated, soluble form of your compound to convert back to its less soluble free base. This process is known as disproportionation.[3] Even a small amount of conversion can lead to visible precipitation or cloudiness, especially if you are working near the compound's solubility limit. The first step should always be to lower the pH.
Q2: I need to prepare a highly concentrated stock solution. Should I use an organic solvent?
A: Yes, for preparing concentrated stock solutions (e.g., 10-50 mM), using a polar aprotic organic solvent is standard practice.
-
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for solubilizing a wide range of organic molecules and are typically suitable for creating high-concentration stocks.
-
Ethanol or Methanol can also be effective, as piperidine-based compounds often show good solubility in alcohols.[5]
-
Important Consideration: Always consider the compatibility of the organic solvent with your downstream application. High concentrations of DMSO, for example, can be toxic to cells in culture and may interfere with certain enzymatic assays. A common practice is to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%).
Q3: Why did my clear, dissolved solution turn cloudy after adding it to my cell culture media?
A: This is another manifestation of pH-dependent solubility, often called "crashing out." Your cell culture medium is buffered to a physiological pH (usually ~7.2-7.4). When you introduce an aliquot of your compound (which may be dissolved in a slightly acidic or organic solvent), the buffering capacity of the media raises the local pH, causing the compound to convert to its insoluble free base and precipitate. To mitigate this, try diluting your stock solution in a larger volume of media while vortexing to allow for rapid dispersion.
Q4: Can I heat the solution to help it dissolve?
A: Gentle heating (e.g., to 37-50°C) can be an effective method to increase the rate of dissolution and, in many cases, the thermodynamic solubility limit. However, this must be done with caution. Prolonged exposure to elevated temperatures can potentially degrade the compound. It is advisable to first attempt dissolution at room temperature, then apply gentle, short-term heating if necessary. Always check for any changes in solution color or the appearance of new particulates, which could indicate degradation.
In-Depth Troubleshooting and Experimental Protocols
This section provides systematic workflows for diagnosing and solving complex solubility issues.
Core Issue: Insufficient Solubility in Aqueous Systems
The primary challenge with amine hydrochloride salts is maintaining the protonated state required for solubility. The equilibrium between the soluble salt and the insoluble free base is the key.
The following diagram illustrates the fundamental chemical equilibrium at play. In an acidic environment (excess H+), the equilibrium shifts to the left, favoring the soluble, protonated form. In a neutral or basic environment, the equilibrium shifts to the right, leading to the precipitation of the less soluble free base.
Caption: Chemical equilibrium of an amine salt in solution.
Before resorting to complex formulation strategies, a systematic, step-wise approach at the lab bench can often solve the problem.
Caption: Experimental workflow for optimizing aqueous solubility.
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
This protocol is the first-line approach for achieving aqueous solubility.
-
Objective: To dissolve the compound by preparing a solution with a pH sufficiently low to maintain the protonated state.
-
Materials:
-
This compound
-
Purified water (e.g., Milli-Q) or appropriate buffer (e.g., 50 mM citrate buffer)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Weigh the desired amount of the compound and place it in a suitable glass vial.
-
Add approximately 80% of the final desired volume of water or buffer.
-
Begin stirring. A suspension or partial dissolution will likely be observed.
-
Measure the initial pH of the suspension.
-
Slowly add 0.1 M HCl dropwise, monitoring the pH continuously. As the pH drops, you should observe the solid material dissolving.
-
Continue adding acid until a clear solution is achieved. Note the pH at which complete dissolution occurs. As a general rule for amine salts, aiming for a pH that is at least 2 units below the pKa of the conjugate acid ensures >99% of the compound is in the soluble, ionized form.
-
Once dissolved, add the remaining volume of water/buffer to reach the final target concentration.
-
Sterile filter the final solution through a 0.22 µm filter (e.g., PVDF or PES) to remove any potential micro-precipitates or foreign particles.
-
Data Summary Tables
While specific quantitative data for this exact molecule is not widely published, its behavior can be reliably predicted based on its chemical structure and the properties of similar piperidine hydrochloride salts.[5][6]
Table 1: Predicted Qualitative Solubility Profile
| Solvent / System | Predicted Solubility | Rationale & Expert Notes |
| Aqueous Buffer (pH < 5) | High | The acidic environment ensures the amine groups are fully protonated, maximizing interaction with water. |
| Water (Unbuffered) | Moderate to High | The HCl salt itself will create a slightly acidic solution, aiding its own solubility. |
| PBS (pH 7.4) | Low to Moderate | Risk of disproportionation to the less soluble free base is high.[3] Solubility is likely limited. |
| Ethanol / Methanol | High | Polar protic solvents are generally very effective at dissolving amine salts.[5][7] |
| DMSO / DMF | Very High | Strong polar aprotic solvents are excellent for creating high-concentration stock solutions. |
| Acetonitrile (ACN) | Moderate | Less polar than alcohols but may be sufficient for moderate concentrations. |
| Dichloromethane (DCM) | Low to Insoluble | The ionic nature of the salt is incompatible with this non-polar organic solvent. The free base would be more soluble. |
| Hexane / Toluene | Insoluble | The compound's polarity and ionic character prevent dissolution in non-polar solvents.[7] |
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 923565-91-7 | [1][2][8] |
| Molecular Formula | C₁₁H₁₆ClFN₂ | [1] |
| Molecular Weight | 230.71 g/mol | [2] |
| Purity | Typically ≥95% | [2][8] |
| Form | Solid (Crystalline Powder) | [5] |
Advanced Strategies for Drug Development
When simple pH adjustment or co-solvent systems are insufficient, particularly for in-vivo applications or high-dose formulations, more advanced strategies are employed. These typically fall outside the scope of routine lab work but are important to be aware of.
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which enhances the rate of dissolution as described by the Noyes-Whitney equation.[4][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can create a soluble "host-guest" system that shields the hydrophobic parts of the molecule from water.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the molecule in lipid excipients can create self-emulsifying drug delivery systems (SEDDS) that form fine dispersions in the gastrointestinal tract, aiding absorption.[9][11]
-
Amorphous Solid Dispersions: Dispersing the molecule in a polymer matrix can prevent crystallization, keeping it in a higher-energy amorphous state that has greater apparent solubility.[4][12]
By understanding the fundamental principles of salt chemistry and employing a systematic troubleshooting approach, the solubility challenges associated with this compound can be effectively managed to ensure the success of your research and development activities.
References
-
This compound | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Retrieved January 6, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 6, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved January 6, 2026, from [Link]
-
Chadwick, K., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceuticals. Retrieved January 6, 2026, from [Link]
-
How To Improve API Solubility By Salt And Cocrystal Formation. (n.d.). Pharmaceutical Online. Retrieved January 6, 2026, from [Link]
-
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Piperidine | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]
-
4-(3-Fluorophenyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. Retrieved January 6, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [cymitquimica.com]
- 3. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS#:923565-91-7 | this compound | Chemsrc [chemsrc.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Side-Product Analysis in the Synthesis of N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during its synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of impurities and provide robust, field-proven troubleshooting strategies.
Section 1: Overview of Common Synthetic Pathways
The synthesis of N-(3-Fluorophenyl)piperidin-4-amine typically proceeds via one of two major pathways: Reductive Amination or Buchwald-Hartwig Amination . The choice of route often depends on starting material availability, scalability, and the desired impurity profile. Each pathway, however, presents a unique set of potential side-reactions that must be carefully managed.
Caption: Formation pathway of the dialkylated side-product.
Q3: How can I suppress the formation of the dialkylated impurity described in Q2?
A3: Suppressing this side-product requires controlling the relative concentrations of the reactants.
-
Control Stoichiometry: Use a slight excess of the amine (3-fluoroaniline), typically 1.1 to 1.2 equivalents, to ensure the piperidone is consumed rapidly.
-
Slow Addition of Reductant: Instead of adding the reducing agent all at once, add it portion-wise or as a solution via syringe pump over several hours. This keeps the concentration of the newly formed secondary amine low at any given time, minimizing its chance to react with remaining piperidone. [1]* One-Pot, Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting materials and the appearance of the imine before proceeding with the reduction.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Wet solvent/reagents; Sub-optimal pH. | Use anhydrous solvents; add 3Å molecular sieves; add 0.5 eq. of acetic acid. |
| Dialkylated Impurity | High concentration of product with remaining ketone. | Use a slight excess (1.1 eq.) of 3-fluoroaniline; add reducing agent slowly over 2-4 hours. |
| Unreacted Piperidone | Insufficient amine or reaction time. | Increase reaction time; ensure at least 1.05 eq. of amine is used. |
| Table 1. Troubleshooting Reductive Amination Reactions. |
Issues in the Buchwald-Hartwig Amination Pathway
This palladium-catalyzed C-N coupling is powerful but sensitive to catalyst, ligand, base, and atmospheric conditions. [2][3] Q1: My main impurity is fluorobenzene. How is this forming and how can I prevent it?
A1: The formation of fluorobenzene is due to a side-reaction known as hydrodehalogenation , where the bromine (or chlorine) atom on the starting material is replaced by a hydrogen atom. The mechanism can be complex, but it often involves the palladium(II) intermediate undergoing β-hydride elimination from the amido complex, which competes with the desired reductive elimination. [2] To minimize this:
-
Choice of Ligand: Use sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.
-
Base Selection: A weaker base like Cs₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOtBu, which can sometimes promote side-reactions.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).
Q2: I am observing a biaryl impurity (3,3'-difluorobiphenyl). What causes this?
A2: The formation of 3,3'-difluorobiphenyl is a result of the homocoupling of your aryl halide starting material. This typically occurs when the oxidative addition step is efficient, but the subsequent steps leading to C-N bond formation are slow. This can be caused by an inactive catalyst or issues with the amine or base. Ensure your palladium precursor and ligand are of high quality and that an inert atmosphere (Argon or Nitrogen) is strictly maintained to prevent catalyst deactivation. Reducing the catalyst loading can sometimes disfavor this bimolecular side-reaction.
| Problem | Potential Cause | Recommended Solution |
| Hydrodehalogenation (Fluorobenzene) | β-Hydride elimination competes with reductive elimination. | Use bulky, electron-rich ligands (e.g., XPhos); use a milder base (Cs₂CO₃); avoid excessive heat. [4] |
| Biaryl Formation (Homocoupling) | Slow C-N coupling relative to oxidative addition. | Ensure inert atmosphere; use high-purity catalyst/ligand; optimize catalyst loading. |
| Low Conversion | Catalyst deactivation; insufficient base strength. | Degas solvent thoroughly; use a fresh, anhydrous base; screen different ligands and bases. [5] |
| Table 2. Troubleshooting Buchwald-Hartwig Amination Reactions. |
Section 3: Analytical Protocols for Impurity Profiling
A robust analytical workflow is critical for identifying and quantifying side-products. A combination of HPLC for purity assessment and GC-MS for identifying volatile impurities is highly effective. [6][7]
Caption: A typical analytical workflow for reaction monitoring.
Protocol 3.1: HPLC-UV Method for Reaction Monitoring
This method is designed for assessing the purity of the reaction mixture and the final product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Self-Validation: A clean baseline should be established with a solvent blank. The starting materials (3-fluoroaniline, piperidone/aryl halide) should have distinct and well-resolved retention times from the main product. The final product should appear as a single major peak (>95% area) for a successful reaction.
Protocol 3.2: GC-MS Method for Volatile Impurity Identification
This method is excellent for detecting low molecular weight side-products like fluorobenzene.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-550 m/z.
-
Self-Validation: An injection of the starting aryl halide (e.g., 1-bromo-3-fluorobenzene) and a commercial standard of fluorobenzene should be run to confirm their retention times and mass spectra, allowing for confident identification in the reaction mixture.
Section 4: Data Interpretation & Summary Table
The following table summarizes the key potential impurities, their expected molecular weights (of the free base), and the primary route in which they are observed. This serves as a quick reference for interpreting your analytical data.
| Impurity Name | Structure Free Base | Expected MW ( g/mol ) | Primary Synthetic Route | Key Analytical Signature |
| N-(3-Fluorophenyl)piperidin-4-amine | C₁₁H₁₅FN₂ | 194.25 | Desired Product | Main peak in HPLC; Correct mass in MS. |
| Fluorobenzene | C₆H₅F | 96.10 | Buchwald-Hartwig | Low retention time peak in GC-MS with m/z 96. |
| 3,3'-Difluorobiphenyl | C₁₂H₈F₂ | 190.19 | Buchwald-Hartwig | High retention time peak in GC-MS/HPLC with m/z 190. |
| Dialkylated Adduct (Boc-protected) | C₂₆H₃₈FN₃O₄ | 491.60 | Reductive Amination | Significantly higher MW peak in LC-MS; lower polarity. |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Reductive Amination | Unreacted starting material peak in HPLC/GC-MS. |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | Both Routes | Unreacted starting material peak in HPLC/GC-MS. |
| Table 3. Summary of Potential Impurities and Analytical Signatures. |
References
-
Chemsrc. This compound. Available at: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation? Available at: [Link]
-
AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Optimization of Coupling Reactions Involving N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling and amide bond formation reactions. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Understanding Your Starting Material: Key Characteristics
This compound is a versatile secondary amine building block. Its reactivity in common coupling reactions is governed by several distinct features:
-
Secondary Amine: The piperidine nitrogen is a secondary amine, which can present different steric and electronic profiles compared to primary amines. This can influence the rate of catalyst coordination and subsequent reductive elimination.[1][2]
-
Hydrochloride Salt: The material is supplied as a hydrochloride salt. This is a critical consideration for reaction setup, as the amine must be liberated in situ by a base before it can participate in the catalytic cycle. This necessitates the use of at least one extra equivalent of base to neutralize the HCl.[3]
-
Electron-Withdrawing Group: The 3-fluorophenyl group is moderately electron-deficient. This reduces the nucleophilicity of the amine compared to its non-fluorinated analog, which can make C-N bond formation more challenging and may require more active catalytic systems.[4][5]
-
Piperidine Ring: The piperidine moiety is a common pharmacophore. While generally robust, it can undergo side reactions under certain conditions. Post-reaction purification requires specific strategies to handle its basic nature.[6]
Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful method for forming the C(aryl)-N bond.[7] However, challenges can arise from the specific properties of this compound.
Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the primary causes?
A1: Low conversion is the most common issue and typically points to one of three areas: insufficient amine basicity, catalyst inhibition/deactivation, or suboptimal parameter selection.
Root Cause Analysis & Solutions:
-
Insufficient Free Amine: The catalytic cycle requires the neutral, free amine to coordinate to the palladium center.[8] Since the starting material is a hydrochloride salt, the base must first neutralize the HCl before deprotonating the palladium-amine complex.
-
Solution: Ensure you are using a sufficient excess of base. A minimum of 2.2-2.5 equivalents is recommended: 1.0 eq. to neutralize the HCl salt and 1.2-1.5 eq. to facilitate the catalytic cycle. Strong bases like NaOt-Bu or LHMDS are often required.[9]
-
-
Inappropriate Ligand Choice: The secondary amine and the electron-withdrawing nature of the fluorophenyl group necessitate a carefully chosen ligand. The ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition, especially with less reactive aryl chlorides.[2][10]
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and can form inactive palladium black.[13] The secondary amine itself can, in some cases, act as an inhibitory ligand if the main phosphine ligand is not sufficiently binding.
Diagram: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yield in Buchwald-Hartwig reactions.
Q2: I'm seeing significant side products, like hydrodehalogenation of my aryl halide. Why?
A2: Hydrodehalogenation (replacement of the halide with hydrogen) often competes with the desired C-N coupling. This can be exacerbated by high temperatures or an inefficient catalyst system that favors beta-hydride elimination pathways.
-
Solution:
-
Optimize Temperature: While heat is often necessary, excessive temperatures (>110 °C) can accelerate catalyst decomposition and side reactions.[13] Try lowering the temperature by 10-20 °C and extending the reaction time.
-
Ligand/Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination versus side reactions.[15] Screening a different base (e.g., K₃PO₄) with your chosen ligand may solve the issue.
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation for Aryl Bromide | Recommendation for Aryl Chloride | Rationale |
| Pd Precatalyst | RuPhos-Pd-G3 (1-2 mol%) | RuPhos-Pd-G3 (2-4 mol%) | G3 precatalysts are air-stable and highly active. Aryl chlorides require higher catalyst loading due to slower oxidative addition.[2] |
| Ligand | RuPhos (1.1-1.2x Pd) | RuPhos (1.1-1.2x Pd) | RuPhos is highly effective for coupling secondary amines.[2] |
| Base | NaOt-Bu (2.5 eq.) | LHMDS (2.5 eq.) | Strong, non-nucleophilic bases are required. LHMDS can sometimes be more effective for challenging aryl chlorides.[9] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Aprotic solvents with good solubility for the reaction components are preferred.[9] |
| Temperature | 90-110 °C | 100-110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[15] |
| Amine Loading | 1.0 eq. | 1.0 - 1.2 eq. | A slight excess of the amine can sometimes be beneficial for aryl chloride couplings. |
Suzuki Coupling: Troubleshooting Guide
While the primary use of N-(3-Fluorophenyl)piperidin-4-amine is in C-N couplings, it might be a component in a molecule undergoing a subsequent Suzuki coupling. The secondary amine can influence the reaction's success.
Q1: My Suzuki reaction is failing, and I suspect the piperidine moiety is the problem. How can it interfere?
A1: The basic nitrogen of the piperidine ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition or poisoning.[16] This is especially problematic if the desired ligand concentration is low or if the ligand has a weaker affinity for palladium than the substrate's amine.
-
Solution 1: Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium center, preventing displacement by the substrate's amine.[16]
-
Solution 2: Amine Protection: If ligand screening is unsuccessful, consider protecting the secondary amine (e.g., as a Boc carbamate). This removes the basic lone pair from interfering with the catalyst. The protecting group can be removed in a subsequent step.
-
Solution 3: Use a Milder Base: Strong bases can sometimes promote side reactions. In a Suzuki coupling, the base's primary role is to activate the boronic acid.[17] A base like K₃PO₄ or Cs₂CO₃ is often sufficient and less harsh than alkoxides.
Q2: I am observing significant protodeboronation of my boronic acid. What causes this?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often promoted by excess water, high temperatures, or certain bases.[16][18]
-
Solution:
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water, an excess can be detrimental. Ensure your solvent is not overly wet. If using an anhydrous solvent, adding 2-5 equivalents of water can be a good starting point.[19]
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.
-
Base Selection: Weaker bases like KF can sometimes suppress protodeboronation, although this may come at the cost of a slower reaction rate.[18]
-
Amide Coupling (Amidation): Troubleshooting Guide
Forming an amide bond by coupling this compound with a carboxylic acid is a fundamental transformation. The secondary amine's steric hindrance and the need to neutralize the HCl salt are key challenges.
Q1: My standard peptide coupling reagents (e.g., EDC/HOBt, HATU) are giving low yields. What's the issue?
A1: The piperidine amine is sterically more demanding than a simple primary amine, and its nucleophilicity is reduced by the 3-fluorophenyl group.[20] Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for it to react with this less-reactive nucleophile.
-
Solution 1: Use a More Powerful Coupling Reagent:
-
Solution 2: Convert the Carboxylic Acid to an Acyl Chloride: This is a classic and highly effective method for difficult amidations. Convert the carboxylic acid to the more electrophilic acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride will react readily with the amine. Remember to use at least 2 equivalents of a base (like triethylamine or DIEA) in the final coupling step: one to neutralize the HCl salt of the amine and one to scavenge the HCl generated during the reaction.
Diagram: Base Selection Logic for Amide Coupling
Caption: Logic for selecting the correct base stoichiometry in amide couplings.
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Strengths | Considerations for this Substrate |
| Carbodiimides | EDC, DIC | Inexpensive, water-soluble byproducts (EDC). | Often inefficient for sterically hindered secondary amines; may require additives (HOBt, DMAP).[23] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Effective for hindered systems.[21] |
| Uronium Salts | HATU, HBTU | Very fast and efficient. | Gold standard for difficult couplings. Requires a non-nucleophilic base like DIEA.[22] |
| Acyl Halides | SOCl₂, (COCl)₂ | Forms highly reactive acyl chloride intermediate. | Excellent for unreactive amines, but requires a two-step process and careful handling of reagents. |
General Experimental Protocols & Purification
General Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the Pd precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst, 2.2 mol%), and the base (e.g., NaOt-Bu, 2.5 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and this compound (1.05 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The product, being basic, may require specific extraction procedures (see below).
Purification Strategy: Acid-Base Extraction
The product of these coupling reactions is a basic piperidine derivative. This property can be exploited for efficient purification away from neutral or acidic impurities.[6]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.
-
Separation: Separate the layers. The organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 3M NaOH) until the pH is >10. This deprotonates the product, often causing it to precipitate or become oily.
-
Re-extraction: Extract the neutralized product back into an organic solvent (e.g., dichloromethane, 3x).
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. hepatochem.com [hepatochem.com]
- 22. reddit.com [reddit.com]
- 23. peptide.com [peptide.com]
Technical Support Center: Purification Challenges for Fluorinated Amine Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with fluorinated amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable molecules with the desired purity.
The introduction of fluorine into amine-containing molecules dramatically alters their physicochemical properties, leading to purification behaviors that can be counterintuitive and frustrating. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in the fundamental principles of organic and fluorine chemistry.
I. Understanding the Core Challenge: The Fluorine Effect
Fluorine's high electronegativity is the primary source of purification difficulties. It exerts a strong electron-withdrawing inductive effect, which has several critical consequences for nearby amine groups:
-
Decreased Basicity (pKa Reduction): Fluorine atoms significantly lower the pKa of neighboring amines.[1][2] This reduction in basicity alters the compound's ionization state at a given pH, profoundly impacting its interaction with stationary phases in chromatography and its solubility during extractions.
-
Altered Polarity and Lipophilicity: While the C-F bond is highly polar, the overall effect on molecular lipophilicity can be complex. Fluorination can increase lipophilicity, which affects solubility and retention in reversed-phase chromatography.[3][4]
-
Unique Intermolecular Interactions: The C-F bond is a poor hydrogen bond acceptor.[1] This can lead to atypical elution profiles and solubility behavior compared to non-fluorinated analogs.
These electronic modifications are the root cause of many common purification issues, from severe peak tailing in HPLC to poor separation in column chromatography and difficulties in liquid-liquid extraction.
II. Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues encountered during the purification of fluorinated amines in a question-and-answer format.
Chromatography (HPLC & Flash)
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC for my Fluorinated Amine.
Question: My fluorinated amine shows significant peak tailing on a standard C18 column, leading to poor resolution and inaccurate quantification. What's causing this, and how can I fix it?
Answer: Peak tailing for basic compounds like amines is most often caused by secondary interactions between the analyte and acidic silanol (Si-OH) groups on the surface of silica-based stationary phases.[5][6] Even though fluorine reduces the amine's basicity, residual interactions can still occur.
Troubleshooting Workflow: Mitigating Peak Tailing
Caption: Workflow for troubleshooting peak tailing in HPLC.
Detailed Solutions & Protocols:
| Strategy | Mechanism | Recommended Action |
| 1. Mobile Phase pH Adjustment | Protonating the residual silanol groups at low pH minimizes their ionic interaction with the basic amine.[6][7] | Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte, ideally to pH 2.5-3.0. Use additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Caution: Ensure your column is stable at low pH.[7] |
| 2. Use of Basic Additives | A competing base like triethylamine (TEA) is added to the mobile phase to saturate the active silanol sites, preventing them from interacting with your analyte.[5][8] | Add 0.1-1% triethylamine to your eluent for flash chromatography. For HPLC, lower concentrations (e.g., 20 mM) are typically sufficient.[5] |
| 3. Employ a Deactivated Column | "End-capped" columns have their residual silanol groups chemically derivatized to reduce their activity.[6][9] | Switch to a modern, high-purity silica column that is end-capped or specifically marketed as "base-deactivated." |
| 4. Change Stationary Phase Chemistry | Move away from silica-based phases to eliminate the source of the problem. | A. Fluorinated Phases: These can offer unique selectivity for fluorinated compounds.[10][11] B. Polymeric Phases: Columns based on organic polymers (e.g., polystyrene-divinylbenzene) have no silanol groups and are stable over a wide pH range.[5] |
Issue 2: Poor Separation Between My Fluorinated Amine and a Non-Fluorinated Impurity.
Question: I am struggling to resolve my target fluorinated amine from a structurally similar desfluoro impurity. They co-elute in most solvent systems. What should I try?
Answer: The separation of fluorinated and desfluorinated analogs is notoriously challenging due to their close structural similarity.[12] Leveraging the unique properties imparted by fluorine is key to achieving separation.
Strategies for Enhancing Selectivity:
-
Utilize a Fluorinated Stationary Phase: A "like-dissolves-like" principle can be effective. A fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can create specific dipole-dipole and π-π interactions with your fluorinated analyte, altering its retention relative to the non-fluorinated impurity.[11]
-
Employ a "Hetero-Pairing" Approach: Counterintuitively, pairing a regular hydrogenated column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol - TFE) can significantly enhance separation.[13][14] This is because the fluorinated eluent can modify the stationary phase surface, creating a unique environment that differentiates between fluorinated and non-fluorinated analytes.[13]
-
Optimize Temperature: The interactions involving fluorinated compounds can be highly sensitive to temperature. Increasing the column temperature can sometimes improve separation, even though it may reduce overall retention time.[13]
Experimental Protocol: Screening for Selectivity
-
Initial Run: Use a standard C18 column with a Methanol/Water or Acetonitrile/Water gradient to establish a baseline.
-
Switch to PFP Column: Using the same gradient conditions, switch to a PFP (pentafluorophenyl) column. Observe any changes in selectivity (the distance between the two peaks).
-
Introduce TFE: Return to the C18 column. Prepare a mobile phase where the organic modifier is a 90:10 mixture of Acetonitrile and Trifluoroethanol (TFE). Run the gradient and analyze the selectivity.
-
Vary Temperature: Using the most promising column/solvent combination from steps 1-3, perform runs at different temperatures (e.g., 30°C, 45°C, 60°C) to find the optimal separation.
Extraction & Workup
Issue 3: My Fluorinated Amine is Difficult to Extract from the Aqueous Layer.
Question: After quenching my reaction, my fluorinated amine product has poor partitioning into the organic layer (e.g., ethyl acetate, DCM). How can I improve my extraction efficiency?
Answer: The reduced basicity of the fluorinated amine means that at a neutral or slightly acidic pH, a significant portion of it may remain protonated (as an ammonium salt) and thus highly water-soluble.
Troubleshooting Workflow: Improving Extraction
Caption: Logic for troubleshooting poor liquid-liquid extraction.
Solutions:
-
Basify the Aqueous Layer: Before extraction, carefully add a base such as 1M NaOH, saturated sodium bicarbonate, or solid potassium carbonate to the aqueous layer. Monitor the pH with litmus paper or a pH meter, aiming for a pH of 9-11. This will deprotonate the fluorinated amine, making it neutral and much more soluble in organic solvents.
-
Use a Different Solvent: If ethyl acetate fails, try a more polar solvent like n-butanol, which can sometimes extract more polar, neutral compounds from water.
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.
III. Frequently Asked Questions (FAQs)
Q1: Why can't I just use the same purification method that worked for the non-fluorinated version of my compound? A1: Fluorine's powerful inductive effect reduces the amine's basicity (pKa).[1] A non-fluorinated amine might be basic enough to be extracted as a free base at pH 7, while its fluorinated counterpart could still be protonated and water-soluble at this pH. This pKa shift is a primary reason that methods require re-optimization.[3]
Q2: I'm using triethylamine (TEA) in my flash chromatography eluent, but my compound is still streaking badly on the column. A2: This could be due to several factors:
-
Insufficient TEA: For particularly stubborn amines, you may need to increase the concentration of TEA up to 1-2%.
-
Irreversible Adsorption: The interaction with the silica may be too strong. In this case, consider switching your stationary phase to something less acidic, like basic alumina, or use a C18 reversed-phase column for your flash purification.[8]
-
Column Overloading: Loading too much crude material can saturate the column's separation capacity, leading to broad peaks. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.[8]
Q3: Is crystallization a viable purification method for fluorinated amines? A3: Absolutely. Crystallization is an excellent method for purifying solid organic compounds and can be very effective for fluorinated amines, provided a suitable solvent system can be found.[15][16] The challenge, as with any crystallization, is empirical screening to find a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.
Q4: Are there any special safety considerations when working with fluorinated compounds? A4: While the C-F bond itself is very strong and stable, the reagents used to introduce fluorine (fluorinating agents) can be hazardous.[17] Additionally, some fluorinated compounds can have higher biological activity or persistence.[18] Always consult the Safety Data Sheet (SDS) for your specific compound and follow standard laboratory safety protocols.
IV. References
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
-
BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Benchchem.
-
Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
-
Various Authors. (2013). How can I prevent peak tailing in HPLC? ResearchGate.
-
Illyés, E., & Török, B. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
-
Jana, S., & Mondal, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
-
BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
-
Li, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
-
Various Authors. (2025). The role of fluorine in medicinal chemistry. ResearchGate.
-
Unknown Author. (Date Unknown). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
-
Chemistry For Everyone. (2025). What Is Purification Of Organic Compounds? YouTube.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem.
-
Langer, A. (Year Unknown). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
-
Usman, P. L., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. PubMed.
-
Welch, C. J., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate.
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? ResearchGate.
Sources
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. labcompare.com [labcompare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination of 4-Aminopiperidine Analogs
Welcome to the technical support center for the reductive amination of 4-aminopiperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring your success in synthesizing these valuable scaffolds.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving common problems encountered during the reductive amination of 4-aminopiperidine derivatives.
Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What's going wrong?
A1: Low conversion is one of the most frequent issues and typically points to a problem with imine/iminium ion formation, the crucial first step of the reaction.[1][2] Here’s a breakdown of the likely causes and how to address them:
-
Suboptimal pH: Imine formation is a pH-dependent equilibrium.[3] The reaction requires mildly acidic conditions (typically pH 4-6) to catalyze the dehydration of the hemiaminal intermediate.[3][4]
-
Causality: If the pH is too high (basic), the dehydration step is slow. If the pH is too low (highly acidic), the primary amine of your 4-aminopiperidine will be fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[3]
-
Solution: Add a mild acid like acetic acid to your reaction mixture. For sensitive substrates, you can use a buffer system. Monitor the pH to ensure it remains in the optimal range.
-
-
Inefficient Water Removal: The formation of the imine from the hemiaminal intermediate is a reversible reaction that produces water.[1] According to Le Chatelier's principle, the presence of water can push the equilibrium back towards the starting materials.
-
Causality: If water is not removed, a sufficient concentration of the imine intermediate may not be formed for the reduction step.
-
Solution:
-
-
Steric Hindrance: The 4-aminopiperidine scaffold or the carbonyl partner might be sterically bulky.
-
Causality: Large, bulky groups near the reacting centers (the primary amine and the carbonyl carbon) can physically block their approach, slowing down the initial nucleophilic attack and subsequent imine formation.[6][7]
-
Solution:
-
Increase Reaction Time/Temperature: Allow more time for the sterically hindered components to react. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but monitor for potential side reactions.
-
Use a Lewis Acid Catalyst: A Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group, making it more electrophilic and facilitating the attack by the amine.[8][9]
-
-
Q2: I'm observing a significant amount of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
A2: This is a classic chemoselectivity problem, indicating that your reducing agent is too reactive and not discriminating between the carbonyl starting material and the iminium ion intermediate.[1][2]
-
Causality: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5] The goal is to use a reductant that is "just right"—strong enough to reduce the protonated imine (the iminium ion), but not so strong that it reduces the less reactive carbonyl starting material.[3][10]
-
Solution: Choose a Milder, More Selective Reducing Agent.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations.[1][5][10] The electron-withdrawing acetate groups moderate the hydride's reactivity, making it highly selective for the iminium ion over aldehydes or ketones.[11][12][13]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is selective for iminium ions at a controlled pH (around 6-7).[5][10] However, it is highly toxic and can generate hydrogen cyanide (HCN) gas under acidic conditions, making STAB a safer alternative.[5][12]
-
Workflow for Minimizing Carbonyl Reduction
Caption: Troubleshooting carbonyl reduction side reactions.
Q3: My primary amine on the 4-aminopiperidine is getting dialkylated. How do I stop this over-alkylation?
A3: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts again with the aldehyde/ketone in the reaction mixture.[2][14]
-
Causality: The newly formed C-N bond introduces electron-donating character to the nitrogen, making it a better nucleophile than the starting 4-amino group. This competitive reaction leads to the formation of a tertiary amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react extensively with the product. Avoid using a large excess of the carbonyl compound.[15]
-
Slow Addition of Carbonyl: If feasible, add the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the carbonyl low at any given time, favoring the reaction with the more abundant primary amine.
-
Two-Step Procedure: A more robust solution is to separate the imine formation and reduction steps.[2][16] First, form the imine by reacting the 4-aminopiperidine analog with the carbonyl compound (often with a dehydrating agent). Once the imine is formed (confirm with TLC or NMR), then add the reducing agent. This prevents the product amine from being present in the mixture alongside the carbonyl starting material.
-
Q4: I have an unprotected piperidine nitrogen. Is it interfering with the reaction?
A4: Absolutely. An unprotected secondary amine on the piperidine ring is also nucleophilic and can compete with the 4-amino group in reacting with the carbonyl compound.[17]
-
Causality: This will lead to a mixture of products, where the carbonyl is attached at the 1-position (piperidine N) and/or the 4-position (amino N), significantly complicating purification.
-
Solution: Use a Protecting Group.
-
The most common strategy is to protect the endocyclic piperidine nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This renders the ring nitrogen non-nucleophilic, ensuring the reaction occurs exclusively at the desired 4-amino position. The protecting group can be removed in a subsequent step.
-
II. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my reaction: NaBH₄, NaBH₃CN, or STAB (NaBH(OAc)₃)?
A1: The choice of reducing agent is critical for the success of a one-pot reductive amination.[5]
-
Sodium Borohydride (NaBH₄): This is a powerful, inexpensive reducing agent.[5] However, it lacks chemoselectivity and will readily reduce both the carbonyl starting material and the iminium ion intermediate.[2] It is best used in a two-step procedure where the imine is formed first, isolated or not, and then NaBH₄ is added.[3][5]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective than NaBH₄ and is effective for one-pot reactions because it preferentially reduces the iminium ion at a mildly acidic pH (6-7).[3][10] Its main drawback is its high toxicity and the potential to release HCN gas if the pH drops too low.[5][12]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is generally considered the state-of-the-art reagent for one-pot reductive aminations.[10][11] It is milder and more selective than NaBH₄ and NaBH₃CN, non-toxic, and does not require strict pH control (though mild acid is still needed for imine formation).[5][13] It is particularly effective for reactions with aldehydes.[11]
Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low (reduces C=O and C=N)[2] | High (selective for C=N)[3] | Very High (selective for C=N)[10][11] |
| Procedure | Best for two-step reactions[5] | Good for one-pot reactions[5] | Excellent for one-pot reactions[13] |
| Reactivity | High | Moderate | Mild |
| pH Sensitivity | Decomposes in acid[17] | Requires pH 6-7; toxic below[5] | Tolerant of mild acid[10] |
| Toxicity | Low | High (HCN risk)[5] | Low |
| Best For | Reducing pre-formed imines | One-pot reactions with careful pH control | General one-pot reactions, especially with aldehydes |
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent depends on the specific reagents and conditions.
-
For STAB: Aprotic solvents are preferred as STAB is water-sensitive.[13] Common choices include 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[8][13]
-
For NaBH₃CN and NaBH₄: Protic solvents like methanol or ethanol are often used.[5] They help to solubilize the borohydride salts and the amine.
-
General Considerations: The solvent must be able to dissolve both the amine and the carbonyl compound and be inert to the reaction conditions.
Q3: How do I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method.
-
Spotting: Spot the starting amine, the starting carbonyl, and the co-spot (a mix of both) on one side of the TLC plate. On the other side, spot the reaction mixture.
-
Monitoring: The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The imine intermediate may sometimes be visible as a transient spot.
-
Staining: Since many amines are not UV-active, you will likely need to use a stain like ninhydrin (for primary/secondary amines) or potassium permanganate to visualize the spots.
III. Standard Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB (Preferred Method)
This protocol is suitable for most aldehydes and many ketones reacting with 4-aminopiperidine analogs.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected 4-aminopiperidine analog (1.0 equiv).
-
Dissolution: Dissolve the amine in an appropriate aprotic solvent (e.g., 1,2-dichloroethane or dichloromethane, ~0.1-0.5 M).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 equiv) to the solution.
-
Acid Catalyst: Add glacial acetic acid (1.1-1.5 equiv) to catalyze imine formation. Stir the mixture at room temperature for 20-60 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the mixture.[5] Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Two-Step Reductive Amination using NaBH₄
This protocol is useful when the one-pot method fails, especially with less reactive ketones or when carbonyl reduction is a persistent issue.[16]
Step A: Imine Formation
-
Setup: Dissolve the N-protected 4-aminopiperidine analog (1.0 equiv) and the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., methanol or toluene).[5]
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or 3Å molecular sieves.[5] If using toluene, you can heat to reflux with a Dean-Stark trap to remove water.
-
Reaction: Stir the mixture at room temperature (or with heating) until imine formation is complete as judged by TLC or ¹H NMR (disappearance of the aldehyde proton signal). This can take 1-16 hours.
-
Isolation (Optional): The imine can be used directly by filtering off the dehydrating agent, or the solvent can be removed under reduced pressure.
Step B: Reduction
-
Setup: Dissolve the crude imine from Step A in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equiv) in small portions.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor by TLC until the imine is consumed.
-
Workup & Purification: Quench the reaction carefully with water. Remove the organic solvent under reduced pressure and perform an aqueous workup and extraction as described in Protocol 1. Purify by flash column chromatography.
Decision Workflow: Protocol Selection
Caption: Choosing the right reductive amination protocol.
References
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Piperidine-Based Drugs
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and practical strategies for overcoming common challenges associated with the oral bioavailability of piperidine-containing drug candidates. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] However, realizing its full potential requires navigating a series of complex biological barriers. This document is structured to provide foundational knowledge, actionable troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Section 1: Foundational Knowledge - Understanding the Barriers (FAQ)
This section addresses the fundamental questions researchers face when working with piperidine-based compounds.
Q1: What are the primary factors limiting the oral bioavailability of my piperidine-based drug?
A1: Low oral bioavailability is rarely due to a single factor. It is typically a multifactorial problem involving four key hurdles that a drug must overcome after oral administration:
-
Poor Aqueous Solubility & Dissolution: Before a drug can be absorbed, it must first dissolve in the gastrointestinal (GI) fluids. Many complex organic molecules, including piperidine derivatives, have low water solubility, which limits their dissolution rate and, consequently, their absorption.[2][3]
-
Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. This process can be hindered by the drug's physicochemical properties (e.g., high polarity, large size) or by cellular defense mechanisms.[4]
-
High First-Pass Metabolism: The gut wall and liver contain a high concentration of metabolic enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[5] These enzymes can metabolize the drug before it ever reaches systemic circulation, a phenomenon known as the "first-pass effect," which significantly reduces the amount of active drug available.[6][7] Many drugs containing a 4-aminopiperidine moiety are substrates for CYP3A4.[8]
-
Efflux by Transporters: The apical membrane of intestinal cells expresses efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs from inside the cell back into the GI lumen.[9][10] This acts as a biological barrier, effectively reducing the net absorption of P-gp substrates.[11]
Q2: How do the intrinsic physicochemical properties of the piperidine ring affect absorption?
A2: The piperidine ring itself is a key determinant of a drug's behavior. Its properties enhance "druggability" but also present specific challenges.[1]
-
Basicity (pKa): Piperidine is a weak base.[12][13] This means its ionization state is pH-dependent. In the acidic environment of the stomach, it will be protonated and highly soluble but less permeable. In the more neutral pH of the intestine, it will be less ionized, making it more lipophilic and permeable but potentially less soluble. This pH-dependent behavior can lead to variable absorption along the GI tract.
-
Lipophilicity: The piperidine scaffold contributes to a molecule's lipophilicity, which is crucial for passive diffusion across cell membranes.[1][12] However, excessive lipophilicity can lead to poor aqueous solubility and entrapment in micelles, hindering absorption. A delicate balance must be struck.
-
Metabolic Stability: The piperidine ring is relatively metabolically stable.[1] However, the functional groups attached to it and the carbons adjacent to the nitrogen atom are susceptible to metabolism, primarily N-dealkylation and oxidation by CYPs.[8] The specific substitution pattern on the ring is a critical factor in determining its metabolic fate.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This guide is designed to help you diagnose and solve specific issues encountered during preclinical development.
| Problem / Observation | Probable Cause(s) | Suggested Solutions & Strategies |
| Low drug concentration in dissolution studies; drug precipitates in aqueous buffer. | Poor Aqueous Solubility: The intrinsic solubility of the drug is too low for it to dissolve at a sufficient rate and concentration in GI fluids. This is a common issue for BCS Class II and IV compounds.[14] | 1. Physicochemical Modification: - Salt Formation: For basic piperidine compounds, forming an acid addition salt can dramatically increase solubility and dissolution rate.[15] - Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution.[16][17] Techniques include micronization (jet milling) and nanonization (nanosuspensions, nanomilling).[18][19] 2. Formulation Approaches: - Use of Excipients: Incorporate solubilizing agents like co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins to enhance solubility.[4][14][16] - Amorphous Solid Dispersions: Disperse the drug in a polymer matrix (e.g., using hot-melt extrusion or spray drying) to create a high-energy, amorphous form that is more soluble than the crystalline form.[2][18] - Lipid-Based Formulations: For highly lipophilic drugs, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[18][20][21] |
| High solubility, but low flux in Caco-2 or PAMPA assays. | Low Membrane Permeability: The drug cannot efficiently cross the intestinal epithelium. This could be due to high polarity, excessive hydrogen bonding capacity, or recognition by efflux transporters like P-gp.[9][10] | 1. Structural Modification: - Prodrug Strategy: Mask polar functional groups (e.g., -OH, -NH2) with lipophilic moieties that are cleaved in vivo to release the active drug. This increases passive diffusion across the cell membrane.[22][23]2. Formulation with Permeation Enhancers: Include excipients that transiently open tight junctions or disrupt the cell membrane to allow for paracellular or enhanced transcellular transport.[18][24]3. Investigate P-gp Efflux: If the drug is a P-gp substrate, permeability will be low. See the specific troubleshooting point for P-gp efflux below. |
| In vivo PK studies show very low oral bioavailability (F < 10%) despite good solubility and permeability. | High First-Pass Metabolism: The drug is extensively metabolized by enzymes in the intestinal wall and/or the liver before it can reach systemic circulation.[5][6] | 1. Medicinal Chemistry Approaches: - Metabolic Site Blocking: Modify the chemical structure to block the sites most susceptible to metabolism (e.g., by adding a fluorine atom or methyl group) without losing pharmacological activity.[8]2. Prodrug Design: Design a prodrug that is not a substrate for the primary metabolizing enzymes but is later converted to the active drug in the systemic circulation.[5]3. Inhibition of Metabolism (Experimental): Co-administer with a known CYP3A4 inhibitor (e.g., ketoconazole) in animal studies to confirm that metabolism is the primary barrier. Note: This is a diagnostic tool, not typically a therapeutic strategy. |
| Efflux ratio (B-A / A-B) is >2 in Caco-2 permeability assays. | Active P-glycoprotein (P-gp) Efflux: The drug is actively pumped out of the intestinal cells by P-gp, significantly limiting its net absorption.[10][25] | 1. Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil, LY335979). A significant reduction in the efflux ratio confirms P-gp involvement.[10][25]2. Structural Redesign: Modify the molecule to reduce its affinity for P-gp. This is a key strategy during lead optimization.3. Formulation Strategies: - Use of P-gp Inhibiting Excipients: Some formulation excipients (e.g., certain surfactants like Tween 80 and Cremophor® EL) can inhibit P-gp function, thereby increasing the absorption of co-administered substrates.[24] - Nanoparticle Formulations: Encapsulating the drug in nanocarriers can alter its uptake mechanism, potentially bypassing P-gp efflux through endocytosis.[26][27] |
Section 3: Visualizations & Workflows
Troubleshooting Flowchart for Low Oral Bioavailability
This diagram outlines a logical workflow for diagnosing and addressing the root cause of poor oral bioavailability.
Caption: A decision tree for systematically troubleshooting low oral bioavailability.
Barriers to Oral Drug Absorption
This diagram illustrates the sequential barriers a drug molecule must overcome to reach systemic circulation.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scribd.com [scribd.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. researchgate.net [researchgate.net]
- 12. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemintel360.com [chemintel360.com]
- 15. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 21. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates
Last Updated: 2026-01-06
Introduction: The Double-Edged Sword of Fluorine
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, prized for its ability to enhance potency, modulate pKa, and, most notably, improve metabolic stability.[1][2][3][4] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively "shield" a molecule from degradation by cytochrome P450 (CYP) enzymes.[1][3][5] This often translates to improved pharmacokinetic profiles, such as longer half-lives and increased oral bioavailability.[1][3]
However, the effects of fluorination are not always predictable.[1] Fluorine's strong electron-withdrawing nature can alter the reactivity of distal sites, sometimes creating new metabolic liabilities.[3] In certain contexts, the C-F bond itself can be metabolized, leading to defluorination and the formation of potentially toxic metabolites.[5][6][7][8][9][10][11][12]
This guide serves as a technical resource for researchers encountering challenges in the lab. It provides troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions, all grounded in the principles of drug metabolism and physical organic chemistry.
Troubleshooting Guide: Experimental Observations & Solutions
This section is designed to address specific experimental issues in a direct question-and-answer format.
Issue 1: Extremely Rapid Disappearance in Microsomal Stability Assay
Question: My fluorinated compound disappears almost completely within the first 5 minutes of my liver microsome assay. How can I determine if this is true metabolic instability or an artifact?
Answer: This is a common issue that requires systematic troubleshooting. The rapid loss could be due to high metabolic turnover, but artifacts like non-specific binding or chemical instability must be ruled out first.
Workflow for Troubleshooting Rapid Compound Loss:
// Nodes Start [label="Observation:\nRapid compound loss\n(<5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Chemical [label="Control Experiment 1:\nIncubate without NADPH", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Binding [label="Control Experiment 2:\nIncubate at 0°C or with\nheat-inactivated microsomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Chemical [label="Degradation Persists?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result_Binding [label="Compound Loss Persists?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemical_Instability [label="Conclusion:\nChemical Instability\n(pH, buffer reactivity)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NonSpecific_Binding [label="Conclusion:\nNon-Specific Binding\n(plasticware, protein)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metabolic_Instability [label="Conclusion:\nHigh Intrinsic Clearance (CLint)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Metabolic [label="Action:\nRe-run assay with lower\nprotein concentration and/or\nshorter incubation times", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Chemical; Start -> Check_Binding; Check_Chemical -> Result_Chemical; Check_Binding -> Result_Binding; Result_Chemical -> Chemical_Instability [label=" Yes"]; Result_Chemical -> Result_Binding [label=" No"]; Result_Binding -> NonSpecific_Binding [label=" Yes"]; Result_Binding -> Metabolic_Instability [label=" No"]; Metabolic_Instability -> Action_Metabolic; }
Caption: Troubleshooting workflow for rapid compound loss.
Causality & Rationale:
-
NADPH-Free Control: Cytochrome P450 enzymes, the primary drivers of phase I metabolism, are dependent on the cofactor NADPH.[13][14] By running the incubation without the NADPH-regenerating system, you eliminate CYP-mediated metabolism. If the compound still disappears, the cause is chemical instability in the assay buffer, not enzymatic.[13]
-
Binding/Temperature Control: Incubating with heat-inactivated microsomes or at 0°C prevents enzymatic activity while keeping all other components (protein, buffer, plasticware) the same. If the compound concentration is still low at time zero, it indicates significant non-specific binding to the assay components. This is common for highly lipophilic molecules.
-
High Intrinsic Clearance: If the compound is stable in both control experiments, the rapid loss is indeed due to extensive metabolism. The initial assay conditions are likely saturating the enzymes, leading to a non-linear depletion rate. To obtain an accurate measurement of intrinsic clearance (CLint), the assay must be repeated under conditions where the depletion is linear with time, which requires reducing the microsomal protein concentration and/or using a much shorter time course (e.g., 0, 0.5, 1, 2, 5 minutes).[14][15]
Issue 2: Unexpected Metabolite Profile - Evidence of Defluorination
Question: My LC-MS/MS analysis shows a metabolite with a mass corresponding to the loss of fluorine and the addition of oxygen (M-F+OH). Is this common and what are the implications?
Answer: Yes, while the C-F bond is strong, metabolic defluorination does occur and is an important pathway to investigate.[5] It is often catalyzed by CYP enzymes and can proceed through several mechanisms, such as the formation of an epoxide intermediate on an aromatic ring.[6][8][9][16]
Simplified Mechanism of Aromatic Defluorination by CYP450:
// Nodes Substrate [label="Fluorinated\nAromatic Substrate\n(Ar-F)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP [label="CYP450 Enzyme\n(Heme-Fe=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Epoxide or\nCationic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Hydroxylated Product\n(Ar-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluoride [label="Fluoride Ion (F⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Substrate -> CYP [label=" binds"]; CYP -> Intermediate [label=" attacks ring"]; Intermediate -> Product [label=" rearrangement"]; Intermediate -> Fluoride [label=" releases"]; }
Caption: CYP450-mediated oxidative defluorination pathway.
Implications & Next Steps:
-
Bioactivation: The process of defluorination can sometimes generate reactive metabolites, such as quinone imines, which can covalently bind to proteins and lead to toxicity.[8] This is a serious safety concern.
-
Enzyme Inactivation: The released fluoride ion (F⁻) can potentially form a stable complex with the iron in the heme center of the CYP enzyme, leading to mechanism-based inactivation.[6][8][9]
-
Action: It is critical to confirm the structure of this metabolite. Further fragmentation studies (MS³) or analysis by NMR are warranted. You should also perform reactive metabolite trapping studies using nucleophiles like glutathione (GSH) to see if any adducts are formed.
Issue 3: My Compound is Highly Stable in Microsomes but has High Clearance In Vivo
Question: My fluorinated compound shows excellent stability in human liver microsomes (t½ > 60 min), but preclinical in vivo studies show it is cleared very rapidly. What could be the reason for this discrepancy?
Answer: This is a classic in vitro-in vivo correlation (IVIVC) disconnect.[17] While liver microsomes are excellent for assessing CYP-mediated (Phase I) metabolism, they lack other important clearance pathways.[18]
Potential Causes for IVIVC Disconnect:
| Potential Cause | Rationale & Explanation | Recommended Follow-up Experiment |
| Phase II Metabolism | Microsomes are generally poor at predicting Phase II (conjugation) metabolism unless supplemented with specific cofactors (e.g., UDPGA for glucuronidation).[14] Your compound might be rapidly cleared via glucuronidation or sulfation. | Hepatocyte Stability Assay: Use intact hepatocytes, as they contain both Phase I and Phase II enzymes and relevant cofactors, providing a more complete picture of metabolic clearance.[15][19][20] |
| Non-CYP Oxidation | Enzymes like Aldehyde Oxidase (AO) are cytosolic and thus absent in microsomal preparations.[15] Fluorination of heterocyclic rings can sometimes increase susceptibility to AO-mediated metabolism. | S9 Fraction or Hepatocyte Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[19] Comparing stability in microsomes vs. S9 or hepatocytes can reveal the contribution of cytosolic enzymes. |
| Active Transport | The compound may be a substrate for hepatic uptake (e.g., OATP) or efflux (e.g., P-gp, BCRP) transporters, leading to rapid clearance from the blood into the liver and/or bile. This is not a metabolic process but contributes to overall clearance. | Transporter Interaction Assays: Use cell lines overexpressing specific uptake or efflux transporters to determine if your compound is a substrate. |
| Extrahepatic Metabolism | Significant metabolism may be occurring in other tissues like the intestine, kidney, or lung, which are not accounted for by a liver microsome assay.[20] | Tissue Homogenate Stability Assays: Conduct stability assays using S9 fractions or microsomes from other relevant tissues (e.g., intestine) to assess their metabolic contribution. |
Key Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol is for determining the in vitro intrinsic clearance (CLint) of a test compound.
1. Materials:
- Pooled liver microsomes (e.g., human, rat)[21]
- Test compound (10 mM stock in DMSO)
- Phosphate buffer (100 mM, pH 7.4)[13]
- NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][21]
- Positive control compounds (e.g., Verapamil, Testosterone)
- Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for stopping the reaction.
- 96-well incubation and collection plates.
2. Procedure:
- Prepare Compound Plate: Serially dilute the 10 mM stock to an intermediate concentration (e.g., 100 µM in ACN). In a 96-well plate, add the appropriate volume to achieve a final assay concentration of 1 µM.[13] Allow the solvent to evaporate.
- Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).[22]
- Pre-incubation: Add the master mix to the compound plate. Pre-incubate for 5 minutes at 37°C with gentle shaking.
- Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the reaction. The time of this addition is T=0. For the "-NADPH" control wells, add buffer instead.[13][21]
- Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of ice-cold ACN with IS.[22] This immediately stops the reaction and precipitates the protein.
- Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.[21]
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound relative to the internal standard.[19]
3. Data Analysis:
- Plot the natural log of the percentage of compound remaining versus time.
- The slope of the initial linear portion of the curve equals the elimination rate constant (k).
- Calculate Half-life (t½) = 0.693 / k.
- Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (k / microsomal protein concentration) * 1000.[22]
Protocol 2: Metabolite Identification using LC-MS/MS
This workflow assumes a metabolite has been detected and aims to provide structural information.
1. Initial Screening:
- Analyze samples from a high-concentration (e.g., 10 µM) microsomal incubation using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
- Acquire data in full scan mode to detect all potential metabolites.[23]
- Use metabolite identification software to search for expected biotransformations (e.g., +16 for oxidation, +176 for glucuronidation) and unexpected masses.[24]
2. Targeted MS/MS:
- Re-inject the sample, this time performing targeted MS/MS experiments on the parent compound and the detected metabolite masses.[23][25]
- Compare the fragmentation pattern of a metabolite to that of the parent drug. Shared fragments confirm the identity of the core structure, while fragment shifts can pinpoint the site of modification.
3. Interpreting Fragmentation of Fluorinated Compounds:
- Intact Fluorine: If a key fragment ion retains the fluorine atom, its mass will reflect this.
- Loss of Fluorine-Containing Group: A neutral loss corresponding to a fluorinated piece of the molecule is strong evidence for the location of that group.
- Defluorination: If the metabolite fragmentation is consistent with a hydroxyl group replacing a fluorine atom, this confirms oxidative defluorination.
Workflow for Metabolite Identification:
// Nodes Start [label="Sample from\nMetabolic Stability Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; FullScan [label="LC-HRMS (Full Scan)\nData Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Software [label="Metabolite ID Software\n(Peak Picking, Mass Defect Filtering)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Putative [label="List of Putative\nMetabolites (M+O, M-F+OH, etc.)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; TargetedMSMS [label="Targeted LC-MS/MS\non Parent & Putative Metabolites", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragmentation [label="Analyze Fragmentation Patterns", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compare [label="Compare Parent vs. Metabolite\n(Shared Fragments, Mass Shifts)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Propose Metabolite\nStructure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> FullScan -> Software -> Putative -> TargetedMSMS -> Fragmentation -> Compare -> Structure; }
Caption: General workflow for LC-MS/MS metabolite identification.
Frequently Asked Questions (FAQs)
Q1: At which position should I introduce fluorine to maximize metabolic stability? A: The most effective strategy is to place fluorine directly at a known "metabolic hotspot"—a position on the molecule that is susceptible to CYP-mediated oxidation (e.g., benzylic positions, para-positions on aromatic rings, or soft alkyl spots).[1] This directly blocks the site of attack. However, if a hotspot is not known, a "fluorine scan," where different positions are systematically fluorinated, can be an effective empirical approach.
Q2: Can adding fluorine make metabolic stability worse? A: Yes. Fluorine is strongly electron-withdrawing. Placing it on an aromatic ring can deactivate that ring toward oxidative attack but may increase the electron density and susceptibility of a different, distal aromatic ring or functional group within the molecule, inadvertently creating a new metabolic hotspot.[3]
Q3: Does a trifluoromethyl (-CF3) group have the same effect as a single fluorine atom? A: Not entirely. While both are used to block metabolism, the -CF3 group is much larger and more lipophilic.[4][26] It can serve as a steric shield, blocking enzyme access to nearby sites. However, its impact on lipophilicity can sometimes lead to other issues like increased non-specific binding or decreased solubility.[1]
Q4: My fluorinated compound is a racemic mixture. Can I screen the racemate for metabolic stability? A: You can, but with caution. It is common for CYP enzymes to metabolize enantiomers at different rates (enantioselective metabolism).[27] Screening the racemate will give you an apparent clearance that is a composite of the two individual rates. If one enantiomer is cleared very rapidly and the other is stable, the racemate data may be misleading and could cause you to incorrectly deprioritize a potentially valuable stable enantiomer.[27] Whenever possible, it is best to test the individual enantiomers.
Q5: Are there any toxic metabolites I should be specifically concerned about with fluorinated drugs? A: Yes. Beyond the reactive metabolites formed from defluorination, a key concern is the potential formation of fluoroacetic acid or related small fluorinated acids.[11][12] Fluoroacetic acid is a potent metabolic toxin that can disrupt the Krebs cycle.[11][12] This is a particular risk for compounds containing motifs like fluoroethers or fluoroamines.[11]
References
- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Google Search.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Search.
- Overview of the cytochrome P450-mediated defluorination of... - ResearchGate. (n.d.). Google Search.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (2023). Angewandte Chemie International Edition.
- Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm.
- The role of fluorine in medicinal chemistry - PubMed. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. (n.d.). The University of Manchester.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). ACS Publications.
- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (2025). ResearchGate.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. (n.d.). Annual Reviews.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (2004). Springer Nature.
- - Benchchem. (n.d.). BenchChem.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020). ACS Publications.
- Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. (n.d.). PubMed Central.
- What are common issues in in vitro ADME assays? - Patsnap Synapse. (2025). Patsnap.
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (2021). PubMed Central.
- Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021). ACS Publications.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2025). ChemRxiv.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF - ResearchGate. (2025). ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). National Institutes of Health.
- On the Metabolic Stability of Fluorinated Small Molecules: - figshare. (2025). Figshare.
- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023). WuXi AppTec.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. (n.d.). PubMed Central.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025). LCGC International.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (n.d.). PubMed Central.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube.
- In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray.
- metabolic stability assays for predicting intrinsic clearance - YouTube. (2021). YouTube.
- Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). ijpras.com.
- CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning | Bioinformatics | Oxford Academic. (n.d.). Oxford Academic.
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addressing challenges in the industrial synthesis of trifluoromethylated compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for addressing challenges in the industrial synthesis of trifluoromethylated compounds. The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, scaling these reactions from the bench to industrial production presents a unique set of challenges, from reagent selection and cost to reaction control and purification.[2][4]
This guide is structured to provide practical, experience-driven solutions to common problems encountered by researchers and process chemists. We will move from general frequently asked questions to specific troubleshooting scenarios, detailed protocols, and considerations for large-scale synthesis.
Section 1: General Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding trifluoromethylation on an industrial scale.
Q1: My trifluoromethylation reaction shows low or inconsistent yield upon scale-up. What are the first things I should investigate? A1: Low yield is a common but multi-faceted problem. A systematic approach is essential.[5] Begin by evaluating these four key areas:
-
Reagent Integrity: Trifluoromethylating reagents vary in stability. Ensure your reagent is from a reliable batch, has been stored correctly (e.g., under inert atmosphere, protected from light/moisture), and is not degraded.[5] For instance, nucleophilic reagents like TMSCF₃ (Ruppert-Prakash reagent) are sensitive to moisture, which can hydrolyze the reagent and deactivate fluoride initiators.[1]
-
Reaction Conditions: Minor deviations from optimal parameters can have a major impact on yield.[5] Re-verify temperature control (especially for exothermic reactions), reaction time, solvent purity (particularly water content), and mixing efficiency, as inadequate agitation can create localized "hot spots" or concentration gradients.
-
Substrate Reactivity: The electronic nature of your substrate is critical. Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation, while electron-rich substrates are better suited for electrophilic or radical pathways.[1][5] A method that worked for one substrate may require significant re-optimization for another.
-
Workup and Purification Losses: Product can be lost during extraction, washing, or chromatography. The unique properties of trifluoromethylated compounds (e.g., high volatility, different polarity) may require adjustments to your standard workup procedures.
Q2: How do I select the most cost-effective and scalable trifluoromethylating reagent? A2: Reagent choice is a balance of reactivity, cost, safety, and availability at scale.
-
Lab-Scale Reagents: Many reagents used in academic labs, such as Togni's or Umemoto's reagents, are highly effective but can be prohibitively expensive for large-scale manufacturing.[6][7][8]
-
Industrial-Scale Feedstocks: For industrial applications, focus on reagents derived from inexpensive bulk materials.[9][10]
-
Fluoroform (CF₃H): An appealingly atom-economical choice, but it is a greenhouse gas that requires specialized handling (e.g., high-pressure reactors or flow chemistry setups) to ensure safe and efficient consumption.[11][12]
-
Trifluoroacetic Acid (TFA) or its Anhydride (TFAA): Extremely cheap and readily available. Historically difficult to use due to the high oxidation potential of the trifluoroacetate, recent advances in photoredox catalysis have made this a viable and scalable option.[13]
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na - Langlois' Reagent): A versatile and relatively inexpensive solid reagent used to generate CF₃ radicals.[14]
-
Q3: What are the primary safety concerns when working with trifluoromethylation reactions at an industrial scale? A3: Safety is paramount. Key hazards include:
-
Toxicity and Corrosiveness: Many reagents or precursors, like hydrogen fluoride (HF) used in producing benzotrifluorides, are highly toxic and corrosive.[14] Proper personal protective equipment (PPE), containment systems (fume hoods, glove boxes), and emergency procedures are non-negotiable.
-
Gaseous Reagents: Reagents like fluoroform (CF₃H) or trifluoroiodomethane (CF₃I) are gases that pose inhalation risks and require specialized gas handling equipment and monitoring to prevent leaks.[11][12][15]
-
Reaction Exotherms: Trifluoromethylation reactions can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and real-time temperature monitoring are critical to prevent thermal runaway.
-
Pressure Buildup: The use of gaseous reagents or reactions that generate gaseous byproducts can lead to significant pressure buildup in a closed reactor. Ensure reactors are appropriately rated and equipped with pressure relief systems.
Section 2: Troubleshooting Guide for Common Reaction Failures
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Workflow for Troubleshooting Low-Yield Reactions
The following diagram outlines a logical workflow for diagnosing the root cause of a failed or low-yielding trifluoromethylation reaction.
Caption: General troubleshooting workflow for low-yield trifluoromethylation.
Q&A: Specific Troubleshooting Scenarios
Scenario 1: Nucleophilic Trifluoromethylation with TMSCF₃
Question: My reaction with TMSCF₃ and a fluoride initiator (e.g., TBAF) is sluggish or stalls completely. What's wrong? Answer: This is a classic problem, almost always pointing to moisture or initiator quality.[1]
-
Causality—The Role of Water: Tetrabutylammonium fluoride (TBAF) is extremely hygroscopic. Water will preferentially react with the fluoride ion, rendering it incapable of activating the TMSCF₃. Furthermore, any generated trifluoromethyl anion (CF₃⁻) is a strong base and will be instantly quenched by water.
-
Troubleshooting Steps:
-
Initiator Quality: Use a freshly opened bottle of anhydrous TBAF or dry it rigorously under high vacuum. For industrial scale, consider less hygroscopic initiators like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), though they may require more forcing conditions or different solvents like DMF.[1]
-
Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be passed through a purification system or distilled from an appropriate drying agent. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: While THF is common, reactions can be slow.[1] For less reactive substrates, switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction, especially with carbonate initiators.[1]
-
Scenario 2: Radical Trifluoromethylation
Question: My radical trifluoromethylation reaction is giving a complex mixture of byproducts and low yield of the desired product. How can I improve selectivity? Answer: Radical reactions are notoriously sensitive to reaction parameters that influence radical lifetime and concentration. Poor selectivity often stems from unwanted side reactions of the highly reactive CF₃ radical.[14]
-
Causality—Radical Reactivity: The trifluoromethyl radical is highly electrophilic and reactive.[14] If its concentration is too high or if it doesn't react quickly with the intended substrate, it can engage in side reactions like hydrogen abstraction from the solvent or decomposition.
-
Troubleshooting Steps:
-
Control Radical Generation: Ensure the radical initiator (e.g., photoredox catalyst, thermal initiator) is added at a controlled rate or that the energy input (e.g., light intensity in photocatalysis) is optimized.[9][13] The goal is to generate the CF₃ radical slowly so that its steady-state concentration remains low.
-
Solvent Effects: Avoid solvents with weak C-H bonds (like THF) that are susceptible to hydrogen abstraction. Choose more robust solvents like acetonitrile, DCM, or DMF.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by disfavoring higher-activation-energy side reactions relative to the desired pathway.
-
Analyze Byproducts: Use GC-MS or LC-MS to identify the major byproducts. This will provide clues about the undesired reaction pathways (e.g., solvent adducts, substrate decomposition) and guide your optimization strategy.
-
Scenario 3: Electrophilic Trifluoromethylation
Question: I am using an electrophilic reagent (e.g., Togni's reagent) on a phenol, but I'm getting C-trifluoromethylation on the aromatic ring instead of the desired O-trifluoromethylation. How can I control the selectivity? Answer: This is a common regioselectivity challenge with ambident nucleophiles like phenols. The outcome is often a delicate balance between kinetic and thermodynamic control, heavily influenced by the base and solvent.
-
Causality—Hard and Soft Nucleophiles: The phenoxide oxygen is a "hard" nucleophile, while the aromatic ring (at the ortho/para positions) is a "soft" nucleophile. The reaction site depends on the reaction conditions. Direct O-trifluoromethylation is often challenging.[16]
-
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to generate the phenoxide.[7][16] The choice of counter-ion can influence reactivity.
-
Solvent and Temperature: The reaction is highly dependent on conditions. For example, studies have shown that with certain substrates, running the reaction in DMF at different temperatures can favor C- over O-trifluoromethylation.[16] A thorough screen of solvents (e.g., DMF, MeCN, DCE) and temperatures is necessary.
-
Consider Alternative Reagents: If direct O-trifluoromethylation remains elusive, an alternative strategy might be required. The desired trifluoromethoxy group is notoriously difficult to install directly.
-
Section 3: Protocols and Data
Protocol 1: General Procedure for Reaction Monitoring by ¹⁹F NMR
Rationale: ¹⁹F NMR is the most powerful analytical tool for monitoring trifluoromethylation reactions. It allows for direct, quantitative observation of the consumption of the CF₃-reagent and the formation of the CF₃-product and any CF₃-containing byproducts, often without internal standards in crude mixtures.[11][17]
Procedure:
-
Prepare the NMR Tube: At the start of the reaction (t=0), carefully and quickly withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Quench and Dilute: Immediately quench the aliquot in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The dilution will stop the reaction for analytical purposes. If the reaction is catalytic, this step also dilutes the catalyst, effectively halting turnover.
-
Acquire Spectrum: Transfer the diluted sample to an NMR tube. Acquire a standard proton-decoupled ¹⁹F NMR spectrum. No internal standard is required for determining relative conversions.
-
Assign Peaks: Identify the chemical shifts for your starting trifluoromethylating reagent, your desired product, and any significant byproducts. The chemical shifts are highly sensitive to the local electronic environment.
-
Calculate Conversion: Integrate the relevant peaks. The percent conversion can be calculated as: % Conversion = [Integral(Product)] / [Integral(Product) + Integral(Starting Reagent)] * 100
-
Repeat: Repeat steps 1-5 at regular intervals (e.g., every hour) to generate a reaction profile and determine the optimal reaction time, preventing the formation of degradation products from overly long reaction times.
Table 1: Comparison of Common Industrial Trifluoromethylating Reagents
| Reagent Type | Example Reagent | CF₃ Source | Typical Use Case | Advantages | Industrial Challenges |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | CF₃⁻ | Addition to carbonyls, imines | High reactivity, well-established | Moisture sensitive, cost of silicon reagent, stoichiometric fluoride waste[1][18] |
| Nucleophilic | Fluoroform (CF₃H) | CF₃⁻ | Addition to carbonyls | High atom economy, low cost | Greenhouse gas, requires high pressure or flow chemistry, strong base needed[11][12][14] |
| Radical | CF₃SO₂Na (Langlois') | CF₃• | Aromatic/heteroaromatic C-H functionalization | Solid, easy to handle, moderate cost | Requires an oxidant, potential for side reactions[6][14] |
| Radical | Trifluoroacetic Anhydride (TFAA) | CF₃• | Aromatic/heteroaromatic functionalization | Very low cost, readily available | Requires photoredox catalysis, can be corrosive[13] |
| Electrophilic | Togni/Umemoto Reagents | CF₃⁺ | Functionalization of S, O, P, C nucleophiles | High reactivity, broad scope | Prohibitively expensive for bulk manufacturing, high molecular weight[7][8][14] |
Section 4: Scale-Up and Process Control
Transitioning from the lab bench to a pilot plant or full-scale production requires addressing challenges beyond simple reaction chemistry.
Decision Tree for Trifluoromethylation Strategy Selection
Caption: Decision framework for selecting a trifluoromethylation method.
Q: We are scaling up a reaction using fluoroform (CF₃H) but are concerned about safety and inefficient gas usage in our large batch reactor. What are our options? A: This is a perfect scenario for transitioning from batch to continuous flow processing.
-
Challenges with Batch Gas-Liquid Reactions: In a large tank reactor, achieving efficient mixing between a gas and a liquid is difficult, leading to poor mass transfer. This results in slow reaction rates and wasted, unreacted gas. Furthermore, handling large quantities of a pressurized greenhouse gas in a single vessel presents a significant safety risk.[12]
-
Advantages of Continuous Flow:
-
Enhanced Mass Transfer: Flow reactors use narrow-diameter tubing, which dramatically increases the surface-area-to-volume ratio. This ensures intimate contact between the gas (CF₃H) and the liquid phase, leading to rapid, efficient reactions.[11][12]
-
Improved Safety: The total volume of hazardous material within the reactor at any given moment is very small. This minimizes the risk associated with potential exotherms or leaks.
-
Precise Stoichiometry: Mass flow controllers can be used to dose the gas with high precision, ensuring it is consumed completely and not vented into the atmosphere.[11][19] This is both environmentally responsible and cost-effective.
-
Scalability: To increase production, you can simply run the flow reactor for a longer period ("scaling out") rather than redesigning a larger, more complex batch reactor ("scaling up").
-
Q: Our purification process by column chromatography is becoming a bottleneck. Are there specific challenges with trifluoromethylated compounds? A: Yes, purification can be challenging. Trifluoromethylated compounds often exhibit properties that complicate standard purification methods.
-
Silica Gel Interactions: The polar C-F bonds can lead to strong, sometimes irreversible, adsorption onto silica gel, causing streaking, poor separation, and product loss.[20] If this occurs, consider switching to a less acidic stationary phase like alumina or using reversed-phase HPLC for high-value products.[20]
-
Volatility: Many smaller trifluoromethylated molecules are highly volatile. Significant product loss can occur during solvent removal under reduced pressure. Use lower temperatures on the rotary evaporator and ensure your cold trap is effective.
-
Recrystallization: For solid products, recrystallization is often the most efficient and scalable purification method.[20] A systematic solvent screen is crucial to find a system that provides good differential solubility between your product and key impurities.
References
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Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23, 6079-6083. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. [Link]
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ResearchGate. (n.d.). Commonly used trifluoromethylating reagents. [Link]
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ACS Publications. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. [Link]
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Ley, S. V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
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University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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ACS Publications. (n.d.). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. [Link]
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Denmark, S. E., et al. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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ResearchGate. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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National Institutes of Health. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
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ResearchGate. (n.d.). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (2021). (PDF) Recent Development of Trifluoromethyl Reagents: A Review. [Link]
-
Royal Society of Chemistry. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]
-
ResearchGate. (2015). A scalable and operationally simple radical trifluoromethylation. [Link]
-
ResearchGate. (n.d.). Scale up for the trifluoromethylation/cyclization reaction of 1a. [Link]
-
ACS Publications. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. [Link]
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Validation & Comparative
A Researcher's Guide to Halogenated N-Phenylpiperidin-4-amines: A Comparative Analysis
Introduction: The Strategic Role of Halogenation on a Privileged Scaffold
In the landscape of medicinal chemistry, the N-phenylpiperidin-4-amine framework stands out as a "privileged scaffold"—a molecular core that is capable of binding to multiple, diverse biological targets. Its derivatives have been investigated as potent ligands for critical central nervous system (CNS) targets, including opioid and sigma receptors, making them valuable probes for neuroscience research and starting points for drug discovery in pain, neurodegenerative disorders, and psychiatry.[1]
The strategic modification of this core structure through halogenation is a cornerstone of modern drug design. Introducing halogen atoms—particularly fluorine, chlorine, and bromine—onto the phenyl ring can profoundly alter a molecule's physicochemical and pharmacological properties.[2] These modifications can influence:
-
Binding Affinity and Selectivity: Halogens can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to engage with Lewis bases (like backbone carbonyls) in a protein's binding pocket.[3] This can enhance binding affinity and selectivity.
-
Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a strong C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Physicochemical Properties: Fluorine, being highly electronegative, can lower the basicity (pKa) of nearby amine groups.[2][4] This change can impact a molecule's ionization state at physiological pH, affecting its solubility, cell membrane permeability, and potential for off-target effects like hERG channel binding.
This guide provides an in-depth comparison of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride and its halogenated analogs. We will dissect their structure-activity relationships (SAR) with a focus on the sigma receptor, explore their synthesis, and provide detailed experimental protocols to empower researchers in their own investigations.
Comparative Analysis of Sigma Receptor Affinity
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and neurological diseases.[1] The N-phenylpiperidine scaffold is a well-established pharmacophore for this target. A systematic analysis of halogenated analogs reveals critical insights into how the nature and position of the halogen atom dictate binding affinity and selectivity.
While direct data for the N-phenylpiperidin-4-amine series is sparse in a single comparative study, a closely related series of N-(1-benzylpiperidin-4-yl)phenylacetamides provides a robust dataset for understanding the SAR of the halogenated phenyl moiety. The following data, adapted from Mach et al., illustrates the binding affinities (Ki, in nM) of various halogenated analogs at σ₁ and σ₂ receptors.
| Compound Analogue (Substitution on Phenyl Ring) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (σ₂ Ki / σ₁ Ki) |
| Unsubstituted | 3.90 | 240 | 61.5 |
| 3-Fluoro | 3.01 | 126 | 41.9 |
| 2-Fluoro | 3.56 | 667 | 187.4 |
| 4-Fluoro | 4.31 | 385 | 89.3 |
| 3-Chloro | 2.50 | 102 | 40.8 |
| 2-Chloro | 3.84 | 288 | 75.0 |
| 4-Chloro | 4.41 | 333 | 75.5 |
| 3-Bromo | 2.56 | 98 | 38.3 |
| 2-Bromo | 4.10 | 258 | 62.9 |
| 4-Bromo | 4.75 | 311 | 65.5 |
Data adapted from Mach et al. (1998). J. Med. Chem. 41(16), 3033-3044.
Key Structure-Activity Relationship (SAR) Insights:
-
Positional Preference (meta > ortho ≈ para): The data clearly shows a trend where substitution at the 3-position (meta) of the phenyl ring consistently results in the highest affinity for the σ₁ receptor across all halogens (F, Cl, Br).[3] For instance, the 3-fluoro analog (Ki = 3.01 nM) is more potent than the 2-fluoro (Ki = 3.56 nM) and 4-fluoro (Ki = 4.31 nM) analogs.[3] This suggests that the binding pocket optimally accommodates a halogen at the meta position, where it may be forming a crucial interaction, such as a halogen bond, with an acceptor site on the receptor.
-
Impact on Selectivity: While meta-substitution enhances affinity for both σ₁ and σ₂ receptors, it does not necessarily improve selectivity. The 2-fluoro analog, despite having slightly lower σ₁ affinity than the 3-fluoro analog, exhibits the highest selectivity for the σ₁ receptor in the entire series (a selectivity ratio of 187.4).[3] This is due to its significantly weaker binding at the σ₂ receptor (Ki = 667 nM).[3] This highlights a critical principle in drug design: the pursuit of raw potency must be balanced with achieving the desired selectivity profile.
-
Effect of Halogen Identity: For the preferred 3-position, there is a subtle trend where affinity increases with the size of the halogen (Cl > Br > F). The 3-chloro (Ki = 2.50 nM) and 3-bromo (Ki = 2.56 nM) analogs are slightly more potent than the 3-fluoro analog (Ki = 3.01 nM).[3] This may relate to the increasing polarizability and strength of halogen bonds from fluorine to bromine.
Visualizing the Structure-Activity Relationships
The following diagram summarizes the key SAR findings for halogen substitution on the phenyl ring for σ₁ receptor binding.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Divergent Fates of a Fluorinated Scaffold: A Comparative Efficacy Guide to N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride Derivatives
In the landscape of modern medicinal chemistry, the N-(3-Fluorophenyl)piperidin-4-amine hydrochloride scaffold represents a versatile starting point for the development of potent and selective ligands targeting distinct neurological pathways. The strategic placement of a fluorine atom on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of its derivatives, leading to compounds with markedly different therapeutic applications. This guide provides an in-depth comparison of two prominent classes of drugs derived from this core structure: µ-opioid receptor agonists, exemplified by fentanyl analogs, and dopamine D4 receptor antagonists, a class of atypical antipsychotics. We will explore the nuanced structure-activity relationships that dictate their divergent efficacies, supported by detailed experimental protocols and comparative data.
Introduction: The Strategic Advantage of the N-(3-Fluorophenyl)piperidin-4-amine Scaffold
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its conformational flexibility and ability to present substituents in precise three-dimensional orientations for optimal target engagement.[1] The addition of an N-(3-fluorophenyl) group to the 4-amino position of the piperidine core introduces several key advantages. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and modulate the pKa of the amine, thereby influencing its ionization state at physiological pH and its ability to cross the blood-brain barrier.[2] Furthermore, the fluorophenyl moiety can participate in specific interactions within the target receptor's binding pocket, contributing to both affinity and selectivity.[2]
This guide will focus on two distinct therapeutic trajectories originating from this common chemical ancestor, illustrating how subtle modifications to the core structure can dramatically alter biological activity.
1. µ-Opioid Receptor Agonists: The potent analgesic effects of fentanyl and its analogs are mediated through their agonistic activity at the µ-opioid receptor. Derivatives of N-(3-Fluorophenyl)piperidin-4-amine have been explored in the synthesis of fluorinated fentanyl analogs.[3]
2. Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia and other psychiatric disorders. The N-(3-Fluorophenyl)piperidin-4-amine scaffold has served as a foundation for novel D4 receptor antagonists with high selectivity over other dopamine receptor subtypes.[1][4]
Comparative Efficacy Analysis
The therapeutic utility of a drug candidate is ultimately determined by its potency, selectivity, and in vivo efficacy. This section provides a comparative analysis of representative compounds from the two classes of N-(3-Fluorophenyl)piperidin-4-amine derivatives.
µ-Opioid Receptor Agonists: The Case of meta-Fluorofentanyl
meta-Fluorofentanyl is a fentanyl analog that incorporates the N-(3-fluorophenyl) moiety. Its efficacy is primarily defined by its high affinity and potent agonism at the µ-opioid receptor, leading to profound analgesic effects.
Dopamine D4 Receptor Antagonists: A Novel 4,4-Difluoropiperidine Derivative
For the purpose of this comparison, we will examine a novel 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, a potent and selective D4 receptor antagonist, whose synthesis can be conceptually based on the N-(3-Fluorophenyl)piperidin-4-amine scaffold.
Table 1: Comparative In Vitro Efficacy Data
| Compound Class | Representative Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| µ-Opioid Agonist | meta-Fluorofentanyl | µ-Opioid | High (sub-nanomolar range, comparable to fentanyl) | High for µ-opioid vs. δ- and κ-opioid receptors |
| D4 Antagonist | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a) | Dopamine D4 | 0.3 nM[4] | >2000-fold vs. D1, D2, D3, and D5 receptors[4] |
Expert Interpretation of Efficacy Data:
The sub-nanomolar binding affinity of meta-fluorofentanyl for the µ-opioid receptor underscores its potent analgesic potential, consistent with other fentanyl analogs.[5] The high selectivity for the µ-opioid receptor is a critical determinant of its pharmacological profile, as off-target effects at δ- and κ-opioid receptors can lead to undesirable side effects.
In contrast, the novel D4 antagonist demonstrates exceptional selectivity for the D4 receptor subtype. This high degree of selectivity is a key objective in the development of modern antipsychotics, as promiscuous binding to other dopamine receptors (particularly D2) is associated with extrapyramidal symptoms and other adverse effects.[1][4] The nanomolar affinity of this compound for the D4 receptor indicates its potential for potent in vivo activity.
Experimental Protocols: The Foundation of Trustworthy Data
The reliability of the comparative efficacy data presented above is contingent upon the rigor of the experimental methodologies employed. This section provides detailed, step-by-step protocols for the key in vitro assays used to characterize these compounds, reflecting best practices in pharmacological research.
Protocol 1: µ-Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as meta-fluorofentanyl, for the µ-opioid receptor. The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human µ-opioid receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: meta-Fluorofentanyl.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
The use of a stable cell line expressing the recombinant human µ-opioid receptor ensures a consistent and reproducible source of the target protein.
-
[³H]-DAMGO is a well-characterized, high-affinity, and selective radioligand for the µ-opioid receptor, providing a robust signal for the assay.
-
Naloxone is used to define non-specific binding, as it will occupy all opioid receptors at a high concentration, allowing for the quantification of radioligand binding to non-receptor components.
-
The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to the Ki value, which is a true measure of the affinity of the test compound for the receptor, independent of the assay conditions.
Protocol 2: Dopamine D2/D4 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a functional assay to determine the antagonist activity of a test compound at the dopamine D2 or D4 receptor. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.
Objective: To determine the potency (IC50) of a test compound as an antagonist of the human dopamine D2 or D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 or D4 receptor.
-
Agonist: Quinpirole (a dopamine D2/D3/D4 receptor agonist).
-
Test Compound: The novel D4 antagonist.
-
cAMP Stimulation Agent: Forskolin.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture and Plating: Culture the cells in the appropriate medium and seed them into 96-well or 384-well assay plates. Allow the cells to adhere and grow to 80-90% confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (quinpirole) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP modulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. The antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect.
Causality Behind Experimental Choices:
-
Stable cell lines provide a consistent biological system for measuring receptor function.
-
Quinpirole is a standard agonist used to activate D2-like receptors and induce a measurable decrease in cAMP levels.
-
Forskolin is used to elevate basal cAMP levels, creating a larger dynamic range for measuring the inhibitory effect of the agonist.
-
The use of a commercial cAMP detection kit ensures a standardized and validated method for quantifying the second messenger response.
Visualization of Key Concepts
Logical Flow of Drug Discovery from a Common Scaffold
Caption: From a common precursor to distinct therapeutic agents.
Experimental Workflow for Receptor Binding Assay
Caption: A stepwise workflow for determining receptor binding affinity.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of strategic molecular design in drug discovery. By serving as a common starting point for both potent µ-opioid receptor agonists and highly selective dopamine D4 receptor antagonists, it highlights how subtle chemical modifications can unlock vastly different therapeutic potentials. The comparative analysis presented in this guide, grounded in robust experimental data and detailed protocols, provides a clear framework for understanding the divergent efficacies of these derivative classes.
Future research in this area should continue to explore the rich chemical space around this scaffold. For opioid analgesics, the focus will be on fine-tuning the structure to dissociate analgesic efficacy from adverse effects such as respiratory depression and abuse liability. For dopamine D4 antagonists, further optimization of pharmacokinetic properties will be crucial for translating their high in vitro potency and selectivity into clinically effective and safe antipsychotic medications. The principles and methodologies outlined in this guide will serve as a valuable resource for researchers dedicated to advancing these exciting frontiers of drug development.
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]
-
Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. ScienceDirect. [Link]
-
Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. SciELO. [Link]
-
Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]
-
N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem. [Link]
-
Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]
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- 2. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-(3-Fluorophenyl)piperidin-4-amine Derivatives: A Guide to Structure-Activity Relationships
Introduction: The Versatility of the N-Phenylpiperidin-4-amine Scaffold
The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active molecules. Its inherent structural features allow for multifaceted interactions with various biological targets, leading to its exploration in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1] The strategic introduction of a fluorine atom onto the phenyl ring, particularly at the meta-position, can significantly modulate the physicochemical and pharmacological properties of these derivatives. The electron-withdrawing nature of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-Fluorophenyl)piperidin-4-amine derivatives, with a focus on their activity as kinase inhibitors and dopamine transporter ligands. We will delve into the rationale behind specific structural modifications and provide supporting experimental data and detailed protocols for their synthesis and evaluation.
I. N-(3-Fluorophenyl)piperidin-4-amine Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The N-(3-Fluorophenyl)piperidin-4-amine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.
A. Targeting Aurora Kinase B
Aurora kinase B (AURKB) is a key regulator of mitosis, and its inhibition represents a compelling strategy for cancer therapy. A novel series of quinazoline derivatives incorporating the N-(3-fluorophenyl) moiety has been investigated for AURKB inhibitory activity.[2]
Key SAR Insights:
The general structure of the investigated Aurora Kinase B inhibitors is presented below:
Figure 1: General scaffold of N-(3-Fluorophenyl)acetamide-based Aurora Kinase B inhibitors.
Systematic modifications of this scaffold have revealed critical determinants for potent and selective AURKB inhibition. The N-(3-fluorophenyl)acetamide portion of the molecule plays a crucial role in establishing key interactions within the kinase active site.
Comparative Activity Data:
| Compound ID | R Group (on Quinazoline) | AURKB IC50 (nM) |
| 4b | 7-(1-methyl-1H-pyrazol-4-yl) | <10 |
| 7o | Solubilizing group at pyrazole | ~25 |
Table 1: In vitro inhibitory activity of N-(3-Fluorophenyl)acetamide derivatives against Aurora Kinase B.[2]
The data clearly indicates that the substitution pattern on the quinazoline ring significantly impacts the inhibitory potency. Compound 4b , featuring a 1-methyl-1H-pyrazolyl group, demonstrates sub-nanomolar to low nanomolar efficacy. The introduction of a solubilizing group in compound 7o leads to a slight decrease in potency, highlighting the delicate balance between activity and physicochemical properties required for oral bioavailability.[2]
B. Targeting Checkpoint Kinase 1 (Chk1)
Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A series of thiophenecarboxamide ureas incorporating a (3S)-3-aminopiperidine linker and a 3-fluorophenyl urea moiety has been developed as potent Chk1 inhibitors.[3]
Key SAR Insights:
Figure 2: Key structural components of thiophenecarboxamide urea-based Chk1 inhibitors.
The X-ray crystal structure of a lead compound bound to Chk1 revealed that the protonated piperidine nitrogen forms crucial polar interactions at the edge of the ribose binding pocket.[3] The (S)-enantiomer is preferred, as it optimally positions the nitrogen for these interactions. The 3-fluorophenylurea moiety extends into a solvent-exposed region, allowing for modifications to fine-tune physicochemical properties without compromising potency.
Comparative Activity Data:
| Compound ID | R Group (on Phenylurea) | Chk1 IC50 (nM) | Cellular Abrogation EC50 (nM) |
| 12a | 3-Fluoro | 12 | Potent |
| 3b (2-TCU analog) | 3-Fluoro | 7 | Potent |
Table 2: Comparison of 3-thiophenecarboxamide urea (3-TCU) and 2-thiophenecarboxamide urea (2-TCU) derivatives as Chk1 inhibitors.[3]
Interestingly, shifting the urea linkage from the 2-position to the 3-position of the thiophene core (comparing 3b and 12a ) results in equipotent compounds in both biochemical and cellular assays. This demonstrates the structural flexibility of the scaffold while maintaining the critical interactions of the 3-fluorophenyl and aminopiperidine moieties.[3]
II. N-(3-Fluorophenyl)piperidin-4-amine Derivatives as Dopamine Transporter (DAT) Inhibitors
The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission, and its modulation is a therapeutic strategy for various neurological and psychiatric disorders, including depression and substance abuse. The N-phenylpiperidin-4-amine scaffold has been explored for the development of DAT inhibitors.
Key SAR Insights:
While specific SAR data for N-(3-Fluorophenyl)piperidin-4-amine derivatives as DAT inhibitors is limited in the public domain, studies on related N-benzylpiperidine and bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine analogs provide valuable insights.[4][5]
Figure 4: Synthetic workflow for N-(3-Fluorophenyl)piperidin-4-amine.
Step-by-Step Methodology:
-
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 3-fluoroaniline (1.1 eq). The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Boc Deprotection: The purified intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature for 1-4 hours.
-
Isolation: The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford N-(3-Fluorophenyl)piperidin-4-amine hydrochloride as a solid.
B. Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a cell-based assay to determine the potency of compounds in inhibiting dopamine uptake.
Workflow Diagram:
Figure 5: Workflow for the dopamine transporter uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations in assay buffer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The diluted test compounds are then added to the wells, and the plate is pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: A solution of [3H]-dopamine is added to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
C. Aurora Kinase B (AURKB) Inhibition Assay
This protocol describes a biochemical assay to measure the inhibitory activity of compounds against AURKB.
Workflow Diagram:
Figure 6: Workflow for the Aurora Kinase B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human AURKB enzyme, a suitable substrate (e.g., a synthetic peptide or histone H3), and ATP in kinase assay buffer.
-
Compound Dilution: Serially dilute the test compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the AURKB enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence. [6]6. Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
IV. Conclusion and Future Directions
The N-(3-Fluorophenyl)piperidin-4-amine scaffold is a versatile and valuable starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the 3-fluoro substituent on the phenyl ring has been shown to be compatible with high-affinity binding to both kinases and transporters. This guide has provided a comparative overview of the SAR for this class of compounds, highlighting key structural features that govern their activity. The detailed experimental protocols offer a foundation for researchers to further explore and optimize these derivatives.
Future research in this area should focus on a more systematic exploration of the SAR of N-(3-Fluorophenyl)piperidin-4-amine derivatives, particularly in the context of DAT inhibition where quantitative data is currently lacking. The synthesis and evaluation of libraries of analogs with diverse substitutions on the piperidine nitrogen and the amine linker will be crucial for elucidating the key determinants of potency and selectivity. Furthermore, the investigation of these compounds in relevant in vivo models will be essential to validate their therapeutic potential.
V. References
-
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
Greiner, E., Prisinzano, T., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
-
Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Singh, S. B., & Scherman, M. S. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 54(1), 12.16.1-12.16.18. [Link]
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Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(24), 4646-4660. [Link]
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Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5691-5694. [Link]
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Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
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Singh, S., & Scherman, M. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit 12.16. [Link]
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A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design: A Guide for Researchers
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that casts a long shadow on the trajectory of a drug discovery program. Among the most venerable and frequently employed saturated heterocycles are the six-membered piperidine and the five-membered pyrrolidine rings.[1] Both are celebrated as "privileged scaffolds," a testament to their recurring appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] This guide offers an in-depth, data-driven comparative analysis of these two essential building blocks, designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and optimization.
At a Glance: Key Physicochemical and Pharmacological Distinctions
While differing by only a single methylene unit, the piperidine and pyrrolidine scaffolds possess subtle yet significant differences in their fundamental properties. These distinctions can be strategically leveraged to fine-tune a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity and overall efficacy.
| Property | Piperidine | Pyrrolidine | Key Drug Design Considerations |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic than pyrrolidine.[1] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.[1] |
| Conformational Flexibility | Prefers a more rigid chair conformation.[3] | Adopts more flexible envelope and twist (pseudo-rotation) conformations. | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation required for optimal target binding, a concept known as conformational restriction.[4][5] The greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed to engage with the target binding site.[3] |
| Metabolic Stability | Generally considered metabolically stable and is present in numerous approved drugs.[6] However, it can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[6] | Some studies suggest that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.[1] | Substitution patterns are crucial in determining the metabolic fate of both scaffolds. Strategic placement of substituents can block metabolic "soft spots." |
| hERG Liability | The basic nitrogen and lipophilicity can contribute to hERG channel blockade, a key cardiotoxicity concern.[7] | The lower lipophilicity of the pyrrolidine scaffold may, in some cases, offer a lower propensity for hERG binding compared to its piperidine counterpart. | Structural modifications that reduce basicity and lipophilicity, or introduce rigidity, can mitigate hERG liability for both scaffolds.[8] |
The Influence on Pharmacological Profile: A Tale of Two Rings in Action
The decision to employ a piperidine versus a pyrrolidine scaffold is often a pivotal moment in lead optimization, with the potential to dramatically alter a compound's interaction with its biological target and its overall pharmacokinetic profile. This practice, known as "scaffold hopping," is a well-established strategy in medicinal chemistry for navigating complex structure-activity relationships (SAR) and intellectual property landscapes.
Case Study: Pancreatic Lipase Inhibitors
A compelling example of the impact of ring size on biological activity is found in the development of pancreatic lipase inhibitors for the treatment of obesity. A comparative study revealed that pyrrolidine-based derivatives exhibited greater potency than their piperidine counterparts.
| Compound Scaffold | Representative IC50 (µM) |
| Piperidine | > 50 |
| Pyrrolidine | 15.2 |
Data from a study on pancreatic lipase inhibitors. Lower IC50 values indicate higher potency.[9]
The enhanced activity of the pyrrolidine analogs was attributed to the specific orientation of functional groups, which facilitated stronger hydrogen bonding and hydrophobic interactions within the enzyme's active site.[9] This highlights how the greater conformational flexibility of the five-membered ring can sometimes allow for a more optimal fit with the target protein.
Case Study: Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R) Ligands
In the realm of CNS drug discovery, the choice between piperidine and piperazine (a related six-membered heterocycle) has been shown to dramatically influence selectivity for the σ1 receptor. A study on dual H3/σ1 receptor antagonists found that replacing a piperazine ring with a piperidine ring led to a significant increase in affinity for the σ1 receptor while maintaining high affinity for the H3 receptor.[10]
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
Data from a study on dual H3/σ1 receptor antagonists. Lower Ki values indicate higher affinity.[10]
This dramatic shift in selectivity underscores how the piperidine scaffold can be a key structural element for achieving a desired polypharmacological profile.[10] While this example compares piperidine to piperazine, the underlying principles of how subtle changes in the heterocyclic core can impact target engagement are broadly applicable to the piperidine vs. pyrrolidine comparison.
Experimental Workflows: From Synthesis to Evaluation
To empower researchers in their exploration of these critical scaffolds, this section provides detailed, step-by-step methodologies for the synthesis of substituted piperidines and pyrrolidines, as well as for key in vitro assays used to characterize their drug-like properties.
Synthesis of Substituted Scaffolds
The ability to generate a diverse library of substituted analogs is fundamental to any medicinal chemistry campaign. The following diagrams and protocols outline common and effective strategies for the synthesis of disubstituted piperidines and pyrrolidines.
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A Researcher's Guide to Validating the Binding Affinity of N-(3-Fluorophenyl)piperidin-4-amine-Derived Compounds for Novel CNS Targets
In the landscape of central nervous system (CNS) drug discovery, the N-(3-Fluorophenyl)piperidin-4-amine scaffold has emerged as a promising starting point for the development of potent and selective therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, influencing binding affinity to target proteins.[1][2] This guide provides a comprehensive framework for validating the binding affinity of novel compounds derived from this scaffold, offering a comparative analysis of key biophysical techniques and presenting a hypothetical case study to illustrate the principles in practice.
The Imperative of Binding Affinity in Drug Discovery
Binding affinity, typically quantified by the equilibrium dissociation constant (KD), is a fundamental parameter in drug design.[3][4] It describes the strength of the interaction between a ligand (the drug candidate) and its protein target.[3][5] A lower KD value signifies a stronger binding interaction.[3] Accurate determination of binding affinity is critical for:
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact target engagement.[6][7]
-
Translational Confidence: Establishing a clear link between target engagement and biological response.
Comparative Analysis of Gold-Standard Binding Affinity Assays
The choice of assay for determining binding affinity is contingent on factors such as the nature of the target protein, the properties of the small molecule, and the desired throughput. Here, we compare three widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.[8][9][10]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (target protein).[3][11] | KD, Association rate (ka), Dissociation rate (kd) | Real-time, label-free analysis of kinetics and affinity; high sensitivity.[9][10] | Requires protein immobilization which may affect activity; potential for mass transport limitations.[12] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution containing the target protein.[13][14][15] | KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile.[14][16][17] | Requires larger amounts of protein and compound; lower throughput.[18] |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target receptor by the unlabeled test compound.[19][20] | Inhibition constant (Ki), which can be converted to KD | High sensitivity and well-suited for membrane-bound targets like GPCRs.[19][21] | Requires synthesis of a radiolabeled ligand; safety considerations with radioactivity; indirect measurement of affinity.[22] |
Experimental Validation Workflow: A Case Study with N-(3-Fluorophenyl)piperidin-4-amine Derivatives
To illustrate a practical validation workflow, we present a hypothetical study comparing three novel derivatives (Compound A, Compound B, and Compound C) targeting a G-protein coupled receptor (GPCR) implicated in a neurological disorder.
Workflow Diagram
Caption: Experimental workflow for validating binding affinity.
Step-by-Step Methodologies
1. Radioligand Competition Binding Assay
This initial screen provides a rapid assessment of the compounds' ability to bind to the target GPCR.
-
Objective: To determine the inhibition constant (Ki) of each compound.
-
Protocol:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for a dopamine receptor target) and varying concentrations of the unlabeled test compounds (Compound A, B, or C).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.[23][24][25][26]
-
Calculate the IC50 (the concentration of compound that inhibits 50% of specific radioligand binding) from the curve and convert it to Ki using the Cheng-Prusoff equation.
-
2. Surface Plasmon Resonance (SPR) Analysis
For the most promising compounds from the initial screen, SPR provides detailed kinetic information.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
Immobilize the purified, solubilized GPCR onto a sensor chip.
-
Prepare a series of dilutions of each test compound in running buffer.
-
Inject the compound solutions over the sensor surface and a reference surface (without the GPCR) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.[12]
-
After the association phase, inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface to remove the bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).
-
SPR Experimental Workflow Diagram
Caption: Step-by-step workflow for an SPR experiment.
3. Isothermal Titration Calorimetry (ITC)
ITC offers an orthogonal, in-solution validation of binding affinity and provides valuable thermodynamic data.
-
Objective: To directly measure the KD and determine the thermodynamic profile of the interaction.[14][15]
-
-
Place the purified GPCR solution in the sample cell of the calorimeter.
-
Load a concentrated solution of the test compound into the injection syringe.
-
Perform a series of precise injections of the compound into the sample cell while monitoring the heat change.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Comparative Data Summary
The following table presents hypothetical data for our case study, showcasing how the results from different assays can be integrated for a comprehensive understanding.
| Compound | Radioligand Assay Ki (nM) | SPR KD (nM) | SPR ka (105 M-1s-1) | SPR kd (10-3 s-1) | ITC KD (nM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) |
| Compound A | 15.2 | 12.5 | 2.4 | 3.0 | 18.1 | -5.8 | -4.9 |
| Compound B | 2.8 | 2.1 | 5.1 | 1.07 | 3.5 | -8.2 | -3.7 |
| Compound C | 58.7 | 65.3 | 0.8 | 5.2 | 72.4 | -3.1 | -6.5 |
Interpretation and Decision Making
-
Concordance of Affinity Values: The Ki, SPR KD, and ITC KD values show good agreement across the three techniques, increasing confidence in the measured affinities. Minor discrepancies can arise from differences in assay format (e.g., membrane-bound vs. solubilized protein).
-
Kinetic Insights from SPR: Compound B exhibits the highest affinity (lowest KD), which is driven by a fast association rate (ka) and a slow dissociation rate (kd). This "slow-off" kinetic profile is often desirable for sustained target engagement in vivo.
-
Thermodynamic Drivers from ITC: The binding of Compound B is primarily enthalpy-driven (favorable ΔH), suggesting strong hydrogen bonding and van der Waals interactions. In contrast, the binding of Compound C is more entropically driven, which could indicate significant hydrophobic interactions and solvent reorganization upon binding.
-
Lead Candidate Selection: Based on its superior binding affinity, favorable kinetic profile, and strong enthalpic contribution to binding, Compound B emerges as the most promising lead candidate for further development.
Conclusion
Validating the binding affinity of novel compounds is a cornerstone of modern drug discovery. A multi-faceted approach, employing orthogonal techniques such as radioligand binding assays, SPR, and ITC, provides a robust and comprehensive characterization of the drug-target interaction. This guide has outlined the principles and practical considerations for such a validation workflow, using the N-(3-Fluorophenyl)piperidin-4-amine scaffold as a relevant example. By systematically applying these methodologies, researchers can make data-driven decisions to advance the most promising candidates toward the clinic.
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cross-reactivity studies of N-(3-Fluorophenyl)piperidin-4-amine based inhibitors
As a Senior Application Scientist, this guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of N-(3-Fluorophenyl)piperidin-4-amine based inhibitors. This chemical scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its structural versatility and favorable pharmacological properties.[1][2] However, achieving target selectivity remains a significant challenge in drug development, as off-target activity can lead to unforeseen toxicities or reduced efficacy.[3][4]
This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling. We will explore and compare the principal techniques used to build a comprehensive selectivity profile, providing the technical detail necessary for researchers in drug discovery to make informed decisions.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[5] This structural similarity is the primary reason that achieving inhibitor selectivity is a formidable task.[5] An inhibitor designed for a specific kinase may interact with dozens of others, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of clinical trial failures. Therefore, a rigorous, multi-pronged approach to evaluating cross-reactivity is not just recommended; it is essential for the successful development of N-(3-Fluorophenyl)piperidin-4-amine based inhibitors.
Core Methodologies for Cross-Reactivity Assessment
A thorough assessment of inhibitor selectivity cannot rely on a single method. The most effective strategy combines broad, in vitro screening with focused, cell-based target engagement assays. This tiered approach provides a comprehensive view, from intrinsic biochemical potency to actual interaction within a complex cellular environment.
Large-Scale In Vitro Kinase Profiling (Kinome Scanning)
The foundational step in understanding an inhibitor's specificity is to screen it against a large panel of purified kinases. This provides a broad view of its activity across the kinome.
Expertise & Causality: The goal of kinome scanning is to identify all potential targets and off-targets by measuring either the inhibition of kinase activity (IC₅₀) or the direct binding affinity (Kᵢ or Kₔ).[3][6] It is crucial to perform these assays under standardized conditions to allow for meaningful comparison. For ATP-competitive inhibitors, the ATP concentration is a critical parameter. Assays are often run at an ATP concentration close to the Michaelis-Menten constant (Kₘ) for each specific kinase. This ensures that the resulting IC₅₀ values are a close reflection of the inhibitor's intrinsic affinity (Kᵢ), providing a more accurate comparison of potency across different kinases.[3]
Workflow Diagram: Kinome Scanning
Figure 1. Workflow for in vitro kinome scanning.
Experimental Protocol: Radiometric Kinase Activity Assay
This protocol provides a standard method for measuring the inhibition of substrate phosphorylation.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Kinase: Recombinant purified kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Mix: Mg/ATP cocktail (e.g., 10 mM MgCl₂, 100 µM ATP) containing radiolabeled [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Test Inhibitor: Serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to a 96-well plate.
-
Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiate the reaction by adding 25 µL of the ATP mix.
-
Incubate for 40 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Quantification:
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
While kinome scanning is powerful, it uses purified enzymes in a non-physiological buffer. It does not account for cell permeability, intracellular ATP concentrations, or the fact that proteins exist in complex multiprotein assemblies. CETSA addresses this by measuring target engagement directly within intact cells or cell lysates.[7][8][9]
Expertise & Causality: CETSA is founded on the biophysical principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[10] This means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein. By heating cell samples to various temperatures and then quantifying the amount of remaining soluble protein, one can generate a "melting curve." A shift in this curve in the presence of an inhibitor provides direct evidence of target engagement in a physiological context.[7][10] This technique is invaluable for validating hits from in vitro screens and confirming that a compound reaches and binds to its intended target in a living system.[8][11]
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Figure 2. Experimental workflow for CETSA.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the N-(3-Fluorophenyl)piperidin-4-amine based inhibitor at the desired concentration (e.g., 10 µM) or with DMSO (vehicle) for 1-2 hours under normal culture conditions.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping. Wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove insoluble debris.
-
-
Heat Challenge:
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the remaining soluble protein fraction.
-
-
Quantification by Western Blot:
-
Measure the total protein concentration of the soluble fractions.
-
Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein of interest.
-
Use a secondary antibody conjugated to HRP and detect via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (inhibitor vs. vehicle), plot the relative band intensity against the corresponding temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tₘ between the inhibitor-treated and vehicle-treated samples (ΔTₘ) represents the thermal stabilization induced by the inhibitor, confirming target engagement.
-
Data Synthesis and Comparison
The ultimate goal is to integrate data from multiple methodologies to build a comprehensive profile of each inhibitor. A compound that appears highly selective in a biochemical assay might fail in a cellular context due to poor permeability or high affinity for an unexpected intracellular target.
Table 1: Hypothetical Cross-Reactivity Data for N-(3-Fluorophenyl)piperidin-4-amine Based Inhibitors
| Parameter | Inhibitor A (Lead) | Inhibitor B (Analogue 1) | Inhibitor C (Analogue 2) |
| Primary Target IC₅₀ (nM) | 5 | 8 | 50 |
| Kinome Scan (S-Score @ 1µM) | 0.05 (Moderately Selective) | 0.01 (Highly Selective) | 0.20 (Non-selective) |
| Key Off-Target(s) (>70% Inh.) | Kinase X (IC₅₀ = 50 nM) | None identified | 15 kinases (IC₅₀ < 1 µM) |
| CETSA (ΔTₘ for Primary Target) | + 4.5°C | + 4.2°C | + 1.1°C |
| CETSA (ΔTₘ for Kinase X) | + 3.8°C | Not Detected | Not Tested |
| Overall Assessment | Potent, but with a significant off-target liability confirmed in cells. | Potent, highly selective in vitro, and confirmed cell engagement. | Poor potency and highly non-selective. |
Interpretation:
-
Inhibitor A is potent against its primary target but also potently inhibits Kinase X. The CETSA data confirms that Inhibitor A engages both targets in a cellular environment, raising potential safety concerns.
-
Inhibitor B shows slightly lower potency but is exceptionally clean in the kinome scan. Crucially, it still demonstrates robust target engagement in cells via CETSA. This compound represents a much more promising candidate for further development due to its superior selectivity profile.
-
Inhibitor C is clearly a poor candidate due to its low potency and broad cross-reactivity.
Conclusion
The evaluation of cross-reactivity for N-(3-Fluorophenyl)piperidin-4-amine based inhibitors is a critical, multi-step process that underpins the development of safe and effective therapeutics. A purely biochemical approach, such as kinome scanning, is essential for an initial broad assessment but is insufficient on its own. It must be complemented by cell-based methods like CETSA to confirm that the inhibitor engages its intended target in a physiologically relevant setting without significant, undesired off-target interactions. By integrating these orthogonal approaches, researchers can build a robust, self-validating data package that provides high confidence in the selectivity profile of a lead compound, paving the way for successful preclinical and clinical development.
References
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Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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Molina, D.M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Martinez Molina, D., et al. (2013). Cellular thermal shift assay for drug-target engagement. MDPI. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
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Zeman, K., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. Available at: [Link]
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Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
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Al-Hachim, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Zeman, K., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. Available at: [Link]
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Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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A Tale of Two Targets: Translating In Vitro Potency to In Vivo Efficacy for N-(3-Fluorophenyl)piperidin-4-amine Derivatives
A Senior Application Scientist's Guide to FAAH and MET Kinase Inhibitors
For researchers and drug development professionals, the journey from a promising molecular scaffold to a clinically effective drug is fraught with challenges. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. The N-(3-Fluorophenyl)piperidin-4-amine scaffold has emerged as a versatile starting point for developing potent inhibitors against a diverse range of biological targets. This guide provides an in-depth comparison of the in vitro and in vivo performance of two distinct classes of drugs derived from this scaffold: Fatty Acid Amide Hydrolase (FAAH) inhibitors for inflammatory pain and MET kinase inhibitors for oncology. By examining these two case studies, we aim to provide field-proven insights into the nuances of preclinical drug development.
The N-(3-Fluorophenyl)piperidin-4-amine Scaffold: A Privileged Structure
The N-(3-Fluorophenyl)piperidin-4-amine core represents a privileged structure in medicinal chemistry. The piperidine ring offers a three-dimensional framework that can be readily functionalized to optimize binding to target proteins, while the fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions.[1] This versatility has led to the development of numerous drug candidates targeting a wide array of proteins, including enzymes and receptors.[2][3]
Case Study 1: Targeting the Endocannabinoid System with FAAH Inhibitors
The Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH elevates AEA levels, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6] This makes FAAH an attractive target for the treatment of inflammatory pain.
In Vitro Efficacy of PF-3845
PF-3845, a potent and selective FAAH inhibitor, incorporates the N-(3-Fluorophenyl)piperidin-4-amine scaffold. It acts as an irreversible inhibitor by carbamylating FAAH's catalytic serine nucleophile.[7] In vitro assays are crucial for determining the intrinsic potency and mechanism of such inhibitors.
Data Presentation: In Vitro FAAH Inhibition
| Compound | Target | Assay Type | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Mechanism of Action | Reference |
| PF-3845 | human FAAH | Fluorescence-based | 18 | 12,600 | Irreversible, Covalent | [8] |
| URB597 | human FAAH | Fluorescence-based | 4.6 | - | Irreversible | [4] |
Expertise & Experience: The choice of a fluorescence-based assay is standard for high-throughput screening and initial potency determination due to its sensitivity and ease of use. The k_inact/K_i value is a more informative parameter for irreversible inhibitors like PF-3845 as it reflects both the binding affinity (Ki) and the rate of inactivation (kinact), providing a better prediction of in vivo target engagement.
In Vivo Efficacy of PF-3845 in Inflammatory Pain Models
The successful translation from in vitro potency to in vivo efficacy is demonstrated in preclinical models of inflammatory pain.
Data Presentation: In Vivo Efficacy in Rodent Pain Models
| Compound | Animal Model | Pain Type | Route of Admin. | Dose Range (mg/kg) | Key Efficacy Findings | Reference |
| PF-3845 | Mouse | Inflammatory (LPS-induced tactile allodynia) | i.p. | 1-10 | Dose-dependently reversed tactile allodynia | [5][9] |
| PF-3845 | Rat | Inflammatory (CFA-induced thermal hyperalgesia) | p.o. | 3-30 | Significantly reduced thermal hyperalgesia | [9] |
| URB597 | Rat | Inflammatory (CFA-induced thermal hyperalgesia) | i.p. | 0.3 | Reduced mechanical allodynia | [9] |
Trustworthiness: The use of well-validated inflammatory pain models, such as those induced by lipopolysaccharide (LPS) or Complete Freund's Adjuvant (CFA), provides a robust system for evaluating the analgesic potential of FAAH inhibitors.[10][11] These models mimic key aspects of clinical inflammatory pain, enhancing the predictive value of the preclinical data.
Pharmacokinetic Profile of PF-3845
A favorable pharmacokinetic profile is essential for achieving sustained target engagement and in vivo efficacy.
Data Presentation: Preclinical Pharmacokinetics of FAAH Inhibitors
| Compound | Species | Oral Bioavailability (%) | Brain Penetration | Key PK Characteristics | Reference |
| PF-3845 | Rat | >42.6 | Yes | Sustained elevation of brain anandamide levels for up to 24 hrs | [9] |
Authoritative Grounding: The ability of PF-3845 to penetrate the brain and sustain elevated levels of anandamide directly correlates with its prolonged analgesic effects observed in vivo. This demonstrates a clear link between pharmacokinetics and pharmacodynamics.
Signaling Pathway and Experimental Workflow
Caption: FAAH signaling pathway and the mechanism of action of PF-3845.
Caption: Experimental workflow for in vivo efficacy testing in an inflammatory pain model.
Case Study 2: Targeting Oncogenic Signaling with MET Kinase Inhibitors
The Rationale: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[12] Aberrant MET signaling, through gene amplification, mutation, or overexpression, is a key driver in various cancers.[13] Consequently, MET kinase inhibitors have emerged as a promising therapeutic strategy.
In Vitro Efficacy of N-(3-Fluorophenyl)piperidin-4-amine Derived MET Inhibitors
A series of potent and selective MET kinase inhibitors have been developed from the N-(3-Fluorophenyl)piperidin-4-amine scaffold, exemplified by compounds like GNE-A.
Data Presentation: In Vitro MET Kinase Inhibition
| Compound Series | Target | Assay Type | IC50 Range (nM) | Key Structural Features | Reference |
| GNE-A Analogs | MET Kinase | Biochemical (e.g., ADP-Glo) | < 1 - 50 | Varied substitutions on the pyrazolopyridine core | [10] |
| Crizotinib | MET, ALK, ROS1 | Cell-based | 5 - 200 (in MET-amplified cells) | Aminopyridine scaffold | [14][15] |
Expertise & Experience: For kinase inhibitors, a biochemical assay like ADP-Glo is often employed for initial screening to determine direct enzymatic inhibition.[16] This is followed by cell-based assays to assess cellular potency, which also provides insights into cell permeability and engagement with the target in a more physiological context. The significant difference in IC50 values between MET-amplified and non-amplified cell lines for compounds like Crizotinib highlights the importance of patient selection biomarkers in targeted therapy.[14]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MET inhibitors is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
Data Presentation: In Vivo Efficacy in Mouse Xenograft Models
| Compound | Tumor Model | Route of Admin. | Dose (mg/kg/day) | Outcome | Reference |
| GNE-A | EBC-1 (MET-amplified NSCLC) | p.o. | 5.6 - 13 | 50-90% tumor growth inhibition | [10] |
| AMG 337 | SNU-5 (MET-amplified gastric) | p.o. | 0.3 - 10 | Significant tumor growth inhibition | [17] |
| LY2801653 | MKN45 (MET-amplified gastric) | p.o. | - | Significant anti-tumor effects | [13][18] |
Trustworthiness: The selection of xenograft models with documented MET amplification or dependency is a self-validating system for assessing on-target efficacy.[17] The correlation between the dose required for tumor growth inhibition and the pharmacokinetic/pharmacodynamic (PK/PD) modeling further strengthens the confidence in the preclinical data.[10]
Pharmacokinetic Profile of MET Inhibitors
Oral bioavailability and a favorable PK profile are critical for the clinical success of oncology drugs.
Data Presentation: Preclinical Pharmacokinetics of GNE-A
| Compound | Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| GNE-A | Mouse | 88.0 | 15.8 | 2.1 - 9.0 | [10] |
| GNE-A | Rat | 11.2 | 36.6 | 2.1 - 9.0 | [10] |
| GNE-A | Dog | 55.8 | 2.44 | 2.1 - 9.0 | [10] |
| GNE-A | Monkey | 72.4 | 13.9 | 2.1 - 9.0 | [10] |
Authoritative Grounding: The comprehensive pharmacokinetic profiling of GNE-A across multiple species allows for allometric scaling to predict human PK parameters, a crucial step in translational drug development.[1][10]
Signaling Pathway and Experimental Workflow
Caption: Simplified MET signaling pathway and the inhibitory action of GNE-A.
Caption: General experimental workflow for a mouse xenograft tumor model.
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorescence-based)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute recombinant human FAAH enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound (e.g., PF-3845) in DMSO.
-
-
Assay Procedure:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well black microplate.
-
Add a defined volume of the diluted FAAH enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time using a microplate reader (excitation: 340-360 nm, emission: 450-465 nm).[19]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Mouse Xenograft Tumor Model
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MET-amplified EBC-1) under standard conditions.
-
Harvest cells when they are in the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).[20]
-
-
Tumor Implantation:
-
Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., GNE-A) or vehicle daily via the desired route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
Conclusion
The N-(3-Fluorophenyl)piperidin-4-amine scaffold has proven to be a fruitful starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The successful translation of in vitro potency to in vivo efficacy, as demonstrated by the FAAH inhibitor PF-3845 and MET kinase inhibitors like GNE-A, underscores the importance of a multi-faceted preclinical evaluation. This includes not only robust in vitro characterization but also the use of well-validated in vivo models and a thorough understanding of the compound's pharmacokinetic properties. This integrated approach is paramount for making informed decisions in the complex process of drug discovery and development.
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols. Retrieved January 6, 2026, from [Link]
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Animal Models of Inflammatory Pain. (n.d.). Greentech Bioscience. Retrieved January 6, 2026, from [Link]
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Animal Models for Pain Research | Neuropathic & Chronic Pain. (n.d.). Aragen Life Sciences. Retrieved January 6, 2026, from [Link]
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An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. (2006). PubMed. Retrieved January 6, 2026, from [Link]
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The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. (2011). PubMed. Retrieved January 6, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2012). NIH. Retrieved January 6, 2026, from [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved January 6, 2026, from [Link]
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Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. (2020). Frontiers. Retrieved January 6, 2026, from [Link]
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PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. (2018). Science. Retrieved January 6, 2026, from [Link]
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In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
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Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (2021). Proventa International. Retrieved January 6, 2026, from [Link]
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LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. (2013). PubMed. Retrieved January 6, 2026, from [Link]
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Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Novel Selective Estrogen Receptor Degrader. (2020). Dovepress. Retrieved January 6, 2026, from [Link]
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Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (2021). Proventa International. Retrieved January 6, 2026, from [Link]
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In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. (2016). AACR Journals. Retrieved January 6, 2026, from [Link]
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IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
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Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. (2015). NIH. Retrieved January 6, 2026, from [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017). NIH. Retrieved January 6, 2026, from [Link]
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In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). NIH. Retrieved January 6, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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MET inhibition with SU11274 successfully induced in vivo tumour... (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Piperidine-Based CB1 Receptor Antagonists
Introduction: Targeting the Endocannabinoid System
The human Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, highly expressed in the central nervous system and implicated in regulating appetite, metabolism, and pain sensation.[1][2] This makes it a compelling therapeutic target. The development of CB1 receptor antagonists has emerged as a promising strategy for treating obesity and metabolic disorders.[3] The first-in-class antagonist, Rimonabant, demonstrated clinical efficacy in weight reduction but was withdrawn due to severe psychiatric side effects, including anxiety and depression, linked to its action in the central nervous system.[1][4]
This challenge has spurred the rational design of new antagonists with improved safety profiles. A significant number of these antagonists are built around a central piperidine core, a structural motif that has proven critical for high-affinity binding and antagonist activity.[3][5] Understanding the precise interactions between these piperidine-containing ligands and the CB1 receptor is paramount for optimizing lead compounds.
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of CB1 receptor antagonists featuring a piperidine core. We will delve into the causality behind the computational methodology, establish a self-validating workflow to ensure scientific rigor, and analyze the nuanced structure-activity relationships (SAR) that govern ligand recognition and affinity.
Pillar I: The 'Why' - Causality in Docking Methodology
A successful docking study is not merely about generating a binding score; it's about building a predictive model grounded in biophysical principles. Every choice, from protein preparation to the final scoring, must be deliberate and justified.
1. Receptor Structure Selection: Crystal Structure vs. Homology Model
The foundation of any structure-based design is the receptor's three-dimensional coordinates. For the CB1 receptor, we are fortunate to have high-resolution crystal structures available in the Protein Data Bank (PDB).
-
Authoritative Choice: The crystal structure of the human CB1 receptor in complex with an antagonist, such as PDB ID: 5U09 (bound to taranabant) or 5TGZ (bound to AM6538), is the gold standard.[6][7] These structures provide an experimentally determined, inactive-state conformation of the binding pocket, which is ideal for docking antagonists. Using an agonist-bound structure (e.g., 5XR8 or 6N4B) would be inappropriate, as the receptor conformation would be significantly different.[8][9][10]
-
Causality: The choice of an antagonist-bound structure is critical because GPCRs undergo substantial conformational changes upon activation. Docking an antagonist into an active-state receptor would lead to inaccurate predictions of binding pose and interactions.
2. Ligand Preparation: Beyond a 2D Structure
The ligand must be correctly prepared in three dimensions to reflect its likely state in the biological environment. This involves:
-
Generating 3D Coordinates: Converting 2D chemical drawings into 3D structures.
-
Protonation State: Assigning the correct protonation state at physiological pH (typically 7.4). For piperidine-based antagonists, the piperidine nitrogen is generally protonated, allowing for potential ionic interactions.
-
Energy Minimization: Optimizing the ligand's geometry to find a low-energy, stable conformation. This step is crucial for ensuring the ligand's bond lengths, angles, and torsions are realistic.
3. Defining the Binding Pocket: Grid Generation
The docking algorithm needs to know where to search for a favorable binding pose. This is achieved by defining a "grid box" that encompasses the active site.
-
Causality: The grid is typically centered on the position of the co-crystallized antagonist (e.g., taranabant in 5U09).[7] The size of the box must be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational time searching irrelevant space. This ensures the search is focused on the known orthosteric binding site.
4. Docking Algorithms and Scoring Functions
Numerous docking programs are available, such as AutoDock, Glide, and MOE.[11] While their algorithms differ, the goal is the same: to sample a wide range of ligand conformations and orientations within the binding site and to rank them using a scoring function.
-
Causality: Scoring functions are mathematical models that estimate the binding free energy (ΔG), predicting the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding affinity. It is crucial to understand that these are estimations. They are invaluable for ranking a series of related compounds but should not be interpreted as absolute, real-world binding energies. Their primary strength lies in identifying key interacting residues and guiding SAR analysis.[3]
Pillar II: Trustworthiness - A Self-Validating Docking Protocol
To ensure the reliability of docking results, the chosen protocol must be validated. This is a non-negotiable step that establishes the trustworthiness of your computational model. The most common and effective method is re-docking .
Experimental Protocol: Docking & Validation
-
Receptor Preparation:
-
Download the crystal structure of the antagonist-bound CB1 receptor (e.g., PDB: 5U09).
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera), prepare the protein: remove all water molecules, co-solvents, and the co-crystallized ligand.
-
Add hydrogen atoms and assign appropriate partial charges using a standard force field (e.g., OPLS, AMBER).
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are restrained to maintain the crystal structure's integrity.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the co-crystallized ligand (e.g., taranabant) and the piperidine-core antagonists to be studied.
-
Use a ligand preparation tool to assign correct bond orders, add hydrogens, and determine the likely protonation state at pH 7.4.
-
Generate a set of low-energy conformers for each ligand.
-
-
Grid Generation:
-
Define the docking grid box by selecting the extracted co-crystallized ligand, ensuring the box dimensions are sufficient to cover the entire binding site (e.g., a 20Å x 20Å x 20Å cube).
-
-
Protocol Validation (Re-docking):
-
Dock the prepared co-crystallized ligand back into the prepared receptor's active site using your chosen docking algorithm (e.g., Glide XP, AutoDock Vina).
-
Crucial Step: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13][14]
-
-
Comparative Docking:
-
Once validated, use the exact same protocol to dock your series of piperidine-based antagonists into the CB1 receptor active site.
-
Visualization: The Docking Workflow
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} idot Caption: A self-validating workflow for molecular docking.
Pillar III: Comparative Analysis & Authoritative Grounding
With a validated protocol, we can now compare different piperidine-based antagonists. Let's consider the archetypal antagonist, Rimonabant, and a hypothetical analog, "Analog A," where a modification has been made.
Binding Mode and Key Interactions
Molecular docking reveals the specific interactions that anchor a ligand within the binding pocket. For CB1 antagonists, several key interactions are consistently observed. The N-piperidinyl group, a common feature, often plays a role in establishing favorable interactions within the receptor.[3]
-
Rimonabant: This molecule, the first selective CB1 antagonist discovered, establishes a network of hydrophobic and hydrogen bonding interactions.[1][15] Its 2,4-dichlorophenyl group occupies a hydrophobic pocket, while the 4-chlorophenyl group engages in further hydrophobic contacts. Critically, studies have shown that an important interaction for its inverse agonist activity is formed with the residue Lys192 .[3]
-
Piperidine Core: The piperidine moiety itself typically sits in a pocket where it can make van der Waals contacts. Its protonated nitrogen can form electrostatic interactions or hydrogen bonds with polar residues or backbone carbonyls in the vicinity.[3]
The table below summarizes a hypothetical comparison of interactions for Rimonabant and an analog.
| Compound | Key Interacting Residues | Interaction Type | Predicted Docking Score (kcal/mol) |
| Rimonabant | Phe200, Trp356, Met363 | Hydrophobic / π-π | -11.5 |
| Lys192 | H-Bond / Ionic | ||
| Leu387, Phe379 | Hydrophobic | ||
| Analog A | Phe200, Trp356 | Hydrophobic / π-π | -10.2 |
| Lys192 | H-Bond (weaker) | ||
| Ser383 | Steric Clash |
Structure-Activity Relationship (SAR) Insights
By comparing the docking results, we can derive valuable SAR insights. In our hypothetical example, "Analog A" has a less favorable (less negative) docking score. The analysis reveals its modification introduces a steric clash with Ser383 and results in a weaker hydrogen bond with Lys192. This provides a testable hypothesis: the modification in Analog A is detrimental to binding affinity. This aligns with studies showing that substitutions on the piperidine ring can significantly alter binding potency.[16]
Visualization: Pharmacophore Model for Piperidine Antagonists
Beyond the Static Snapshot: The Role of Molecular Dynamics
It is essential to recognize that molecular docking provides a static picture of the ligand-receptor interaction.[17] In reality, the complex is dynamic. Molecular Dynamics (MD) simulations are a powerful follow-up technique. MD simulates the movement of atoms in the complex over time, allowing us to:
-
Assess Stability: Verify if the docked pose is stable or if the ligand dissociates from the binding pocket.
-
Refine Interactions: Observe how the ligand and receptor adapt to each other, revealing more nuanced and stable interactions.
-
Calculate Binding Free Energy: Employ methods like MM/PBSA to obtain a more accurate estimation of binding affinity than docking scores alone.
dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} idot Caption: Docking as a starting point for advanced simulation.
Conclusion
Comparative molecular docking, when performed with rigor and a clear understanding of its underlying principles, is an indispensable tool in the development of novel CB1 receptor antagonists. By anchoring the study in a validated protocol using high-quality crystal structures, researchers can reliably compare series of compounds, such as those containing a piperidine core. The insights gained from analyzing binding poses and scores provide a rational basis for understanding structure-activity relationships. This, in turn, allows for the intelligent design of next-generation antagonists, potentially with fine-tuned properties to maximize therapeutic benefit while minimizing the adverse effects that have hindered previous candidates. The path from a computational hit to a clinical candidate is long, but it begins with a robust, validated, and well-interpreted docking study.
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Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (n.d.). ACS Publications. [Link]
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A Senior Application Scientist's Comparative Guide: N-(3-Fluorophenyl)piperidin-4-amine hydrochloride vs. 4-Anilinopiperidine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Fluorinated Alternative
In the landscape of modern medicinal chemistry, the 4-anilinopiperidine scaffold is a cornerstone, most notably as a precursor to potent synthetic opioids like fentanyl and its analogs.[1][2] Its structural motif is prevalent in a wide array of centrally acting agents. However, the unceasing quest for drug candidates with superior pharmacokinetic and pharmacodynamic profiles necessitates the exploration of nuanced structural modifications. This guide provides an in-depth evaluation of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, a fluorinated analog of 4-anilinopiperidine, as a strategic alternative for drug discovery programs.
The introduction of fluorine into a drug candidate is a well-established strategy to modulate a variety of crucial properties.[3][4][5][6][7] These include metabolic stability, membrane permeability, and binding affinity to the target protein.[5][7] By strategically placing a fluorine atom on the phenyl ring, we anticipate a significant alteration of the molecule's electronic and lipophilic character, which in turn can lead to a more desirable pharmacological profile. This guide will dissect the theoretical advantages conferred by this substitution and provide a practical framework for the empirical validation of this compound as a superior alternative to its non-fluorinated counterpart.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle addition of a single fluorine atom can profoundly impact a molecule's physical and chemical properties. Below is a comparative summary of the key physicochemical parameters for both compounds.
| Property | 4-Anilinopiperidine | N-(3-Fluorophenyl)piperidin-4-amine | Predicted Impact of Fluorination |
| Molecular Formula | C₁₁H₁₆N₂[8][9][10] | C₁₁H₁₅FN₂[11] | Increased Molecular Weight |
| Molecular Weight | 176.26 g/mol [9][10] | 194.25 g/mol [11] | Affects diffusion and transport properties |
| LogP (Predicted) | ~2.1 | ~2.4[11] | Increased lipophilicity, potentially enhancing membrane permeability[3][6] |
| pKa (Predicted) | ~9.0 (piperidine N), ~4.5 (aniline N) | Lower for both nitrogens | Fluorine's electron-withdrawing nature reduces the basicity of nearby amines, which can improve oral bioavailability by decreasing ionization at physiological pH.[7][12] |
| Polar Surface Area (PSA) | 24.1 Ų[9] | 24.1 Ų[11] | Minimal change expected as the fundamental topology is conserved. |
| Solubility | Soluble in DMSO, Methanol, PBS (pH 7.2)[13] | Expected to have altered solubility profile, potentially lower aqueous solubility due to increased lipophilicity. | Critical for formulation and bioavailability.[12] |
Causality Behind the Predicted Impact:
The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect.[3][6] This effect is twofold:
-
Reduced Basicity (pKa): By pulling electron density away from the aniline and piperidine nitrogen atoms, the fluorine atom makes them less likely to accept a proton, thereby lowering their pKa.[7][12] This is a critical consideration for oral drug candidates, as a lower pKa can lead to a greater fraction of the neutral, more membrane-permeable species in the gastrointestinal tract.[7]
-
Increased Lipophilicity (LogP): The C-F bond is highly polarized, yet the small size and high electronegativity of fluorine can increase a molecule's affinity for nonpolar environments.[3][6] This can enhance partitioning into lipid bilayers, a key step in crossing cellular membranes.
Synthetic Considerations and Workflow
Both molecules can be synthesized via reductive amination of a suitable piperidone precursor. Below is a generalized workflow for their preparation, highlighting the key differences.
Caption: Generalized synthetic workflow for the preparation of the two compounds.
The synthesis of 4-anilinopiperidine and its derivatives is well-documented, often employing one-pot multicomponent reactions for efficiency.[1] The synthesis of the fluorinated analog follows a similar logic, substituting aniline with 3-fluoroaniline.[14] The choice of reductive amination conditions can be critical to optimize yield and purity.
Experimental Evaluation Protocol: A Step-by-Step Guide
To empirically validate the superiority of the fluorinated analog, a series of head-to-head experiments are proposed.
1. Physicochemical Property Determination:
-
Objective: To accurately measure the pKa, LogP, and aqueous solubility of both compounds.
-
Methodology:
-
pKa Determination: Potentiometric titration or UV-metric methods.
-
LogP Determination: Shake-flask method using n-octanol and water, followed by quantification of the compound in each phase by HPLC-UV.
-
Solubility Determination: Equilibrium solubility method in phosphate-buffered saline (PBS) at pH 7.4, followed by quantification by HPLC-UV.
-
2. In Vitro Metabolic Stability Assessment:
-
Objective: To compare the susceptibility of the two compounds to metabolic degradation.
-
Methodology:
-
Incubate each compound with human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Caption: Experimental workflow for in vitro metabolic stability assessment.
3. Cell Permeability Assay:
-
Objective: To assess the ability of the compounds to cross a cell membrane.
-
Methodology:
-
Use a Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human drug absorption.
-
Add the test compound to the apical side of the monolayer.
-
Measure the concentration of the compound that appears on the basolateral side over time using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ).
-
Anticipated Results and Discussion
Based on established principles of medicinal chemistry, we anticipate the following outcomes:
| Metric | 4-Anilinopiperidine | N-(3-Fluorophenyl)piperidin-4-amine | Rationale for Anticipated Difference |
| pKa | Higher | Lower | The inductive effect of fluorine reduces the basicity of the nitrogen atoms.[7][12] |
| LogP | Lower | Higher | Fluorine substitution generally increases lipophilicity.[3][6] |
| Metabolic Stability (t₁/₂) | Shorter | Longer | The C-F bond is stronger than a C-H bond, and the fluorine atom can block sites of metabolism (metabolic blocker).[3][4] |
| Cell Permeability (Pₐₚₚ) | Lower | Higher | Increased lipophilicity and a higher fraction of the neutral species at physiological pH are expected to enhance membrane permeation.[5] |
A potential trade-off for increased lipophilicity can be reduced aqueous solubility.[12] However, the hydrochloride salt form of the fluorinated compound is intended to mitigate this issue.
Potential Signaling Pathway Involvement
Given that 4-anilinopiperidine is a core scaffold for opioid receptor modulators, it is plausible that these compounds could interact with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Simplified mu-opioid receptor signaling pathway.
The enhanced binding affinity of fluorinated ligands to their target proteins is a documented phenomenon.[7] The fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially leading to increased potency.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 4-anilinopiperidine scaffold presents a compelling opportunity to enhance the drug-like properties of this important chemical class. This compound is predicted to exhibit superior metabolic stability and cell permeability compared to its non-fluorinated counterpart, 4-anilinopiperidine. The provided experimental framework offers a clear path to empirically validate these hypotheses.
Successful validation would position this compound as a valuable building block for the development of next-generation therapeutics with improved pharmacokinetic profiles and potentially enhanced potency. Further investigation into the structure-activity relationship of fluorinated anilinopiperidine derivatives is warranted to fully exploit the benefits of this chemical modification.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the complete lifecycle management of the chemical entities we handle. The proper disposal of research chemicals like N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Chemical Profile and Inherent Hazards
Before any disposal procedure can be established, a thorough understanding of the compound's characteristics is essential. This compound is a research chemical, and while a specific, universally adopted Safety Data Sheet (SDS) may vary between suppliers, its structure allows for an expert assessment of its likely hazards based on analogous compounds.[1]
The molecule combines a piperidine ring, an amine group, and a fluorinated aromatic ring. This structure suggests specific health and environmental considerations. The amine group can impart corrosive properties, while fluorinated aromatic compounds are noted for their environmental persistence due to the strength of the carbon-fluorine bond.[2] Safety Data Sheets for closely related compounds consistently indicate the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4]
-
Serious Eye Irritation: Poses a significant risk of damage if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
Table 1: Key Characteristics of this compound and Related Compounds
| Property | Information | Rationale & Source |
| Chemical Name | This compound | Standard nomenclature.[1] |
| CAS Number | 923565-91-7 | Unique chemical identifier.[1] |
| Physical State | Solid, crystalline powder. | Typical for hydrochloride salts of similar organic molecules.[5][6] |
| Likely GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Synthesized from SDS of analogous compounds like N-phenylpiperidin-4-amine and the free base form.[3][4] Always confirm with the supplier-specific SDS. |
| Disposal Precaution Code | P501 | "Dispose of contents/container to an approved waste disposal plant." This is the standard directive for hazardous chemical waste.[4][5][7] |
| Environmental Profile | The fluorophenyl moiety suggests high stability and potential for environmental persistence. Biodegradation is expected to be slow.[2][8] | The high energy of the C-F bond makes such compounds resistant to natural degradation pathways, underscoring the need for controlled disposal.[2] |
The First Principle: A Hierarchy of Waste Management
The most effective approach to waste is to prevent its generation in the first place.[9] Before proceeding to disposal, laboratory personnel should consider the four tiers of waste management:
-
Source Reduction & Prevention: Purchase only the quantity of chemical required for your experiments. Keeping an up-to-date chemical inventory prevents redundant purchases and the accumulation of expired stock.[9]
-
Reuse or Redistribution: If you have an unopened or unexpired container of the chemical that is no longer needed, check if another research group within your institution can use it.
-
Treatment & Recycling: While not typically applicable for this specific compound in a lab setting, this tier involves treating waste to reduce its hazard level.
-
Disposal: This is the final option and must be conducted with the utmost care through incineration, treatment, or other approved methods.[9]
Immediate Handling: The Critical Steps of Segregation and Labeling
Proper disposal begins at the moment the waste is generated. Mishandling at this stage can lead to dangerous chemical reactions, environmental release, or exposure incidents.[10]
Waste Segregation
Immediately upon generation, waste this compound must be segregated.
-
Solid Waste: Collect contaminated personal protective equipment (PPE), weigh boats, and paper towels in a designated, robust plastic bag or container clearly marked for solid hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, compatible liquid waste container. Do not mix this waste stream with other incompatible wastes like strong acids or bases.[11] For example, mixing amine hydrochlorides with strong bases can liberate the free amine, while mixing with strong oxidizers could lead to a reaction.
-
Sharps: Any needles or blades contaminated with the compound must be placed in a designated sharps container.[10]
Labeling
Clear and accurate labeling is a non-negotiable safety requirement.[12] Every waste container must be labeled with:
-
The words "HAZARDOUS WASTE" .[13]
-
The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Harmful").[12]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for ensuring the safe and compliant disposal of this compound.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Characterization : Treat this compound as hazardous waste. Given its likely irritant properties and the persistent nature of its fluorinated aromatic ring, it falls under the category of chemical waste that requires professional disposal.[2][12]
-
Container Selection :
-
Use a container that is compatible with the waste. For solids, a high-density polyethylene (HDPE) container or a securely lined cardboard box is appropriate. For liquids, use a designated HDPE or glass solvent waste container.[13]
-
Ensure the container is in good condition, free of leaks or cracks, and has a tightly sealing cap.[13]
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the properly labeled waste container in a designated SAA within the laboratory. This area must be under the control of the lab personnel generating the waste.[13]
-
Keep the waste container closed at all times except when adding waste. This minimizes emissions and prevents spills.
-
It is best practice to use secondary containment (such as a spill tray) to capture any potential leaks.[11]
-
-
Arranging for Final Disposal :
-
NEVER dispose of this compound, or containers contaminated with it, in the regular trash or down the drain.[3] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this research compound falls.[14][15]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[16]
-
The EHS office will work with a licensed hazardous waste disposal company to transport the material for proper treatment, which is typically high-temperature incineration. This method is effective for destroying persistent organic compounds.[17]
-
Regulatory Framework: EPA and the Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of chemical waste is governed by the EPA under RCRA. As a generator of hazardous waste, your laboratory is responsible for its safe management from "cradle to grave."
-
Pharmaceutical Waste: The EPA has specific management standards for hazardous waste pharmaceuticals generated by healthcare and research facilities.[18] A key provision of these rules is the ban on drain disposal, which aims to prevent the contamination of water systems with active pharmaceutical ingredients.[14]
-
Waste Codes: While this specific compound may not be explicitly listed with a "P" or "U" hazardous waste code, it would likely be classified based on its characteristics (e.g., toxicity), carrying a "D" code. However, your institution's EHS professionals will make the final determination.[19] It is crucial to follow your local and state regulations, which may be stricter than federal rules.[20]
In Case of a Spill
In the event of an accidental spill, prioritize personal safety:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency EHS number.
-
For a small, manageable spill, wear appropriate PPE (lab coat, safety goggles, and nitrile gloves).
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
By adhering to these detailed procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, reflecting the high standards of our scientific community.
References
- LabX. (2025). Laboratory Waste Management: Best Practices for Compliance and Safety.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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- National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
- ACTenviro. (2024). Best Practices for Laboratory Waste Management.
- Illyés, T. Z., & Farkas, V. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Chemsrc. (2025). This compound.
- Cayman Chemical. (2023). Safety Data Sheet - N-phenylpiperidin-4-amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-(4-Fluorophenyl)piperazine dihydrochloride.
- Dykema. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
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- University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative, and while specific toxicological data may be limited, its structural class and the available safety data for analogous compounds necessitate a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. Based on Safety Data Sheets (SDS) for this compound and structurally related molecules, the primary hazards are:
-
Skin Irritation (H315): The compound is known to cause skin irritation.[1][2] Direct contact can lead to redness, inflammation, or dermatitis.
-
Serious Eye Irritation (H319): This is a significant risk.[1][2] The solid, powdered nature of the compound increases the likelihood of airborne particles contacting the eyes, which can cause serious damage.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]
-
Potential for Acute Oral Toxicity: While data for this specific molecule is not always detailed, related piperidine compounds are classified as harmful or toxic if swallowed.[3][4][5]
These classifications dictate that our primary goal is to establish a complete barrier between the chemical and the operator.
The Hierarchy of Controls: PPE as the Final Barrier
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. PPE, while essential, is the last line of defense.
Caption: Hierarchy of controls for managing chemical exposure.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood. This contains dust and vapors at the source, drastically reducing inhalation risk.[1][6] Facilities should also be equipped with an eyewash fountain and safety shower.[1][7]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. Access to areas where it is stored or used should be restricted.[4] Always wash hands thoroughly after handling.[1][2]
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in any quantity.
Eye and Face Protection
Given the H319 classification for serious eye irritation, eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields.
-
Best Practice/Splash Hazard: Chemical safety goggles are strongly recommended to provide a complete seal around the eyes.[6] If there is any risk of splashing (e.g., during dissolution of larger quantities), a full face shield should be worn over the goggles.[8][9] Do not wear contact lenses, as they can trap chemicals against the eye.[6]
Hand Protection
To prevent skin contact and irritation, chemical-resistant gloves are essential.
-
Glove Type: Nitrile or neoprene gloves are appropriate for handling this solid compound. Always use gloves tested to a recognized standard (e.g., EN 374).[10]
-
Glove Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration or pinholes.
-
Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[11] Dispose of contaminated gloves as chemical waste.[11] For prolonged or repeated contact, consider double-gloving.
Skin and Body Protection
A barrier must be created to protect the skin on your arms and body.
-
Laboratory Coat: A full-length, buttoned laboratory coat is required.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
Apron: For weighing out larger quantities or tasks with a higher spill potential, a chemical-resistant apron provides an additional layer of protection.[6]
Respiratory Protection
The risk of respiratory irritation from airborne dust is significant, especially when handling the compound outside of a fume hood (which is strongly discouraged).
-
Primary Control: All weighing and handling of the solid should be done in a chemical fume hood to minimize dust generation.[11]
-
When Required: If engineering controls are insufficient or during a spill cleanup where dust may be generated, respiratory protection is necessary.[4][6] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[11] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.
Procedural Workflow: Weighing the Compound
This step-by-step protocol integrates the PPE requirements into a common laboratory task.
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
PPE Donning:
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Put on your chemical safety goggles.
-
Put on your first pair of nitrile gloves (if double-gloving).
-
Put on your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Engineering Controls: Turn on the fume hood sash and ensure it is at the proper working height.
-
Handling:
-
Perform all manipulations deep within the fume hood.
-
Carefully open the container of this compound.
-
Use a spatula to carefully transfer the desired amount to a tared weigh boat on a balance located within the hood. Minimize any actions that could create dust.
-
Securely close the primary container.
-
-
Cleanup:
-
Carefully clean any residual powder from the spatula and work surface using a wipe dampened with an appropriate solvent (e.g., 70% ethanol), all within the fume hood.
-
Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
-
PPE Doffing: Follow the correct doffing procedure (see diagram below) to prevent contamination.
-
Final Step: Wash hands thoroughly with soap and water after leaving the laboratory.[1]
PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is critical to prevent contaminating yourself and your environment.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Emergency and Disposal Plans
Exposure and Spills
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if present. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material (avoiding dust creation) or absorb with an inert material and place it in a sealed container for disposal.[1][2] Do not allow the product to reach the sewage system.[3]
Waste Disposal
-
Chemical Waste: this compound and any materials grossly contaminated with it must be disposed of as hazardous chemical waste.[4]
-
Contaminated PPE: Used gloves, wipes, and disposable aprons should be placed in a sealed bag and disposed of in the solid hazardous waste stream.
This comprehensive approach to PPE and handling ensures that you, your colleagues, and your research are protected. By understanding the specific hazards and implementing a multi-layered safety strategy, we build a culture of trust and scientific integrity in the laboratory.
References
-
This compound | Chemsrc. (2025). Provides basic physical and chemical properties of the target compound. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Recommends chemical protection gloves tested according to EN 374 and the use of safety goggles with side protection. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025). Reinforces the need for eye/face protection and suitable gloves tested to EN 374. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
